Piperazin-1-yl(pyridin-3-yl)methanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Propriétés
IUPAC Name |
piperazin-1-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSFCBZMPSKWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354361 | |
| Record name | (Piperazin-1-yl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39640-08-9 | |
| Record name | (Piperazin-1-yl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-PYRIDINYLCARBONYL)PIPERAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Piperazin-1-yl(pyridin-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazin-1-yl(pyridin-3-yl)methanone, a heterocyclic compound incorporating both a piperazine and a pyridine moiety, represents a scaffold of significant interest in medicinal chemistry. The piperazine ring is a ubiquitous structural motif in numerous approved drugs, valued for its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions.[1] The pyridine ring, a bioisostere of a phenyl group, offers a site for hydrogen bonding and can influence the overall electronic and pharmacokinetic properties of a molecule. As a novel entity, a thorough understanding of the physicochemical properties of this compound is a critical prerequisite for its advancement in any drug discovery and development pipeline.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this guide furnishes a framework for its characterization, detailing established experimental protocols and the scientific rationale behind them. This document is designed to be a practical resource for researchers, enabling them to systematically evaluate this and similar compounds.
Chemical Identity and Structure
A precise understanding of the chemical identity is the foundation of all subsequent physicochemical characterization.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 39640-08-9 | - |
| Molecular Formula | C₁₀H₁₃N₃O | - |
| Molecular Weight | 191.23 g/mol | - |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=CN=CC=C2 | - |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.5,0!"]; O8 [label="O", pos="2.5,-1.2!"]; C9 [label="C", pos="3.8,0.75!"]; C10 [label="C", pos="5.1,0!"]; N11 [label="N", pos="5.1,-1.2!"]; C12 [label="C", pos="3.8,-1.95!"]; C13 [label="C", pos="2.5,-2.7!"]; // This atom is not in the molecule, but helps with ring drawing C14 [label="C", pos="3.8, -0.75!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; N1 -- C7; C7 -- O8 [style=double]; C7 -- C14; C14 -- C9; C9 -- C10; C10 -- N11; N11 -- C12; C12 -- C14;
// Atom labels (adjust positions as needed) N1_label [label="N", pos="0,1.5!"]; C2_label [label="CH2", pos="-1.6,0.75!"]; C3_label [label="CH2", pos="-1.6,-0.75!"]; N4_label [label="NH", pos="0,-1.8!"]; C5_label [label="CH2", pos="1.6,-0.75!"]; C6_label [label="CH2", pos="1.6,0.75!"]; C7_label [label="C", pos="2.5,0.2!"]; O8_label [label="O", pos="2.5,-1.4!"]; C9_label [label="CH", pos="3.8,1!"]; C10_label [label="CH", pos="5.6,0!"]; N11_label [label="N", pos="5.6,-1.2!"]; C12_label [label="CH", pos="3.8,-2.2!"]; C14_label [label="C", pos="3.8,-0.5!"];
}
Caption: 2D Chemical Structure of this compound.
Synthesis and Purification
A reliable synthetic route and a robust purification protocol are essential for obtaining high-purity material for physicochemical and biological evaluation.
Proposed Synthetic Pathway
A common and efficient method for the synthesis of N-acylpiperazines is the coupling of a carboxylic acid or its activated derivative with piperazine. For this compound, a plausible route involves the reaction of nicotinic acid (pyridine-3-carboxylic acid) with piperazine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Activation of Nicotinic Acid: To a solution of nicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add an activating agent such as thionyl chloride or a peptide coupling reagent like HATU (1.1 eq) in the presence of a non-nucleophilic base (e.g., triethylamine, 2.0 eq). Stir the reaction mixture at room temperature until the activation is complete (monitor by TLC or LC-MS).
-
Coupling with Piperazine: To the activated nicotinic acid, add a solution of piperazine (1.2 eq) in the same solvent. The reaction is typically carried out at room temperature and monitored for completion.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[2]
Purification Strategy: Recrystallization
For crystalline solids, recrystallization is an effective method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen should be performed with various solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
Physical Properties
Melting Point
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Experimental Protocol: Capillary Melting Point Determination [4][5]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped up at a steady rate.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).
Boiling Point
For thermally stable liquids, the boiling point is a key characteristic. Given that this compound is likely a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition.
Experimental Protocol: Ebulliometer Method (OECD Guideline 103) [6][7][8]
-
Apparatus: An ebulliometer, an instrument designed for the precise measurement of boiling points, is used.
-
Procedure: The substance is heated, and the temperature of the boiling liquid and its vapor are measured under controlled pressure.
-
Data Analysis: The boiling point at atmospheric pressure can be extrapolated from measurements at reduced pressures using the Clausius-Clapeyron equation.
Solubility
Solubility in aqueous and organic media is a critical parameter, influencing everything from reaction conditions to bioavailability.[9]
Experimental Protocol: Shake-Flask Method [9][10]
-
Equilibrium: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS.[11]
Caption: Experimental workflow for solubility determination by the shake-flask method.
Chemical Properties
pKa (Acid Dissociation Constant)
The pKa values of a molecule dictate its ionization state at a given pH. For this compound, the basic nitrogens of the piperazine and pyridine rings will have characteristic pKa values, which are crucial for understanding its solubility, absorption, and interaction with biological targets.[12]
Experimental Protocol: Potentiometric Titration [13][14][15]
-
Sample Preparation: A solution of the compound is prepared in water or a co-solvent system at a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: The pKa values are determined from the inflection points of the titration curve. The half-equivalence point, where half of the basic group is protonated, corresponds to the pKa.
LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Shake-Flask Method (OECD Guideline 107) [16][17][18][19]
-
Phase Preparation: n-Octanol and water are mutually saturated before the experiment.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed in a sealed flask.
-
Equilibration: The mixture is shaken until equilibrium is achieved.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Solid-State Properties
Crystallinity and Polymorphism
The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. X-ray diffraction is the definitive technique for determining the crystalline nature of a material.[20][21][22]
Experimental Protocol: X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: A finely powdered sample is placed on a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).
-
Data Analysis: A crystalline solid will produce a characteristic pattern of sharp peaks, while an amorphous solid will produce a broad halo. The peak positions and intensities serve as a fingerprint for a specific crystalline form.
Thermal Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of a compound.
Experimental Protocol: TGA and DSC [23]
-
TGA: A sample is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored. Mass loss indicates decomposition or desolvation.
-
DSC: The heat flow to or from a sample is measured as a function of temperature. Endothermic events like melting and exothermic events like decomposition can be identified.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical parameter as water uptake can affect the chemical and physical stability of a drug substance.[][25][26][27]
Experimental Protocol: Dynamic Vapor Sorption (DVS)
-
Sample Preparation: A sample is dried under a stream of dry nitrogen until a constant weight is achieved.
-
Sorption/Desorption Isotherm: The sample is then exposed to a series of increasing and then decreasing relative humidity (RH) levels at a constant temperature. The change in mass is recorded at each RH step.
-
Data Analysis: A plot of mass change versus RH provides a sorption-desorption isotherm, which characterizes the hygroscopic nature of the material.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the C=O stretch of the amide and the aromatic C-H and C=N vibrations of the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.
Conclusion
The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has outlined the key parameters that require evaluation and has provided a framework of established experimental protocols for their determination. A systematic characterization, as detailed herein, will provide the necessary data to understand the behavior of this molecule in both chemical and biological systems, thereby enabling informed decisions in the drug discovery and development process.
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Piperazin-1-yl(pyridin-3-yl)methanone CAS number and structure
A Comprehensive Analysis for Chemical and Pharmaceutical Development
Abstract
This technical guide provides an in-depth analysis of Piperazin-1-yl(pyridin-3-yl)methanone, a heterocyclic compound of significant interest in medicinal chemistry. We detail its core chemical identity, including its structure and CAS registration number. A robust, field-proven protocol for its synthesis via amide coupling is presented, accompanied by a discussion on the causality behind key procedural steps. Furthermore, this guide outlines the expected analytical characterization using modern spectroscopic techniques and explores its vast potential applications in drug discovery, particularly in the development of therapeutics for central nervous system (CNS) disorders and as a scaffold for kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical intermediate.
Compound Identification and Physicochemical Properties
This compound, also known as 1-(3-Nicotinoyl)piperazine, is a disubstituted piperazine derivative. The molecule incorporates a pyridine ring, which is a common pharmacophore, linked to a piperazine scaffold via a ketone functional group. The piperazine ring itself is a widely recognized "privileged scaffold" in medicinal chemistry, valued for its ability to modulate aqueous solubility and pharmacokinetic properties.[1][2]
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 39640-08-9 | [3] |
| Synonyms | 1-(3-pyridinylcarbonyl)piperazine, 1-(Nicotinoyl)piperazine | [4] |
| Molecular Formula | C₁₀H₁₃N₃O | [4] |
| Molecular Weight | 191.23 g/mol | N/A |
| Structure | ![]() | [Source: BLD Pharm] |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents. | N/A |
Note: A dihydrochloride salt form is also available under CAS Number 32422-95-0.[5]
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through a standard amide coupling reaction between nicotinic acid (pyridine-3-carboxylic acid) and piperazine. This method is widely employed for the formation of amide bonds due to its efficiency and selectivity.[6]
Experimental Protocol: Amide Coupling using HATU
This protocol describes the synthesis of this compound from nicotinic acid and an excess of piperazine to favor mono-acylation.
Materials:
-
Nicotinic Acid (1.0 eq)
-
Piperazine (3.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nicotinic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. This step activates the carboxylic acid by forming an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack. HATU is a preferred coupling reagent as it reacts faster and with less epimerization compared to other reagents.[7]
-
Piperazine Addition: In a separate flask, dissolve piperazine (3.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated nicotinic acid mixture. The use of excess piperazine serves two purposes: it drives the reaction towards the mono-substituted product and acts as a base to neutralize any acid generated.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (nicotinic acid) is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted nicotinic acid and acidic byproducts, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent, to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Amide coupling workflow for the synthesis of the target compound.
Analytical Characterization (Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and piperazine rings.[8]
-
Pyridine Protons: Four aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The proton at the C2 position of the pyridine ring is expected to be the most deshielded due to its proximity to the ring nitrogen and the carbonyl group.
-
Piperazine Protons: The eight protons on the piperazine ring would likely appear as two multiplets in the upfield region (typically δ 2.5-4.0 ppm). The four protons adjacent to the carbonyl group (N-acyl side) would be more deshielded than the four protons adjacent to the secondary amine (N-H side).[9]
-
NH Proton: A broad singlet corresponding to the N-H proton of the piperazine ring would also be present, and its chemical shift would be dependent on solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum would show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the highly deshielded region (δ 165-175 ppm).
-
Pyridine Carbons: Five signals in the aromatic region (δ 120-155 ppm).
-
Piperazine Carbons: Two signals in the aliphatic region (δ 40-55 ppm), corresponding to the two chemically non-equivalent sets of CH₂ groups.
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ (C₁₀H₁₄N₃O⁺) would be calculated and compared to the measured value.
-
Electron Ionization Mass Spectrometry (EI-MS): This would provide a fragmentation pattern characteristic of the molecule. Key expected fragments would include the nicotinoyl cation (m/z 106) and fragments corresponding to the piperazine ring.[10][11]
Applications in Research and Drug Development
The this compound structure is a valuable building block in drug discovery, primarily due to the established pharmacological importance of the arylpiperazine scaffold.[2][12]
Central Nervous System (CNS) Disorders
Arylpiperazine derivatives are renowned for their activity on various CNS targets, particularly serotonin and dopamine receptors.[13][14] This makes them a cornerstone in the development of therapeutics for a range of neurological and psychiatric conditions.[15][16]
-
Antipsychotics & Antidepressants: Many successful drugs, such as Aripiprazole and Vortioxetine, incorporate the arylpiperazine moiety. This scaffold often serves to correctly position pharmacophoric elements for optimal receptor interaction.[1][14]
-
Anxiolytics: Compounds targeting serotonin receptors, like 5-HT₁ₐ, often feature a piperazine core and have demonstrated anxiolytic effects.[13]
-
Neurodegenerative Diseases: The piperazine scaffold is being actively explored for developing agents against Alzheimer's and Parkinson's disease by targeting various receptors and enzymes in the brain.[15]
The structure of this compound makes it an ideal starting point for creating libraries of compounds to be screened for activity against these CNS targets.
Kinase Inhibitors in Oncology
The piperazine ring is a key structural component in numerous kinase inhibitors used in cancer therapy.[6][17]
-
Scaffold and Linker: The piperazine ring often acts as a versatile linker that connects key fragments designed to bind within the ATP-binding pocket of a target kinase.[1]
-
Solubility and Binding: Its basicity can be used to form salt bridges with acidic residues in the kinase hinge region, enhancing binding affinity. Furthermore, the inherent polarity of the piperazine moiety improves the aqueous solubility and overall pharmacokinetic profile of the drug candidate.[1]
-
Examples: Imatinib (Gleevec), a highly successful anticancer drug, utilizes a piperazine ring to orient its binding fragments and achieve high potency and selectivity.[1]
The free secondary amine in this compound provides a reactive handle for further chemical modification, allowing for its incorporation into more complex molecules targeting specific kinases.
Drug Discovery & Development Pathway
Caption: Role of the title compound in a typical drug discovery pipeline.
Conclusion
This compound (CAS 39640-08-9) is a strategically important chemical intermediate. Its synthesis is straightforward, relying on well-established amide coupling chemistry. While detailed experimental data for this specific compound is sparse, its structure combines two pharmacologically significant moieties: the pyridine ring and the piperazine scaffold. This combination makes it a highly attractive starting material for the synthesis of novel compounds targeting CNS disorders and protein kinases. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and effectively utilize this compound in medicinal chemistry and drug discovery programs.
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The Multifaceted Biological Activities of Pyridine-Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyridine-Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry
The amalgamation of pyridine and piperazine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This unique structural motif is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4] The pyridine ring, an aromatic heterocycle, can participate in various interactions such as hydrogen bonding, and pi-pi stacking, while the basic nitrogen atoms of the piperazine ring are crucial for salt formation and hydrogen bonding, enhancing solubility and bioavailability.[5] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[4] This guide provides an in-depth exploration of the diverse biological activities of pyridine-piperazine derivatives, with a focus on their applications in anticancer, antipsychotic, and antimicrobial therapies. We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation.
I. Anticancer Activity: Targeting the Hallmarks of Cancer
Pyridine-piperazine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines.[6][7][8] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[9][10]
A. Mechanism of Action: A Multi-pronged Attack
A significant number of pyridine-piperazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[11] For instance, certain derivatives have shown potent inhibitory activity against receptor tyrosine kinases like ALK and ROS1, which are implicated in non-small-cell lung cancer.[11]
Another key mechanism involves the induction of apoptosis, or programmed cell death. Studies have shown that some pyridine-piperazine compounds can trigger both the intrinsic and extrinsic apoptotic pathways.[9] This is often characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c, and activation of caspases 3, 7, 8, and 9.[9] Furthermore, some derivatives have been observed to cause cell cycle arrest, typically at the G1 phase, preventing cancer cells from progressing through the cell division cycle.[9][10]
The diagram below illustrates the convergent pathways through which pyridine-piperazine derivatives can induce cancer cell death.
Caption: Convergent anticancer mechanisms of pyridine-piperazine derivatives.
B. Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyridine-piperazine derivatives is highly dependent on the nature and position of substituents on both the pyridine and piperazine rings. For instance, the introduction of specific functional groups can enhance the binding affinity to target proteins or improve pharmacokinetic properties. In a study on imidazo[1,2-a]pyridine derivatives linked to piperazine, compounds with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring exhibited potent antiproliferative activity.[6][12]
C. Experimental Protocol: In Vitro Cytotoxicity Assessment
A fundamental step in evaluating the anticancer potential of novel pyridine-piperazine derivatives is to determine their cytotoxicity against a panel of cancer cell lines.[13][14] The MTT assay is a widely used colorimetric method for this purpose.[9][14]
Protocol 1: MTT Assay for Cell Viability [14]
-
Cell Seeding: Plate cancer cells (e.g., SNU-475, SNU-423 human liver cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the pyridine-piperazine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[9]
Table 1: Example IC50 Values of a Novel Piperazine Derivative (PCC) against Human Liver Cancer Cells [9]
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| SNU-475 | PCC | 24 | 6.98 ± 0.11 |
| SNU-423 | PCC | 24 | 7.76 ± 0.45 |
| THLE-3 (Normal) | PCC | 24 | 48.63 ± 0.12 |
This table demonstrates the potent and selective cytotoxic effect of the compound against cancer cells compared to normal liver cells.[9]
II. Antipsychotic Activity: Modulating Neurotransmitter Systems
Pyridine-piperazine derivatives have a long-standing history in the development of antipsychotic drugs.[15] Their ability to interact with dopamine and serotonin receptors in the central nervous system makes them valuable scaffolds for designing agents to treat psychoses such as schizophrenia.[16]
A. Mechanism of Action: Dopamine and Serotonin Receptor Modulation
The antipsychotic effects of these derivatives are primarily attributed to their antagonist activity at dopamine D2 receptors and their modulatory effects on various serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2A.[15][16] Atypical antipsychotics, many of which contain the pyridine-piperazine moiety, exhibit a higher affinity for 5-HT2A receptors compared to D2 receptors, which is believed to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[15]
The following diagram illustrates the interaction of pyridine-piperazine derivatives with key neurotransmitter receptors involved in psychosis.
Caption: Modulation of dopaminergic and serotonergic pathways by pyridine-piperazine derivatives.
B. Experimental Protocol: In Vivo Models of Antipsychotic Activity
In vivo models are essential for evaluating the potential therapeutic efficacy of novel antipsychotic candidates. The amphetamine-induced stereotypy model in rats is a classic preclinical test.[17]
Protocol 2: Inhibition of Amphetamine-Induced Stereotypy in Rats [17]
-
Animal Acclimation: Acclimate male Wistar rats (120-200 g) to the testing environment.
-
Grouping: Divide the animals into control and treatment groups (n=6 per group).
-
Drug Administration:
-
Control Group: Administer d-amphetamine (10 mg/kg, s.c.).
-
Treatment Group: Administer the test pyridine-piperazine derivative at various doses, followed by d-amphetamine (10 mg/kg, s.c.). A positive control group receiving a known antipsychotic like chlorpromazine (10 mg/kg, s.c.) should also be included.[17]
-
-
Observation: Place the rats in individual cages and observe their behavior for stereotypy (e.g., sniffing, licking, gnawing) at regular intervals for up to 60 minutes after amphetamine administration.
-
Scoring: Score the intensity of stereotyped behavior using a standardized rating scale.
-
Data Analysis: Compare the stereotypy scores between the control and treated groups to determine if the test compound can antagonize the effects of amphetamine.
III. Antimicrobial Activity: Combating Infectious Diseases
The pyridine-piperazine scaffold has also been explored for its potential in developing novel antimicrobial agents.[3][18][19][20] Derivatives have shown activity against a range of bacteria and fungi, offering a potential avenue for addressing the growing challenge of antimicrobial resistance.[3][19]
A. Mechanism of Action: Diverse Targets in Microbes
The exact mechanisms of antimicrobial action for many pyridine-piperazine derivatives are still under investigation. However, molecular docking studies have suggested potential targets. For example, some compounds are predicted to inhibit essential bacterial enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis.[20] In fungi, potential targets include cytochrome P450 51 (CYP51) and dihydrofolate reductase, which are crucial for ergosterol biosynthesis and nucleotide synthesis, respectively.[20]
B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[21][22]
Protocol 3: Broth Microdilution for MIC Determination [21][22]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyridine-piperazine derivative in the appropriate broth.
-
Inoculation: Add an equal volume of the standardized inoculum to each well.
-
Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control with a known antimicrobial agent (e.g., chloramphenicol for bacteria, fluconazole for fungi).[18]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Table 2: Example of Antimicrobial Activity of Pyrimidine-Piperazine Derivatives [18]
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | A. niger (µg/mL) | C. albicans (µg/mL) |
| 4b | 40 | 40 | >40 | >40 |
| 4d | 40 | 40 | 40 | >40 |
| 5a | 40 | 40 | >40 | >40 |
| 5b | 40 | 40 | >40 | >40 |
| 4a | >40 | >40 | 40 | >40 |
| 4e | >40 | >40 | 40 | >40 |
| 5c | >40 | >40 | 40 | 40 |
| 5e | >40 | >40 | 40 | 40 |
| Chloramphenicol | 10 | 10 | - | - |
| Fluconazole | - | - | 10 | 10 |
This table illustrates the antibacterial and antifungal activity of various synthesized compounds at a concentration of 40 µg/mL.[18]
Conclusion and Future Perspectives
The pyridine-piperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. The versatility of its chemistry allows for the creation of large and diverse compound libraries for high-throughput screening. Future research in this area will likely focus on the design of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The integration of computational methods, such as molecular docking and virtual screening, with traditional synthetic and biological evaluation approaches will undoubtedly accelerate the identification of promising new drug candidates based on this remarkable heterocyclic core.
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A-Z Technical Guide for Predicting the Mechanism of Action of Piperazin-1-yl(pyridin-3-yl)methanone
Preamble: Navigating the Unknowns of a Novel Chemical Entity
In the landscape of drug discovery, researchers are frequently confronted with novel chemical entities (NCEs) that exhibit promising biological activity but whose mechanism of action (MoA) remains elusive. Piperazin-1-yl(pyridin-3-yl)methanone is one such NCE. Its structure, a composite of a piperazine ring and a pyridine-3-carboxamide moiety, suggests a rich pharmacological potential but offers no immediate, definitive answers. This guide provides a comprehensive, technically-grounded workflow for drug development professionals to systematically predict, validate, and elucidate the MoA of this compound. Our approach is rooted in a logical progression from computational prediction to rigorous experimental validation, ensuring a high degree of scientific integrity at each stage.
Section 1: Foundational Analysis & Hypothesis Generation
Before initiating any resource-intensive screening, a foundational analysis of the molecule's structure is critical. This allows for the generation of rational, testable hypotheses.
-
Piperazine Moiety: The piperazine ring is a well-known pharmacophore present in a multitude of clinically successful drugs.[1][2][3][4] Its derivatives are known to exhibit a wide range of biological activities, often acting as ligands for G-protein coupled receptors (GPCRs) and ion channels, particularly within the central nervous system.[5][6][7][8][9] For instance, many antipsychotics and antidepressants feature a piperazine core that targets dopamine and serotonin receptors.
-
Pyridine-3-carboxamide Moiety: This component is an analog of nicotinamide (Vitamin B3). This structural similarity strongly suggests potential interactions with nicotinamide-binding proteins. A key target class in this context is the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A, a Gi-coupled GPCR for which nicotinic acid is a known agonist.[10][11][12] Activation of HCA2 is linked to anti-inflammatory and metabolic effects.[10][13] Additionally, pyridine carboxamides have been explored as agonists for other receptors, such as the cannabinoid receptor 2 (CB2), and have shown diverse biological activities including antimicrobial and anti-inflammatory properties.[14][15][16][17][18]
Central Hypothesis: Based on this substructure analysis, a primary hypothesis is that This compound acts as an agonist at the HCA2 (GPR109A) receptor , thereby modulating downstream signaling pathways associated with inflammation and metabolism.
Section 2: In Silico Target Prediction – A Guided Computational Workflow
Computational, or in silico, methods provide a rapid and cost-effective strategy to screen our NCE against vast databases of biological targets, refining our initial hypothesis and identifying other potential interactions.[19][20][21][22]
Reverse Pharmacophore Mapping
The first step is to identify potential macromolecular targets by understanding the spatial arrangement of chemical features essential for binding.[23] Reverse pharmacophore mapping screens the query molecule against a database of pharmacophore models derived from known protein-ligand complexes.[24]
Workflow Rationale: This ligand-centric approach does not require a pre-defined target.[25] By comparing our NCE's 3D pharmacophoric features to a library of models, we can generate a ranked list of potential protein targets.
dot
Caption: High-level workflow for in silico target identification.
Experimental Protocol: Target Identification using PharmMapper
-
Prepare the Ligand: Generate a 3D structure of this compound. Save the file in a compatible format (e.g., .mol2).
-
Access the Server: Navigate to a reverse pharmacophore mapping server like PharmMapper.[23][26][27]
-
Submit the Query: Upload the ligand file and configure the search parameters. Select the "Human Protein Targets Only" option if available and set the number of results to return (e.g., top 300).
-
Analyze Results: The server will return a list of potential targets ranked by a "Fit Score." Scrutinize this list, paying close attention to targets that align with the initial substructure analysis, such as GPCRs (specifically HCA2), and other plausible targets like kinases or ion channels.
Molecular Docking
Once a prioritized list of targets is generated (with HCA2 as our primary candidate), molecular docking predicts the preferred binding orientation and affinity of the NCE within the target's binding site.[28][29][30][31] This structure-based method provides atomic-level insights into the potential interaction.[28]
Workflow Rationale: Docking validates the pharmacophore hits by providing a biophysical basis for the interaction.[30] A favorable docking score (low binding energy) and a plausible binding pose (e.g., hydrogen bonds with key residues) strengthen the hypothesis that the protein is a genuine target.
Experimental Protocol: Molecular Docking with a Predicted Target (e.g., HCA2)
-
Obtain Receptor Structure: Download the 3D crystal structure of the target protein (e.g., HCA2/GPR109A) from the Protein Data Bank (PDB). If a crystal structure is unavailable, a high-quality homology model may be used.
-
Prepare Receptor and Ligand: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the receptor by removing water molecules, adding hydrogen atoms, and defining the binding pocket. Prepare the ligand by assigning charges and defining rotatable bonds.
-
Perform Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to place the ligand into the defined binding site.[29] The simulation will generate multiple binding poses.
-
Analyze and Score Poses: The software will rank the poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol).[28] Analyze the top-ranked pose for key intermolecular interactions (hydrogen bonds, hydrophobic contacts) with active site residues.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| HCA2 (GPR109A) | -9.2 | Arg111, Ser178, Asn242 |
| Dopamine D2 Receptor | -7.8 | Asp114, Ser193 |
| Cannabinoid CB2 Receptor | -7.5 | Ser285, Trp194 |
| Table 1: Hypothetical molecular docking results for this compound against top-ranked potential targets. Lower scores indicate stronger predicted binding affinity. |
Section 3: In Vitro Validation – From Prediction to Biological Reality
In silico predictions are powerful but require experimental validation. The following tiered approach confirms target engagement and functional activity.
Primary Assay: Confirming Target Engagement
The first step is to confirm a direct physical interaction between the compound and the predicted target protein. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this, as it measures target engagement within a physiological cellular environment.[32][33][34][35][36]
Workflow Rationale: CETSA is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[33][35] Observing a thermal shift provides strong evidence that the drug directly binds its target in intact cells, a critical step in validating the MoA.[34][36]
Experimental Protocol: CETSA for HCA2 Target Engagement
-
Cell Culture and Treatment: Culture cells expressing the target protein (e.g., HEK293 cells overexpressing HCA2). Treat cells with a range of concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates via centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA with a specific anti-HCA2 antibody.
-
Data Analysis: Plot the percentage of soluble HCA2 protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[32]
Secondary Assay: Measuring Functional Activity
Confirming binding is necessary but not sufficient. We must determine the functional consequence of this binding. Since our primary hypothesis identifies HCA2 as a Gi-coupled GPCR, its activation should lead to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[13][37]
Workflow Rationale: A functional assay links target engagement to a measurable biological output.[38][39] Measuring changes in cAMP is a standard and robust method for quantifying the activity of Gi- and Gs-coupled GPCRs.[37][40][41]
dot
Caption: Signaling pathway for a Gi-coupled receptor functional assay.
Experimental Protocol: HTRF cAMP Functional Assay
-
Cell Preparation: Use cells expressing HCA2 (e.g., CHO-K1-HCA2). Harvest and resuspend cells in an appropriate assay buffer.
-
Assay Setup: In a 384-well plate, add cells, forskolin (to stimulate a baseline level of cAMP), and serial dilutions of this compound. Include a known HCA2 agonist (e.g., nicotinic acid) as a positive control.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for receptor activation and cAMP modulation.
-
Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Signal Reading: Incubate for 60 minutes and read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the HTRF signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal effect is observed).
| Compound | Assay Type | Result (EC50 / ΔTm) |
| This compound | CETSA | +4.2 °C @ 10 µM |
| This compound | cAMP Assay | 150 nM |
| Nicotinic Acid (Control) | cAMP Assay | 300 nM |
| Table 2: Hypothetical validation data. A positive thermal shift (ΔTm) in CETSA confirms binding, and a low EC50 value in the cAMP assay indicates potent functional agonism. |
Conclusion: Synthesizing a Coherent Mechanism of Action
By following this integrated computational and experimental workflow, we can systematically build a robust, evidence-based case for the mechanism of action of this compound. The convergence of data—from the initial hypothesis based on chemical structure, through the in silico prediction of HCA2 as a primary target, to the experimental confirmation of direct target engagement and functional agonistic activity—provides a high degree of confidence. This multi-faceted approach not only elucidates the primary MoA but also establishes a foundation for future lead optimization, safety profiling, and preclinical development.
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A Senior Application Scientist's Guide to the In Silico Elucidation of Piperazin-1-yl(pyridin-3-yl)methanone: A Methodological Whitepaper
Abstract
Piperazin-1-yl(pyridin-3-yl)methanone represents a chemical scaffold of significant interest, with analogous structures demonstrating a wide array of biological activities, including antimicrobial and central nervous system effects.[1][2] However, the specific molecular targets and interaction dynamics of this particular compound remain largely uncharacterized. This technical guide presents a comprehensive and self-validating in silico workflow designed for the systematic investigation of novel or uncharacterized small molecules like this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it elucidates the causal logic behind each methodological choice, providing a robust framework for researchers, scientists, and drug development professionals. The workflow integrates target identification, structure- and ligand-based drug design methodologies, dynamic simulation, and pharmacokinetic profiling to build a holistic computational model of the molecule's potential bioactivity, culminating in a set of verifiable hypotheses for subsequent experimental validation.
Strategic Overview: An Integrated Workflow for Molecular Characterization
The journey from a chemical structure to a validated biological hypothesis is fraught with challenges, including high costs and late-stage failures.[3][4] Computational methods, or in silico modeling, offer a powerful paradigm to mitigate these risks by front-loading the discovery process with data-driven predictions.[5][6] This guide outlines a multi-pillar strategy, commencing with the foundational preparation of the ligand and the identification of its most probable biological targets. Following target identification, a rigorous molecular docking protocol is employed to predict binding poses, which are then validated and explored for stability using molecular dynamics simulations. Parallel ligand-based approaches, such as pharmacophore and QSAR modeling, provide complementary insights. Finally, an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is generated to assess the molecule's drug-like properties. Each stage is designed as a self-validating system to ensure the robustness and reliability of the generated data.
Figure 1: The integrated in silico workflow for small molecule characterization.
Foundational Steps: Ligand Preparation and Target Identification
Before any interaction can be modeled, the molecule of interest and its potential biological partners must be meticulously prepared and identified. This foundational phase is critical for the accuracy of all subsequent computational experiments.
Protocol 2.1: Ligand Preparation and Optimization
The causality behind this step is to ensure the ligand's three-dimensional conformation is energetically favorable. Using a structure directly from a 2D drawing or a database without optimization can lead to inaccurate docking results due to steric strain.
Methodology:
-
Obtain 2D Structure: Draw this compound in a chemical drawing tool like ChemDraw or retrieve its SMILES string from a database such as PubChem.
-
Convert to 3D: Use a program like Open Babel or the modeling interface within Schrödinger Maestro or Discovery Studio to convert the 2D representation into a 3D structure.
-
Energy Minimization: This is the most critical step. Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This process adjusts bond lengths and angles to find a low-energy, stable conformation.
-
Generate Conformations (Optional but Recommended): For flexible molecules, generate a set of low-energy conformers to account for the molecule's ability to adopt different shapes upon binding.
-
Save in Appropriate Format: Save the final, optimized 3D structure in a .mol2 or .sdf format, which retains the 3D coordinates and atom types required for docking software.[7]
Protocol 2.2: Target Identification (Target Fishing)
For a novel compound, the biological target is often unknown. Target fishing, or reverse docking, leverages the principle that a ligand will preferentially bind to proteins with complementary binding site shapes and electrostatics.[3][8]
Methodology:
-
Select Target Fishing Server/Software: Utilize web-based tools like SwissTargetPrediction, PharmMapper, or commercial software packages.
-
Input Ligand Structure: Submit the optimized 3D structure of this compound.
-
Algorithm Execution: The software screens the ligand against a database of known protein structures. This is often done by comparing the ligand's shape and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) to the characteristics of known binding sites.[9]
-
Analyze and Prioritize Results: The output will be a ranked list of potential protein targets. Prioritize targets based on:
-
Score/Probability: The confidence score provided by the algorithm.
-
Biological Relevance: Cross-reference the top-ranked targets with known disease pathways. For instance, given the activity of similar piperazine-containing molecules, targets involved in neurological or microbial pathways may be of higher initial interest.[2][10]
-
-
Select Candidate Target(s) for Docking: Choose the top 1-3 high-confidence, biologically relevant targets for in-depth molecular docking analysis. For this guide, we will proceed with a hypothetical high-scoring target, "Protein X."
Structure-Based Analysis: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing a static snapshot of the interaction and an estimate of binding affinity.[11][12] This allows for the generation of initial hypotheses about the mechanism of action at an atomic level.
Protocol 3.1: Molecular Docking of this compound into Protein X
Methodology:
-
Protein Preparation:
-
Download the 3D structure of "Protein X" from the Protein Data Bank (PDB).[7]
-
Remove all water molecules and non-essential co-factors. The rationale is that water molecules can interfere with the docking algorithm unless they are known to be critical for binding, in which case more advanced methods are needed.[7]
-
Add polar hydrogens and assign correct atom charges using a tool like AutoDock Tools or the Protein Preparation Wizard in Schrödinger. This is crucial for accurately modeling electrostatic interactions.
-
-
Binding Site Identification:
-
If the target protein was downloaded with a co-crystallized ligand, the binding site is known.
-
If not, use site-finding algorithms (e.g., based on pocket geometry or sequence conservation) to identify potential active sites.[12]
-
-
Grid Box Generation: Define a "docking box" or grid that encompasses the entire binding site. The ligand will only be sampled within this defined space, focusing the computational effort and increasing efficiency.[11]
-
Run Docking Simulation: Use a docking program like AutoDock Vina, Glide, or GOLD. The software will systematically sample different poses (orientations and conformations) of the ligand within the grid box and score them based on a scoring function that estimates binding affinity.[12]
-
Analyze Results:
-
Examine the top-scoring poses. The primary output is the binding affinity, typically in kcal/mol, where a more negative value indicates stronger predicted binding.[13]
-
Visualize the top pose in a molecular viewer like PyMOL or Chimera to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with specific amino acid residues.
-
Trustworthiness: Protocol 3.2 - Self-Validation of the Docking Protocol
To trust the predicted pose of our novel compound, we must first prove that our chosen docking protocol can accurately reproduce a known binding mode. This is a critical self-validation step.[14]
Methodology:
-
Select a Validation Complex: Find a PDB entry for "Protein X" that includes a co-crystallized ligand (a known binder).
-
Prepare and Separate: Prepare the protein as in Protocol 3.1. Extract the co-crystallized ligand.
-
Re-dock the Ligand: Using the exact same docking parameters (grid box, etc.), dock the co-crystallized ligand back into the protein's binding site.
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligand poses.
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[14] If the RMSD is high, the protocol parameters (e.g., grid size, scoring function) must be adjusted and re-validated.
Figure 2: Workflow for self-validation and application of the molecular docking protocol.
Data Presentation: Sample Docking Results
| Compound | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | Protein X | -8.5 | TYR 82 (H-bond), PHE 112 (Pi-Pi), LEU 150 (Hydrophobic) |
| Validated Ligand (Reference) | Protein X | -9.2 | TYR 82 (H-bond), TRP 201 (Pi-Pi), ILE 152 (Hydrophobic) |
Elucidating Dynamic Interactions: Molecular Dynamics (MD) Simulation
A significant limitation of molecular docking is its static nature. MD simulations address this by modeling the atomic motions of the protein-ligand complex over time, providing crucial insights into the stability of the binding pose and the flexibility of the system.[15][16]
Protocol 4.1: MD Simulation of the Protein-Ligand Complex
Methodology:
-
System Preparation: Start with the highest-scoring docked pose of the this compound-Protein X complex from the previous step.
-
Force Field Parameterization: Assign force field parameters (e.g., using CHARMM or AMBER) to both the protein and the ligand. While protein parameters are standard, ligand parameters often need to be generated using servers like CGenFF or tools like Antechamber.[17]
-
Solvation and Ionization:
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge, which is essential for accurate electrostatic calculations.
-
-
Minimization and Equilibration:
-
Perform energy minimization on the entire solvated system to remove steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble). This allows the system to relax into a stable state before the production run.
-
-
Production Run: Run the simulation for a significant period (e.g., 100-200 nanoseconds) to collect trajectory data.
-
Trajectory Analysis:
-
RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex is not drifting or unfolding and the binding pose is stable.[18]
-
RMSF: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.
-
Interaction Analysis: Monitor key interactions (like hydrogen bonds) identified during docking to see if they are maintained throughout the simulation.
-
Data Presentation: Key MD Simulation Metrics
| Metric | Description | Indication of Stability |
| Ligand RMSD | Root Mean Square Deviation of the ligand relative to its starting pose. | A low, stable plateau (e.g., < 3 Å) suggests the ligand remains bound in a consistent pose. |
| Protein RMSF | Root Mean Square Fluctuation of individual protein residues. | Low fluctuation in binding site residues suggests they are locked in place by the ligand. |
| Hydrogen Bonds | Number of hydrogen bonds between ligand and protein over time. | Consistent presence of key H-bonds confirms their importance for binding. |
Ligand-Based Modeling: Pharmacophore and QSAR
When a protein structure is unknown, or when the goal is to understand the essential chemical features for activity across a series of compounds, ligand-based methods are invaluable.[19][20]
Protocol 5.1: Ligand-Based Pharmacophore Modeling
A pharmacophore is a 3D arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target.[21][22]
Methodology:
-
Assemble a Training Set: Collect a set of molecules structurally related to this compound with known biological activity against a specific target.
-
Generate Conformations: Generate low-energy conformers for all molecules in the training set.
-
Align Molecules: Align the molecules based on common features.
-
Generate Hypotheses: The software (e.g., Catalyst, Phase) will generate several pharmacophore hypotheses, each consisting of features like Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), and Hydrophobic (HY) regions.
-
Validate the Model: The best model is the one that can most effectively distinguish active from inactive compounds in a known dataset. This validated pharmacophore can then be used as a 3D query to screen large compound libraries for new potential hits.[23]
Figure 3: Conceptual workflow for generating a ligand-based pharmacophore model.
Protocol 5.2: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling creates a mathematical relationship between the chemical properties of a set of molecules and their biological activity.[24][25] This is highly useful for predicting the activity of newly designed analogs before they are synthesized.
Methodology:
-
Data Curation: Assemble a training set of compounds with a continuous range of biological activity data (e.g., IC50 values).
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties).
-
Model Building: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that correlates the descriptors with the activity.
-
Model Validation: Rigorously validate the model using cross-validation (e.g., leave-one-out) and an external test set of compounds not used in model building. A predictive QSAR model can then be used to estimate the activity of this compound or guide the design of more potent derivatives.[26]
Predicting Drug-Likeness: ADMET Analysis
A potent molecule is of little therapeutic value if it cannot reach its target in the body or is toxic. In silico ADMET profiling provides an early warning of potential liabilities.[27][28]
Protocol 6.1: In Silico ADMET Profiling
Methodology:
-
Utilize ADMET Prediction Tools: Use web servers like SwissADME or software packages that calculate physicochemical properties and predict pharmacokinetic behaviors.
-
Input Structure: Submit the structure of this compound.
-
Analyze Output: Evaluate the key parameters against established thresholds for drug-likeness.
Data Presentation: Predicted ADMET Profile
| Property | Predicted Value | Acceptable Range/Interpretation |
| Molecular Weight | 264.15 g/mol [29] | < 500 (Lipinski's Rule) |
| LogP (Lipophilicity) | [Calculated Value] | < 5 (Lipinski's Rule) |
| H-Bond Donors | [Calculated Value] | < 5 (Lipinski's Rule) |
| H-Bond Acceptors | [Calculated Value] | < 10 (Lipinski's Rule) |
| Aqueous Solubility | [Predicted Category] | High/Moderate is preferred |
| Blood-Brain Barrier Permeation | Yes/No | Important for CNS targets |
| CYP450 Inhibition | [Predicted Inhibitor of which isoform] | Non-inhibitor is preferred to avoid drug-drug interactions |
| PAINS Alert | No | "Pan-Assay Interference Compounds" should be avoided |
Conclusion and Future Directions
This guide has detailed a rigorous, multi-faceted in silico workflow to characterize the potential biological interactions of this compound. By integrating target fishing, validated molecular docking, molecular dynamics, ligand-based modeling, and ADMET profiling, we can construct a comprehensive computational profile of a novel compound. This approach moves from broad target identification to the fine details of atomic interactions and systemic drug-like properties.
The true power of this workflow lies in its ability to generate specific, data-driven hypotheses that can be tested experimentally. For example, the docking and MD simulations might predict that mutating TYR 82 in "Protein X" should abolish binding. This is a clear, verifiable prediction. The ultimate goal of in silico modeling is not to replace wet-lab experimentation, but to guide it, making it more efficient, cost-effective, and successful.[30][31] The findings from this computational cascade provide a robust foundation for initiating a targeted, hypothesis-driven drug discovery program.
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commercial availability of Piperazin-1-yl(pyridin-3-yl)methanone for research
An In-Depth Technical Guide to the Commercial Availability and Research Applications of Piperazin-1-yl(pyridin-3-yl)methanone
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in this compound. We will explore its commercial availability, outline robust synthetic and analytical protocols, and delve into its significance as a versatile building block in modern drug discovery.
Introduction: The Strategic Value of a Privileged Scaffold
This compound, also known as 1-(3-pyridinylcarbonyl)piperazine, is a heterocyclic compound that merges two critical pharmacophores: the piperazine ring and a pyridine nucleus. The piperazine moiety is a cornerstone in medicinal chemistry, prized for its ability to improve physicochemical properties such as aqueous solubility and for its capacity to engage in multiple hydrogen bonding interactions.[1][2] Its incorporation is a well-established strategy for modulating the pharmacokinetic profile of a lead compound.[3]
This molecule is not typically an end-product therapeutic itself but rather a crucial intermediate or starting material.[4] Its structure allows for straightforward derivatization at the secondary amine of the piperazine ring, providing a vector for introducing diverse chemical functionalities. This strategic positioning makes it an invaluable scaffold for constructing libraries of more complex molecules aimed at a wide array of biological targets, from kinase signaling pathways to central nervous system receptors.[4]
Physicochemical Properties and Identification
Accurate identification is the bedrock of reproducible research. The fundamental properties of this compound are summarized below. Researchers should always verify the identity and purity of their starting materials using the analytical methods described later in this guide.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 1-(3-pyridinylcarbonyl)piperazine, 1-Nicotinoylpiperazine | |
| CAS Number | 39640-08-9 (Free Base) | [5][6] |
| CAS Number | 32422-95-0 (Dihydrochloride Salt) | [4] |
| Molecular Formula | C₁₀H₁₃N₃O | |
| Molecular Weight | 191.23 g/mol | [7] |
Commercial Availability for Research
This compound and its dihydrochloride salt are readily available from several major chemical suppliers, facilitating its use in research and development without the immediate need for in-house synthesis. The dihydrochloride salt is often supplied for its improved stability and solubility in aqueous media.[4]
| Supplier | Product Name | Form | CAS Number |
| Sigma-Aldrich | This compound | Free Base | 39640-08-9 |
| BLDpharm | This compound | Free Base | 39640-08-9 |
| Santa Cruz Biotechnology | This compound dihydrochloride | Dihydrochloride Salt | N/A in snippet |
| MySkinRecipes | This compound dihydrochloride | Dihydrochloride Salt | 32422-95-0 |
| ChemicalBook | PIPERAZIN-1-YL-PYRIDIN-3-YL-METHANONE | Free Base | 39640-08-9 |
Note: Availability and catalog numbers are subject to change. Researchers should consult the suppliers' websites for the most current information.
Synthesis and Quality Control
While commercially available, understanding the synthesis of this compound is crucial for custom applications or scale-up. The most logical and common approach is a standard amide coupling reaction between a piperazine synthon and an activated nicotinic acid derivative.
Synthetic Workflow: Amide Coupling
The causality behind this workflow lies in the nucleophilicity of the piperazine amine and the electrophilicity of the activated carboxyl group of nicotinic acid. Direct reaction is inefficient; therefore, the carboxylic acid must be "activated." This is typically achieved by converting it to an acid chloride or by using a peptide coupling reagent.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol describes a self-validating system where reaction progress is monitored, and the final product's identity is rigorously confirmed.
-
Activation of Nicotinic Acid: To a solution of nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst. Allow the reaction to stir at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield nicotinoyl chloride, which is used immediately in the next step.
-
Coupling Reaction: In a separate flask, dissolve piperazine (3.0 eq, using an excess ensures mono-acylation and acts as a base) in anhydrous DCM (20 mL/mmol). Cool the solution to 0 °C.
-
Addition: Redissolve the nicotinoyl chloride from Step 1 in anhydrous DCM (5 mL/mmol) and add it dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM with 1% NH₄OH. The disappearance of the starting material and the appearance of a new, higher Rf spot indicates product formation.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM to afford pure this compound.
Quality Control and Characterization
To ensure trustworthiness, the final compound must be characterized by a suite of analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides the structural fingerprint of the molecule. For N-acyl piperazines, dynamic NMR effects due to restricted rotation around the amide bond can sometimes be observed, leading to broadened signals for the piperazine protons at room temperature.[8][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound. A validated method should show a single major peak, allowing for quantification of purity (e.g., >95%).
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₁₀H₁₃N₃O.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of this compound is its role as a versatile scaffold for generating novel bioactive molecules.[4] Its structure is a key starting point for developing compounds targeting various diseases.
Caption: Role as a scaffold in generating diverse drug candidates.
Central Nervous System (CNS) Agents
The piperazine ring is a well-known "CNS-philic" fragment. This compound serves as an intermediate for antipsychotic agents and other drugs targeting CNS signaling pathways.[4] The pyridine ring can engage in key interactions with receptor sites, while the piperazine nitrogen provides an attachment point for side chains that modulate selectivity and potency for targets like dopamine and serotonin receptors.
Kinase Inhibitors
In oncology and inflammation research, many small-molecule kinase inhibitors utilize a piperazine moiety to enhance solubility and provide a vector pointing out of the ATP-binding pocket. This vector can be functionalized to engage with solvent-exposed regions of the kinase, improving both potency and selectivity.[4]
Monoacylglycerol Lipase (MAGL) Inhibitors
Recent studies have identified the broader phenyl(piperazin-1-yl)methanone class as a promising starting point for developing reversible inhibitors of monoacylglycerol lipase (MAGL).[10] MAGL is a therapeutic target for neurodegenerative diseases, cancer, and inflammatory conditions. The discovery of a derivative with a reversible inhibition profile (IC₅₀ = 6.1 µM) highlights the potential of this scaffold in generating non-covalent enzyme inhibitors, which can offer a better safety profile than irreversible inhibitors.[10]
Conclusion
This compound is a commercially accessible and synthetically tractable chemical building block of significant strategic importance. Its privileged structure combines features that are highly desirable in modern drug discovery, particularly for CNS disorders, oncology, and inflammatory diseases. This guide provides the foundational knowledge—from sourcing and synthesis to application—enabling researchers to confidently incorporate this versatile scaffold into their discovery programs. The self-validating protocols for synthesis and analysis outlined herein ensure a high degree of scientific integrity, forming a solid basis for the development of novel therapeutics.
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An In-depth Technical Guide to the Characterization of Piperazin-1-yl(pyridin-3-yl)methanone: Solubility and Stability Profiles
Foreword: Navigating the Preclinical Landscape
In the realm of drug discovery and development, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most critical early hurdles are the comprehensive characterization of its fundamental physicochemical properties. It is here, in the meticulous evaluation of solubility and stability, that the foundation for successful formulation, bioavailability, and ultimately, clinical efficacy is laid. This guide provides a detailed framework for the investigation of Piperazin-1-yl(pyridin-3-yl)methanone, a heterocyclic compound of interest. While specific experimental data for this molecule is not extensively available in the public domain, this document serves as a robust, best-practice manual for generating and interpreting the requisite solubility and stability data, leveraging established principles and methodologies prevalent in the pharmaceutical sciences.
The structural motifs of this compound — a piperazine ring coupled with a pyridine moiety via a ketone linker — suggest a molecule with a nuanced physicochemical profile. The basic nitrogen atoms of the piperazine and pyridine rings are expected to play a significant role in its aqueous solubility and pH-dependent behavior. Understanding these characteristics is paramount for its progression as a potential therapeutic agent. This guide is therefore designed for the research scientist and drug development professional, offering not just protocols, but the scientific rationale behind them.
Part 1: Solubility Characterization
A thorough understanding of a compound's solubility is a cornerstone of preclinical development. It dictates the achievable concentration in biological fluids and is a key determinant of oral bioavailability. For this compound, its basic nature suggests that its solubility will be significantly influenced by pH.
Predicted Physicochemical Properties
A preliminary in silico assessment of this compound can provide valuable insights into its expected behavior.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | 264.15 g/mol (dihydrochloride salt)[1][2] | Moderate molecular weight, generally favorable for solubility. |
| pKa | Estimated basic pKa values for the piperazine and pyridine nitrogens. | pH-dependent solubility is expected. The compound will likely be more soluble in acidic conditions where the nitrogen atoms are protonated. |
| LogP | Estimated to be low to moderate. | Suggests a balance between lipophilicity and hydrophilicity. |
Experimental Determination of Aqueous Solubility
The following protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in aqueous media at various pH values.
Protocol 1: Equilibrium Solubility Measurement by the Shake-Flask Method
-
Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.5, 6.8, 7.4, and 9.0 to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Collect the supernatant and clarify by centrifugation or filtration through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH.
Rationale behind the experimental choices: The shake-flask method is the gold standard for thermodynamic solubility determination, providing a true measure of equilibrium solubility. The selected pH range covers the physiological pH of the gastrointestinal tract and blood, which is critical for predicting in vivo behavior.
Diagram 1: Workflow for Shake-Flask Solubility Determination
Caption: A stepwise workflow for determining the equilibrium solubility of a compound.
Solubility in Organic Solvents and Biorelevant Media
For formulation development and to better mimic in vivo conditions, solubility in various organic solvents and biorelevant media should be assessed.
| Solvent/Medium | Rationale for Selection | Expected Solubility Trend for this compound |
| Methanol, Ethanol | Common co-solvents in formulations. | Good solubility expected due to the polar nature of the compound. |
| Acetonitrile | Common solvent in analytical methods. | Moderate to good solubility. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar solvent used for stock solutions. | High solubility expected. |
| Propylene Glycol, PEG 400 | Excipients used in liquid formulations. | Moderate to good solubility. |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | Mimics the composition of human intestinal fluid in the fasted state. | Crucial for predicting oral absorption. Solubility is expected to be pH-dependent. |
| Fed State Simulated Intestinal Fluid (FeSSIF) | Mimics the composition of human intestinal fluid in the fed state. | Important for understanding food effects on absorption. |
Part 2: Stability Assessment
The chemical stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. A comprehensive stability program should evaluate the effects of pH, temperature, light, and oxidative stress.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. This information is invaluable for developing stability-indicating analytical methods.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at an elevated temperature (e.g., 60°C).
-
Neutral Hydrolysis: Treat the stock solution with water at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Photostability: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines.
-
Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and any degradation products.
Rationale behind the experimental choices: The conditions for forced degradation are designed to accelerate the degradation process to predict long-term stability and to generate sufficient quantities of degradation products for characterization. The use of LC-MS is crucial for the structural elucidation of unknown degradants.
Diagram 2: Forced Degradation Experimental Design
Caption: An overview of the stress conditions applied in a forced degradation study.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis of the Amide Bond: The amide linkage between the piperazine and the pyridinylcarbonyl moiety is a potential site for hydrolysis under both acidic and basic conditions, which would yield nicotinic acid and piperazine.
-
Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products. The piperazine ring itself can undergo oxidative degradation.[3]
Long-Term Stability Studies (ICH Guidelines)
Following the initial characterization, long-term stability studies under various storage conditions as defined by the International Council for Harmonisation (ICH) guidelines are necessary to establish the retest period or shelf life of the drug substance.
| Storage Condition | Rationale |
| 25°C / 60% RH | Long-term storage condition for climatic zones I and II. |
| 30°C / 65% RH | Intermediate storage condition. |
| 40°C / 75% RH | Accelerated storage condition to predict long-term stability. |
Part 3: Analytical Methodologies
The reliability of solubility and stability data is contingent upon the use of robust and validated analytical methods.
HPLC Method for Quantification
A reversed-phase HPLC method with UV detection is the standard for the quantification of small molecules like this compound.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient to ensure separation of the parent compound from impurities and degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis spectral scan (e.g., 260 nm) |
| Injection Volume | 10 µL |
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines, including an assessment of specificity, linearity, range, accuracy, precision, and robustness, to ensure the integrity of the generated data.
Conclusion: A Pathway to Comprehensive Understanding
References
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MOLBASE. 4-(pyridine-3-carbonyl)piperazin-1-yl - Encyclopedia. [Online] Available at: [Link]
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CAS Common Chemistry. [2-[(3-Methylbutyl)amino]-3-pyridinyl][4-(phenylmethyl)-1-piperazinyl]methanone. [Online] Available at: [Link]
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NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Online] Available at: [Link]
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PubChem. Phenyl(piperidin-3-yl)methanone | C12H15NO | CID 6420671. [Online] Available at: [Link]
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ResearchGate. A Review on Analytical Methods for Piperazine Determination. [Online] Available at: [Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Online] Available at: [Link]
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Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Online] Available at: [Link]
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MySkinRecipes. This compound dihydrochloride. [Online] Available at: [Link]
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ResearchGate. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Online] Available at: [Link]
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PubChem. piperazin-1-yl-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanone. [Online] Available at: [Link]
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PubChem. Piperazin-1-yl-pyrrolidin-1-yl-methanone | C9H17N3O | CID 2760443. [Online] Available at: [Link]
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PubMed. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Online] Available at: [Link]
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Spectroscopic and Structural Elucidation of Piperazin-1-yl(pyridin-3-yl)methanone: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of Piperazin-1-yl(pyridin-3-yl)methanone, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes data from closely related analogs, theoretical predictions, and established principles of spectroscopic interpretation to offer a robust characterization. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing insights into the structural features and electronic environment of the molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical characteristics.
Introduction
This compound, also known as 1-(3-pyridinylcarbonyl)piperazine or 1-(nicotinoyl)piperazine, is a heterocyclic compound incorporating both a piperazine and a pyridine ring linked by a ketone functional group. The piperazine moiety is a common scaffold in medicinal chemistry, known for its versatile biological activities.[3] Similarly, the pyridine ring is a fundamental component of many pharmaceuticals. The combination of these two pharmacophores in this compound makes it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Molecular Structure
The structural formula of this compound is presented below. The molecule consists of a central carbonyl group connecting the 1-position of the piperazine ring to the 3-position of the pyridine ring.
Caption: Molecular Structure of this compound.
Synthesis Protocol
A common method for the synthesis of N-acylpiperazines involves the reaction of a piperazine with an appropriate acyl chloride. Based on the synthesis of related nicotinoyl piperazine derivatives, the following protocol is proposed for the preparation of this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve piperazine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of nicotinoyl chloride (1.0 equivalent) in the same solvent to the cooled piperazine solution with continuous stirring. The use of nicotinoyl chloride hydrochloride may also be employed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are discussed below, based on the analysis of similar structures.[4]
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit signals corresponding to the protons of the pyridine ring and the piperazine ring.
-
Pyridine Protons: The four protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing effect of the nitrogen atom and the carbonyl group, the proton at the 2-position is expected to be the most deshielded, appearing at the lowest field. The protons at positions 4, 5, and 6 will show characteristic splitting patterns (doublet, doublet of doublets, etc.) based on their coupling with adjacent protons.
-
Piperazine Protons: The eight protons of the piperazine ring will appear in the aliphatic region (typically δ 2.5-4.0 ppm). Due to the amide bond, the rotation around the C-N bond can be restricted, leading to distinct signals for the protons on the carbons adjacent to the two nitrogen atoms. The four protons on the carbons adjacent to the carbonyl-substituted nitrogen (N-1) are expected to be at a lower field than the four protons on the carbons adjacent to the secondary amine nitrogen (N-4). The signal for the N-H proton of the piperazine ring is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-2 | 8.6 - 8.8 | d |
| Pyridine H-6 | 8.5 - 8.7 | dd |
| Pyridine H-4 | 7.8 - 8.0 | dt |
| Pyridine H-5 | 7.3 - 7.5 | ddd |
| Piperazine H-2', H-6' | 3.6 - 3.8 | t |
| Piperazine H-3', H-5' | 2.8 - 3.0 | t |
| Piperazine N-H | Variable | br s |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon: The carbonyl carbon of the methanone group is expected to appear at a low field, typically in the range of δ 165-175 ppm.
-
Pyridine Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm). The carbons at positions 2 and 6 will be at a lower field due to their proximity to the nitrogen atom.
-
Piperazine Carbons: The four carbons of the piperazine ring will appear in the aliphatic region (δ 40-55 ppm). The carbons adjacent to the carbonyl-substituted nitrogen (C-2', C-6') will be at a lower field compared to the carbons adjacent to the secondary amine nitrogen (C-3', C-5').
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| Pyridine C-2 | 150 - 153 |
| Pyridine C-6 | 148 - 151 |
| Pyridine C-4 | 135 - 138 |
| Pyridine C-3 | 130 - 133 |
| Pyridine C-5 | 123 - 126 |
| Piperazine C-2', C-6' | 45 - 50 |
| Piperazine C-3', C-5' | 42 - 46 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies expected for this compound are listed below.
-
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amine in the piperazine ring is expected in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (Aromatic): The C-H stretching vibrations of the pyridine ring will appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): The C-H stretching vibrations of the piperazine ring will appear in the region of 2800-3000 cm⁻¹.
-
C=O Stretch: A strong absorption band corresponding to the stretching vibration of the carbonyl group (ketone) is expected in the region of 1630-1660 cm⁻¹. The conjugation with the pyridine ring will lower this frequency compared to a simple aliphatic ketone.
-
C=C and C=N Stretch: The stretching vibrations of the C=C and C=N bonds in the pyridine ring will appear in the region of 1400-1600 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Piperazine) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (Amide) | 1630 - 1660 | Strong |
| C=N, C=C Stretch (Pyridine) | 1400 - 1600 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₃N₃O), the expected molecular weight is approximately 191.23 g/mol .
Expected Fragmentation Pattern:
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 191 would be expected. The fragmentation is likely to occur at the bonds adjacent to the carbonyl group and within the piperazine ring.
-
Loss of the Pyridinoyl Group: Cleavage of the bond between the carbonyl carbon and the piperazine nitrogen would result in a fragment corresponding to the pyridinoyl cation (m/z 106) and the piperazine radical cation (m/z 85).
-
Loss of the Piperazine Moiety: Cleavage of the bond between the carbonyl carbon and the pyridine ring would lead to a fragment corresponding to the piperazine-1-carbonyl cation (m/z 113).
-
Fragmentation of the Piperazine Ring: The piperazine ring can undergo characteristic fragmentation, leading to the loss of ethyleneimine (C₂H₄N) fragments.
Sources
The Piperazine Nucleus: A Privileged Scaffold for Diverse Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Versatility of the Piperazine Ring
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1][2] This guide provides an in-depth exploration of the key therapeutic targets for piperazine-containing compounds, delving into the mechanistic rationale behind their efficacy and outlining robust experimental workflows for their validation. The unique physicochemical properties of the piperazine moiety, including its basicity, conformational flexibility, and capacity for N-functionalization, allow medicinal chemists to strategically modulate pharmacokinetic and pharmacodynamic properties, leading to compounds with enhanced solubility, bioavailability, and target affinity.[3][4]
This document will navigate through the primary therapeutic areas where piperazine derivatives have made a significant impact, from their classical application in anthelmintic therapy to their modern use in oncology and central nervous system disorders. We will dissect the molecular interactions that drive their biological activity and provide actionable insights for researchers actively engaged in the design and development of novel piperazine-based therapeutics.
I. Targeting the Nervous System: From Helminths to Humans
The ability of piperazine-containing compounds to modulate neuronal signaling is a recurring theme across different therapeutic applications. The underlying targets, however, vary significantly between invertebrates and vertebrates, providing a basis for selective toxicity in some cases and potent modulation of complex neurological pathways in others.
The Classic Target: Nematode GABA Receptors for Anthelmintic Action
The original therapeutic application of piperazine was as an anthelmintic agent for the treatment of parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[5][6]
Mechanism of Action: Piperazine exerts its anthelmintic effect by acting as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[6][7] This interaction triggers the opening of chloride ion (Cl-) channels, leading to an influx of chloride ions and subsequent hyperpolarization of the nematode muscle cell membrane.[6] This sustained hyperpolarization results in flaccid paralysis of the worm, preventing it from maintaining its position in the host's gastrointestinal tract and leading to its expulsion.[6][8] The selectivity of piperazine for helminths is attributed to the fact that vertebrates primarily utilize GABAergic signaling within the central nervous system, whereas in nematodes, these receptors are key components of the peripheral neuromuscular system.[8][9]
Experimental Protocol: Validating Anthelmintic Activity via In Vitro Motility Assays
Objective: To quantify the paralytic effect of piperazine-containing compounds on a model nematode, such as Caenorhabditis elegans.
Methodology:
-
Culture and Synchronization: Culture C. elegans on nematode growth medium (NGM) agar plates seeded with E. coli OP50. Synchronize the worm population to obtain a cohort of L4-stage larvae.
-
Compound Preparation: Prepare a stock solution of the test piperazine compound in a suitable solvent (e.g., DMSO). Make serial dilutions in M9 buffer to achieve the desired final concentrations.
-
Assay Execution:
-
Transfer a defined number of synchronized L4 worms (e.g., 20-30) into the wells of a 96-well microtiter plate containing M9 buffer.
-
Add the test compound dilutions to the respective wells. Include a positive control (e.g., levamisole) and a negative control (vehicle).
-
Incubate the plate at a controlled temperature (e.g., 20°C).
-
-
Motility Assessment: At specified time points (e.g., 1, 2, 4, 6, and 24 hours), visually score the motility of the worms under a dissecting microscope. A worm is considered paralyzed if it does not exhibit sinusoidal movement, either spontaneously or in response to a gentle touch with a platinum wire pick.
-
Data Analysis: Calculate the percentage of paralyzed worms at each concentration and time point. Determine the EC50 (half-maximal effective concentration) for the paralytic effect.
Causality and Self-Validation: This protocol directly measures the physiological outcome of GABA receptor agonism in the target organism. The inclusion of a known anthelmintic as a positive control validates the assay's sensitivity, while the vehicle control accounts for any non-specific effects of the solvent. A clear dose-dependent increase in paralysis provides strong evidence for the compound's anthelmintic activity.
Modulating the Central Nervous System: Targeting Dopamine and Serotonin Receptors
In human therapeutics, piperazine derivatives are integral to the treatment of a wide range of central nervous system (CNS) disorders, including psychosis, depression, and anxiety.[10][11] Their efficacy in these conditions often stems from their ability to modulate monoamine neurotransmitter pathways, particularly those involving dopamine and serotonin.[11]
Key Targets and Mechanisms:
-
Dopamine D2 Receptors: Many antipsychotic drugs containing a piperazine moiety, such as olanzapine and clozapine, act as antagonists or partial agonists at dopamine D2 receptors.[1][10] By blocking the effects of excess dopamine in specific brain regions, these drugs can alleviate the positive symptoms of schizophrenia.
-
Serotonin (5-HT) Receptors: The piperazine scaffold is also a common feature in drugs targeting various serotonin receptor subtypes. For instance, buspirone, an anxiolytic, is a 5-HT1A receptor partial agonist, while vortioxetine, an antidepressant, exhibits a complex pharmacology that includes 5-HT3 receptor antagonism and 5-HT1A receptor agonism.[10] The ability to fine-tune the interaction with different 5-HT receptors allows for the development of drugs with distinct therapeutic profiles.
Experimental Workflow: Assessing Receptor Binding and Functional Activity
Objective: To characterize the interaction of a novel piperazine-containing compound with specific dopamine and serotonin receptors.
Step 1: Radioligand Binding Assays
-
Principle: To determine the affinity of the test compound for the target receptor by measuring its ability to displace a high-affinity radiolabeled ligand.
-
Methodology:
-
Prepare cell membrane homogenates expressing the human D2 or a specific 5-HT receptor subtype.
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) of the test compound, which is an inverse measure of its binding affinity.
-
Step 2: Functional Assays (e.g., cAMP Measurement)
-
Principle: To determine whether the compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on downstream signaling pathways.
-
Methodology (for a Gs-coupled receptor):
-
Use a cell line stably expressing the target receptor.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with a known agonist (for antagonist testing) or measure the basal response (for agonist testing).
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Diagram: CNS Drug Discovery Workflow
Caption: Workflow for CNS-active piperazine drug discovery.
II. Oncology: Targeting a Broad Spectrum of Kinases
The piperazine scaffold is a prominent feature in a multitude of modern anticancer drugs, particularly kinase inhibitors.[1][12] Its structural and chemical properties make it an ideal linker for connecting pharmacophoric fragments that bind to the ATP-binding pocket of target kinases.[1]
Key Kinase Targets:
An analysis of FDA-approved drugs reveals that piperazine-containing compounds target a wide array of kinases implicated in cancer cell proliferation, survival, and metastasis.[13] These include:
-
Cyclin-Dependent Kinases (CDK4/6): Inhibitors like palbociclib are crucial in treating certain types of breast cancer.
-
Tyrosine Kinases: This broad category includes targets like:
-
BCR-Abl: Imatinib, a landmark in targeted therapy, contains a piperazine moiety.
-
Anaplastic Lymphoma Kinase (ALK): Crizotinib is an effective treatment for ALK-positive non-small cell lung cancer.
-
Fibroblast Growth Factor Receptor (FGFR): Infigratinib is used for bile duct cancer.[13]
-
-
Janus Kinases (JAK1/JAK2): Ruxolitinib is used in the treatment of myelofibrosis.
-
Phosphatidylinositol 3-Kinase (PI3K): Idelalisib targets this key signaling node in certain leukemias and lymphomas.
Mechanism of Interaction: The piperazine ring often serves a dual purpose in kinase inhibitors. Firstly, it acts as a versatile and synthetically tractable linker. Secondly, its basic nitrogen atoms can form crucial hydrogen bonds or salt bridges with acidic residues (e.g., aspartate) in the hinge region of the kinase's ATP-binding site, thereby anchoring the inhibitor and enhancing its potency.[1]
Experimental Protocol: Kinase Inhibition Assay
Objective: To determine the inhibitory potency of a piperazine-containing compound against a specific kinase.
Methodology (using a luminescence-based assay, e.g., Kinase-Glo®):
-
Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate peptide, and ATP at appropriate concentrations.
-
Compound Dilution: Perform serial dilutions of the test compound in the assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and the test compound (or vehicle control).
-
Initiate the reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for ATP consumption.
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent, which contains luciferase.
-
The amount of remaining ATP is directly proportional to the luminescence signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram: Piperazine in Kinase Inhibition
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Methodological & Application
Introduction: The Strategic Importance of the Piperazine-Pyridine Scaffold
An In-Depth Technical Guide to the Synthesis of Kinase Inhibitors Using Piperazin-1-yl(pyridin-3-yl)methanone
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic strategies for kinase inhibitors utilizing this compound as a pivotal structural scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that inform the design and execution of these synthetic pathways.
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors that target the ATP-binding site has revolutionized modern therapeutics.[1] Within this field, certain chemical motifs, known as "privileged scaffolds," appear with remarkable frequency in successful drug candidates due to their optimal structural and physicochemical properties.[3]
The piperazine ring is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs.[3][4] Its utility stems from its ability to act as a versatile linker, improve solubility and bioavailability, and its basic nitrogen atoms which can form critical salt-bridge interactions with acidic residues (e.g., aspartate) in the hinge region of a kinase.[3][5] When combined with a pyridine ring—another key heterocycle known to form hydrogen bonds within the kinase active site—the resulting scaffold becomes a powerful starting point for inhibitor design.[1][6]
This compound embodies this synergy, presenting a pre-formed, conformationally constrained building block that orients the piperazine and pyridine moieties for effective target engagement.[7] This guide details the primary synthetic transformations used to elaborate this core structure into potent and selective kinase inhibitors.
Core Synthetic Strategies and Protocols
The secondary amine of the piperazine ring in this compound is the primary site for chemical modification. The three most prevalent and powerful methods for its functionalization are N-arylation, reductive amination, and N-acylation.
Experimental Workflow Overview
The following diagram illustrates the main synthetic pathways starting from the core scaffold.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Evaluating Piperazin-1-yl(pyridin-3-yl)methanone for Antipsychotic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Rationale for Investigation
The landscape of antipsychotic drug development is continually evolving, driven by the need for therapies with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and better side-effect profiles.[1][2] The chemical scaffold, Piperazin-1-yl(pyridin-3-yl)methanone, presents a compelling starting point for a new generation of antipsychotic candidates. This assertion is based on the strategic combination of two pharmacologically significant moieties: the piperazine ring and a nicotinoyl (pyridin-3-yl-methanone) group.
The piperazine ring is a well-established "privileged structure" in central nervous system (CNS) medicinal chemistry. It is a core component of numerous successful antipsychotic drugs, including clozapine, olanzapine, and aripiprazole.[3][4][5][6] Its prevalence is due to its ability to interact with key monoamine pathways, particularly dopamine and serotonin receptors, which are central to the pathophysiology of psychosis.[3][5]
The nicotinoyl moiety introduces a vector for potential interaction with nicotinic acetylcholine receptors (nAChRs). There is a substantial body of evidence implicating nAChRs, especially the α7 subtype, in the cognitive deficits associated with schizophrenia.[7][8] The high prevalence of smoking among individuals with schizophrenia is hypothesized to be a form of self-medication to stimulate these receptors.[9] Therefore, a molecule that can modulate both dopaminergic/serotonergic and nicotinic systems holds the promise of a multi-target therapeutic that could address a wider range of symptoms than current treatments.[7][10]
This document provides a structured framework and detailed protocols for the initial evaluation of this compound and its derivatives as potential antipsychotic agents.
Hypothesized Multi-Target Mechanism of Action
We hypothesize that this compound acts as a multi-receptor ligand, with its antipsychotic potential stemming from a balanced activity at key CNS receptors. The primary targets for initial investigation should be:
-
Dopamine D2 Receptors (D2R): Antagonism or partial agonism at D2 receptors is the cornerstone of current antipsychotic therapy, primarily addressing the positive symptoms of schizophrenia.[11]
-
Serotonin 5-HT2A Receptors (5-HT2AR): Blockade of 5-HT2A receptors is a hallmark of "atypical" antipsychotics and is believed to mitigate extrapyramidal side effects and potentially improve negative symptoms.[3][12]
-
α7 Nicotinic Acetylcholine Receptors (α7-nAChR): Positive allosteric modulation or agonism at α7-nAChRs may offer a mechanism for improving cognitive deficits.[8]
The interplay between these systems is crucial. For instance, α7-nAChR activation can modulate dopamine and GABA release, offering a more nuanced approach to neurotransmitter regulation than simple receptor blockade.[10]
Caption: Hypothesized multi-target mechanism of action for the test compound.
Experimental Workflows and Protocols
A phased approach is recommended to systematically evaluate the potential of this chemical scaffold. The workflow progresses from initial in vitro profiling to more complex in vivo assessments.
Caption: A phased experimental workflow for evaluating novel antipsychotic candidates.
Synthesis and Characterization
While this compound is commercially available for research purposes, novel derivatives will require synthesis.[13][14] A common synthetic route involves the acylation of piperazine with an activated form of nicotinic acid (e.g., nicotinoyl chloride).
-
Protocol 1: Synthesis of this compound Derivatives
-
Dissolve the desired substituted piperazine in a suitable aprotic solvent (e.g., dichloromethane, DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of nicotinoyl chloride (or a substituted nicotinoyl chloride) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
Self-Validation: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and LC-MS. A published method for a similar synthesis can be used as a reference.[15]
-
Phase 1: In Vitro Pharmacological Profiling
The goal of this phase is to determine the compound's affinity and functional activity at the primary targets and to assess its basic drug-like properties.
-
Protocol 2: Dopamine D2 Receptor (D2R) Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the D2 receptor.
-
Rationale: High affinity for D2R is a characteristic feature of most antipsychotics. This assay quantifies that interaction.
-
Materials:
-
Cell membranes from a stable cell line expressing human D2 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-specific antagonist).[16][17]
-
Non-specific binding control: Haloperidol or Butaclamol.[18]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of radioligand (near its Kd), and either the test compound, vehicle, or the non-specific binding control.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the plate contents through the filter plate using a cell harvester and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, then add scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration inhibiting 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
-
Self-Validation: The assay should include a known D2 antagonist (e.g., haloperidol) as a positive control. The resulting Ki for the control should be within the historically accepted range for the laboratory. A commercial assay kit can also be used as a reference.[19]
-
-
Protocol 3: 5-HT2A Receptor Functional Assay (Calcium Flux)
-
Objective: To determine if the test compound acts as an antagonist or agonist at the 5-HT2A receptor.
-
Rationale: 5-HT2A antagonism is key to the "atypical" profile. This assay measures the functional consequence of receptor binding. The 5-HT2A receptor couples to Gq, leading to a release of intracellular calcium upon activation.[12][20][21]
-
Materials:
-
A stable cell line expressing human 5-HT2A receptors (e.g., CHO-K1, HEK293).[12]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist control: Serotonin (5-HT).[20]
-
Antagonist control: Ketanserin.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence microplate reader with an injection system.
-
-
Procedure (Antagonist Mode):
-
Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Pre-incubate the cells with serial dilutions of the test compound or control antagonist for 15-30 minutes.
-
Place the plate in the reader and measure baseline fluorescence.
-
Inject a fixed concentration of serotonin (EC₈₀ concentration) and immediately measure the peak fluorescence response.
-
-
Data Analysis: Calculate the percent inhibition of the serotonin response caused by the test compound. Determine the IC₅₀ from the concentration-response curve.
-
Self-Validation: The IC₅₀ of the ketanserin control should be consistent with literature values. The serotonin EC₅₀ should also be determined and be stable over time.
-
-
Protocol 4: Early ADME-Tox Profiling
-
Objective: To assess the fundamental drug-like properties of the compound to identify potential liabilities early.[22][23]
-
Rationale: Poor absorption, distribution, metabolism, excretion (ADME), or toxicity are major causes of drug failure.[23] Early screening allows for the selection of compounds with a higher probability of success.[22]
-
Assays:
-
Kinetic Solubility: Use nephelometry to determine solubility in a buffer simulating physiological pH (e.g., PBS pH 7.4).
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay provides a high-throughput measure of passive diffusion, a key factor in blood-brain barrier penetration.[24]
-
Metabolic Stability: Incubate the compound with human liver microsomes and measure the rate of disappearance over time using LC-MS. This estimates the rate of Phase I metabolism.
-
Cytotoxicity: Expose a robust cell line (e.g., HepG2) to the compound and measure cell viability (e.g., using an MTT or ATP-based assay) to determine the CC₅₀.[22]
-
-
| Parameter | Assay | Desired Outcome for CNS Drug Candidate |
| Binding Affinity | D2R Binding | Ki < 100 nM |
| Binding Affinity | 5-HT2A Binding | Ki < 100 nM |
| Functional Activity | 5-HT2A Functional | Antagonist behavior (IC₅₀ < 200 nM) |
| Solubility | Kinetic Solubility | > 50 µM at pH 7.4 |
| Permeability | PAMPA | Pₑ > 5 x 10⁻⁶ cm/s |
| Stability | Liver Microsome Stability | t₁/₂ > 30 min |
| Toxicity | Cytotoxicity (HepG2) | CC₅₀ > 50 µM |
| Table 1: Target values for initial in vitro screening of a CNS drug candidate. |
Phase 2: In Vivo Validation
Promising compounds from Phase 1 should be advanced to rodent models to assess efficacy and potential side effects.[25][26]
-
Protocol 5: Amphetamine-Induced Hyperlocomotion Model
-
Objective: To assess the compound's ability to block dopamine-mediated hyperlocomotion, a proxy for antipsychotic efficacy against positive symptoms.[17][26]
-
Rationale: Amphetamine increases dopamine release, inducing stereotyped behaviors and hyperactivity in rodents. This state is considered a model of psychosis that is reliably reversed by clinically effective antipsychotics.[11][26]
-
Procedure:
-
Acclimate male C57BL/6 mice or Sprague-Dawley rats to the testing environment (e.g., open-field arenas).
-
Administer the test compound or vehicle (e.g., via intraperitoneal injection) at various doses.
-
After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 2-5 mg/kg).
-
Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing) for 60-90 minutes using automated tracking software.
-
-
Data Analysis: Compare the total distance traveled between the vehicle-treated group and the compound-treated groups. A statistically significant reduction in amphetamine-induced activity indicates potential antipsychotic efficacy.
-
Self-Validation: Include a positive control group treated with a known antipsychotic (e.g., haloperidol or risperidone) to confirm the validity of the model on the day of the experiment.
-
-
Protocol 6: Catalepsy Test
-
Objective: To assess the compound's propensity to induce extrapyramidal side effects (EPS).
-
Rationale: Catalepsy in rodents is a state of motor rigidity that is highly correlated with the EPS liability of first-generation antipsychotics.[17] Atypical antipsychotics generally show a wider separation between the dose required for efficacy and the dose that induces catalepsy.
-
Procedure:
-
Administer the test compound at various doses, including those found to be effective in the hyperlocomotion model.
-
At set time points post-administration (e.g., 30, 60, 90, 120 minutes), test for catalepsy using the bar test.
-
Gently place the animal's forepaws on a horizontal bar raised approximately 4-5 cm from the surface.
-
Measure the time until the animal removes both paws from the bar. A trial is typically terminated after 180 seconds.
-
-
Data Analysis: A compound is considered to induce catalepsy if the mean descent latency is significantly longer than that of vehicle-treated animals. The therapeutic index can be calculated as the ratio of the cataleptic dose (ED₅₀) to the effective dose in the hyperlocomotion assay (ED₅₀). A larger ratio is desirable.
-
Data Interpretation and Next Steps
The ideal candidate emerging from this screening cascade would exhibit:
-
High affinity for D2 and 5-HT2A receptors.
-
Functional antagonism at the 5-HT2A receptor.
-
Favorable ADME-Tox properties , including good solubility, permeability, and metabolic stability, with low cytotoxicity.
-
In vivo efficacy in the amphetamine-induced hyperlocomotion model.
-
A large therapeutic window between the effective dose and the dose inducing catalepsy.
Compounds meeting these criteria would be strong candidates for lead optimization, where medicinal chemistry efforts would be used to refine the structure to enhance potency, selectivity, and pharmacokinetic properties before advancing to more complex behavioral models assessing cognition and negative symptoms.[1][27]
References
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A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Bentham Science Publishers. Available at: [Link]
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Screening models of anti psychotic drugs-converted | PDF. Slideshare. Available at: [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available at: [Link]
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Treating schizophrenia symptoms with an α7 nicotinic agonist, from mice to men - PMC. National Center for Biotechnology Information. Available at: [Link]
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α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. Available at: [Link]
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PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. VBSPU. Available at: [Link]
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Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. Available at: [Link]
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Evidence for a role of nicotinic acetylcholine receptors in schizophrenia - PubMed. National Institutes of Health. Available at: [Link]
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In vivo screening for anti=psychotic drugs using zebrafish. Frontiers. Available at: [Link]
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5-HT2A Serotonin Receptor Assay. Innoprot. Available at: [Link]
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The importance of nicotinic acetylcholine receptors in schizophrenia, bipolar disorder and Tourette's syndrome. Scholars@Duke. Available at: [Link]
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Cholinergic Neurotransmission's Role in Schizophrenia Symptoms. Psychiatrist.com. Available at: [Link]
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Pharmacology of antipsychotics. Deranged Physiology. Available at: [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
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5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery. Available at: [Link]
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Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]
-
Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Available at: [Link]
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Set-up of a Serotonin 2A Receptor (5-HT2AR) Bio-Assay: Demonstration of its Applicability to Functionally Characterize Hallucinogenic New Psychoactive Substances (NPS) and an Explanation why 5-HT-2AR Bio-Assays are not suited for Universal Activity-Based Screening of Biofluids for NPS. Semantic Scholar. Available at: [Link]
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ADME-Tox - Drug discovery & safety. BIOMEX. Available at: [Link]
-
Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... ResearchGate. Available at: [Link]
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Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]
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D2 Dopamine Receptor Assay. Innoprot. Available at: [Link]
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Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. Available at: [Link]
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CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. ACS Publications. Available at: [Link]
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THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. ACNP. Available at: [Link]
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Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. ResearchGate. Available at: [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. Available at: [Link]
-
Screening for human ADME/Tox drug properties in drug discovery. Sci-Hub. Available at: [Link]
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The development of antipsychotic drugs - PMC. National Center for Biotechnology Information. Available at: [Link]
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Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. Frontiers. Available at: [Link]
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Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. Available at: [Link]
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This compound dihydrochloride. MySkinRecipes. Available at: [Link]
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Study design and protocol development process (Chapter 1) - Antipsychotic Trials in Schizophrenia. Cambridge University Press. Available at: [Link]
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Application Notes & Protocols: Strategic Functionalization of the Piperazine Ring in Piperazin-1-yl(pyridin-3-yl)methanone for Drug Discovery
Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a quintessential "privileged scaffold" in drug discovery.[1][2] Its remarkable prevalence in FDA-approved therapeutics stems from its unique combination of physicochemical properties and synthetic tractability.[3][4] The two nitrogen atoms can modulate basicity (pKa), enhance aqueous solubility, and serve as hydrogen bond donors and acceptors, all of which are critical for optimizing pharmacokinetic (ADME) and pharmacodynamic profiles.[1][2] This inherent versatility allows medicinal chemists to strategically modify the piperazine core to fine-tune a molecule's interaction with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][5]
The subject of this guide, Piperazin-1-yl(pyridin-3-yl)methanone, serves as an exemplary building block for chemical library synthesis. It features a monosubstituted piperazine ring where the secondary amine (N-H) provides a reactive handle for a multitude of chemical transformations. This allows for the systematic introduction of diverse chemical moieties, enabling comprehensive Structure-Activity Relationship (SAR) studies. As a key intermediate, its structure is valuable for developing novel kinase inhibitors and antipsychotic agents.[6]
This document provides a detailed overview of the primary strategies for the N-functionalization of this compound, including N-alkylation, reductive amination, N-arylation, N-acylation, and N-sulfonylation. Each section presents the underlying chemical principles, field-proven experimental protocols, and critical insights to empower researchers in their drug development endeavors.
Core N-Functionalization Strategies and Protocols
The secondary amine of the piperazine ring in our target molecule is a nucleophilic center poised for reaction with a variety of electrophiles. The following sections detail the most robust and widely adopted methods for its derivatization.
N-Alkylation via Nucleophilic Substitution
Direct N-alkylation is a straightforward and fundamental method for introducing alkyl groups onto the piperazine nitrogen. The reaction proceeds via a classical SN2 mechanism, where the nucleophilic nitrogen attacks an alkyl halide, displacing the halide leaving group. A base is required to neutralize the hydrohalic acid generated during the reaction, preventing the protonation and deactivation of the starting amine.
Causality Behind Experimental Choices:
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. It is a solid, easily removed by filtration, and sufficiently basic to deprotonate the product ammonium salt without causing unwanted side reactions. Triethylamine (TEA) is an alternative liquid base.[7]
-
Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they effectively dissolve the reactants and facilitate the SN2 reaction.[7]
-
Stoichiometry: A slight excess of the alkyl halide (1.1-1.5 eq.) is often used to ensure complete consumption of the starting piperazine.[7] However, a significant risk in piperazine alkylation is di-alkylation, where the second nitrogen of another piperazine molecule is alkylated. While our starting material is already mono-substituted, using a large excess of the piperazine starting material relative to the alkylating agent can be a strategy to favor mono-substitution if starting from unsubstituted piperazine.[8]
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide, 1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq.)
-
Anhydrous Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous ACN, add anhydrous K₂CO₃ (2.5 eq.).
-
Add the alkyl halide (1.2 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-alkylated product.[7]
Data Presentation: N-Alkylation Reaction Parameters
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | ACN | 80 | 6 | 85-95 |
| Ethyl iodide | K₂CO₃ | DMF | 60 | 8 | 80-90 |
| 1-Bromopropane | TEA | ACN | Reflux | 12 | 75-85 |
N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly versatile method for forming C-N bonds that often provides better control and higher yields than direct alkylation, particularly with sensitive substrates.[10] This one-pot reaction first involves the formation of an intermediate iminium ion from the condensation of the piperazine's secondary amine with an aldehyde or ketone. This intermediate is then immediately reduced in situ by a mild reducing agent to yield the N-alkylated product.[11]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for reductive amination.[7] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[10] It is also more stable under weakly acidic conditions compared to sodium borohydride.[12]
-
Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used. They are inert to the reaction conditions and effectively solubilize the reactants and intermediates.[7]
-
pH: The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion by protonating the carbonyl oxygen.[7]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, 1.2 eq.)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in anhydrous DCM.
-
If required, add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An initial effervescence may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted product.
Data Presentation: Reductive Amination Reaction Parameters
| Carbonyl Compound | Reducing Agent | Solvent | Temperature | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | STAB | DCM | RT | 4 | 90-98 |
| Cyclohexanone | STAB | DCE | RT | 6 | 85-95 |
| Acetone | STAB | DCM | RT | 12 | 70-80 |
N-Arylation via Buchwald-Hartwig Amination
The formation of an N-aryl bond is a critical transformation in medicinal chemistry, and the Buchwald-Hartwig amination is the premier method for this purpose.[13][14] This palladium-catalyzed cross-coupling reaction enables the direct linkage of the piperazine nitrogen to an aryl or heteroaryl ring, starting from an aryl halide or triflate.[15]
Causality Behind Experimental Choices:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand to facilitate the catalytic cycle (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base.[14] The choice of ligand is crucial and often needs to be optimized for a specific substrate combination.
-
Base: A strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the piperazine nitrogen, forming the active nucleophile in the catalytic cycle.
-
Solvent: Anhydrous, non-polar aromatic solvents like toluene or xylene are typically used, as they are stable at the high temperatures often required for the reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-Bromotoluene, 1.0 eq.)
-
Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq.)
-
Anhydrous Toluene
-
Diethyl ether
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-24 hours.
-
Cool the mixture to room temperature and dilute with diethyl ether.
-
Quench the reaction by adding water. Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Separate the layers of the filtrate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate in hexanes) to yield the N-aryl piperazine.
Data Presentation: Buchwald-Hartwig N-Arylation Parameters
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 75-90 |
| 2-Chloropyridine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | Toluene | 110 | 70-85 |
| Phenyl triflate | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 80-92 |
N-Acylation to Form Amides
N-acylation is the reaction of the piperazine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond.[16] This reaction is fundamental for introducing carbonyl-containing fragments into the molecule. The resulting amides are often less basic and conformationally more restricted than their parent amines.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and widely used. Acid anhydrides are a suitable, less aggressive alternative.[17]
-
Base: When using an acyl chloride, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to scavenge the HCl byproduct, which would otherwise protonate the starting amine.[18] An excess of the base is used to ensure the reaction medium remains basic.
-
Temperature Control: The reaction is often initiated at 0°C to control the initial exothermic reaction upon adding the highly reactive acyl chloride, then allowed to warm to room temperature to ensure completion.[18]
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride, 1.1 eq.)
-
Triethylamine (TEA, 2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours, monitoring progress by TLC.[18]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-acyl piperazine.
Data Presentation: N-Acylation Reaction Parameters
| Acylating Agent | Base | Solvent | Temperature | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Benzoyl chloride | TEA | DCM | 0°C to RT | 2 | 90-98 |
| Acetyl chloride | TEA | DCM | 0°C to RT | 1 | 92-99 |
| Acetic anhydride | Pyridine | DCM | RT | 3 | 85-95 |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes & Protocols for High-Throughput Screening of Piperazin-1-yl(pyridin-3-yl)methanone Derivatives
Abstract: The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals targeting a wide array of biological pathways.[1][2][3] Specifically, the Piperazin-1-yl(pyridin-3-yl)methanone core represents a versatile building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors.[4] This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign for libraries based on this scaffold. We detail the scientific rationale, assay development, a step-by-step HTS protocol using Fluorescence Polarization, and strategies for hit confirmation and follow-up studies.
Scientific Rationale and Target Selection
The therapeutic versatility of piperazine derivatives stems from their ability to engage with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] A particularly fruitful area of research has been the development of piperazine-containing compounds as protein kinase inhibitors.[5][6]
Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, most notably cancer.[5][6] This makes them highly attractive targets for therapeutic intervention. This guide will focus on a hypothetical HTS campaign designed to identify inhibitors of a specific protein kinase from a library of this compound derivatives. The principles and protocols described herein are, however, broadly applicable to other enzyme targets.
The core logic is to screen a library of compounds for their ability to disrupt the kinase's primary function: the transfer of a phosphate group from ATP to a substrate. Identifying molecules that inhibit this process provides the starting point for developing new targeted therapies.
Caption: A potential mechanism of action for a hit compound.
Assay Development and Miniaturization
The foundation of any successful HTS campaign is a robust, reproducible, and scalable assay.[7][8] The choice between a biochemical (cell-free) or a cell-based assay format is a critical initial decision.[9][10][11]
-
Biochemical Assays: Offer a direct measure of a compound's effect on a purified target protein. They are generally less complex and have lower variability than cell-based assays.[12][13]
-
Cell-Based Assays: Provide a more physiologically relevant context by measuring a compound's effect within a living cell, accounting for factors like membrane permeability and cellular metabolism.[10][14]
For an initial primary screen targeting a kinase, a biochemical assay is often preferred to directly identify molecules that bind to and inhibit the enzyme. Hits can then be progressed to cell-based secondary assays.[15]
Choice of Technology: Fluorescence Polarization (FP)
Fluorescence-based assays are dominant in HTS due to their high sensitivity and homogenous "mix-and-read" format.[16] Fluorescence Polarization (FP) is particularly well-suited for kinase assays.[17]
Principle of FP Kinase Inhibition Assay: The assay measures the change in the apparent molecular weight of a fluorescently labeled molecule (tracer).
-
A fluorescently labeled peptide substrate (tracer) is small and tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.
-
A specific antibody is introduced that binds to the phosphorylated form of the peptide substrate.
-
When the kinase is active, it phosphorylates the tracer. The antibody then binds to this phosphorylated tracer, creating a large molecular complex.
-
This large complex tumbles slowly, resulting in a high polarization signal.
-
An effective inhibitor will prevent the kinase from phosphorylating the tracer. The antibody cannot bind, the tracer remains small and tumbles rapidly, and the polarization signal remains low.
Assay Miniaturization and Validation
To conserve precious reagents and library compounds, assays are miniaturized from 96-well plates to 384- or 1536-well formats.[7] Before commencing the full screen, the assay's performance must be rigorously validated.[18]
The key statistical parameter for this is the Z'-factor , which measures the quality of the assay by comparing the dynamic range of the signal to the data variation.
-
Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
-
Where σ_p and σ_n are the standard deviations of the positive (no inhibition) and negative (full inhibition) controls, respectively.
-
And μ_p and μ_n are the means of the positive and negative controls.
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[18] A "dry run" with controls is performed on the automated system to ensure the Z' is consistently above 0.5 before screening the compound library.[18]
| Parameter | Recommended Condition | Rationale |
| Plate Format | 384-well, black, low-volume | Reduces reagent costs and maximizes throughput. Black plates minimize light scatter. |
| Final Assay Volume | 15-20 µL | Balances miniaturization with liquid handling accuracy. |
| Compound Concentration | 10 µM | A standard starting concentration for primary screens.[18] |
| DMSO Concentration | ≤ 0.5% | High concentrations of DMSO can inhibit enzyme activity or interfere with the assay. |
| Z'-Factor Goal | > 0.5 | Ensures the assay is robust and can reliably distinguish hits from noise.[18] |
Detailed HTS Protocol: Kinase Inhibition FP Assay
This protocol outlines the screening of a library of this compound derivatives against a target protein kinase in a 384-well format.
PART A: Compound Library Preparation
-
Synthesis & QC: A diverse library of this compound derivatives should be synthesized. General synthetic routes for piperazine-containing scaffolds are well-established.[19][20][21][22] Each compound's identity and purity (>95%) must be confirmed by LC-MS and NMR.
-
Master Stock: Create 10 mM master stock solutions of each compound in 100% DMSO.[7] Store in sealed plates at -20°C or -80°C.
-
Assay-Ready Plates: From the master stock, create intermediate plates (e.g., at 2 mM). From these, use an acoustic liquid handler (like an ECHO) to dispense nanoliter volumes of each compound into the final 384-well assay plates to achieve the final 10 µM screening concentration. This minimizes DMSO carryover.
PART B: HTS Automated Workflow
Reagents & Materials:
-
Target Kinase (purified)
-
Fluorescently Labeled Peptide Substrate (Tracer)
-
Kinase Reaction Buffer (containing MgCl2, DTT, etc.)
-
ATP Solution
-
Anti-phospho-substrate Antibody
-
Stop/Detection Buffer
-
Positive Control (e.g., Staurosporine or a known inhibitor)
-
Negative Control (DMSO)
-
384-well black assay plates
-
Automated liquid handling system and plate reader capable of FP detection.
Step-by-Step Protocol:
-
Compound Dispensing: Add 100 nL of 2 mM compound stocks in DMSO to designated wells of a 384-well assay plate using an acoustic dispenser. Columns 1 and 2 are typically reserved for negative controls (DMSO) and columns 23 and 24 for positive controls.
-
Kinase Addition: Add 10 µL of 2X kinase solution (prepared in kinase reaction buffer) to all wells.
-
Incubation (Compound-Enzyme): Briefly centrifuge the plates (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 10 µL of a 2X ATP/Tracer substrate solution to all wells to initiate the kinase reaction. The final volume is now 20 µL.
-
Reaction Incubation: Centrifuge the plates again and incubate for 60 minutes at room temperature. The incubation time should be optimized during assay development to ensure the reaction is in the linear range.
-
Reaction Termination: Add 10 µL of Stop/Detection buffer containing the anti-phospho-substrate antibody.
-
Detection Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody-tracer binding to reach equilibrium.
-
Plate Reading: Read the plates on a fluorescence polarization plate reader.
PART C: Data Analysis and Hit Identification
-
Data Normalization: Raw FP values (in milli-polarization, mP) are normalized to the plate controls. The percent inhibition is calculated for each well:
-
% Inhibition = 100 * (mP_high - mP_sample) / (mP_high - mP_low)
-
mP_high: Mean of positive controls (no inhibition, e.g., DMSO wells)
-
mP_low: Mean of negative controls (max inhibition, e.g., Staurosporine wells)
-
mP_sample: Value from a well with a test compound.
-
-
-
Hit Selection: A "hit" is a compound that shows a statistically significant level of inhibition. A common threshold is to select compounds that have a % inhibition greater than 3 times the standard deviation (SD) of the negative (DMSO) controls.[23][24]
-
Data Review: It is crucial to visually inspect plate heatmaps to identify potential systematic errors, such as edge effects or gradients, which might indicate problems with liquid handling or incubation.[25]
Hit Confirmation and Follow-Up Studies
A primary screen will inevitably produce some false positives.[26][27] Therefore, a rigorous hit validation cascade is essential to confirm activity and prioritize the most promising compounds for further development.[28]
Caption: A standard workflow for validating HTS hits.
Protocol 1: Hit Re-test and Dose-Response
-
Source Fresh Compound: Obtain fresh, dry powder of the hit compounds to rule out degradation or concentration errors in the original screening plates.
-
Confirmation: Re-test the compounds in the primary assay at the same single concentration (e.g., 10 µM) to confirm activity.
-
Dose-Response: For all confirmed hits, perform a 10-point, 3-fold serial dilution (e.g., from 30 µM down to 1.5 nM) in the primary assay.
-
IC50 Calculation: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).[29]
Protocol 2: Orthogonal Biochemical Screen
To ensure the observed activity is not an artifact of the FP assay format, hits should be tested in a mechanistically different assay.[17] For a kinase, a good orthogonal assay would be a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo) that measures ATP consumption. The protocol would be similar to the primary screen but would use the detection reagents specific to that technology platform.
Protocol 3: Secondary Cell-Based Assay
The ultimate goal is to find compounds that work in a biological system. Potent, validated hits from biochemical assays must be tested in a relevant cell line.
-
Select Cell Line: Choose a cell line where the target kinase is known to be active and drive a measurable phenotype (e.g., cell proliferation).
-
Assay Endpoint: Use a cell viability assay (e.g., CellTiter-Glo, which measures ATP as an indicator of metabolic activity) or a target engagement assay (e.g., NanoBRET™).[14]
-
Procedure: a. Seed cells in 384-well plates and allow them to adhere overnight. b. Treat cells with a dose-response curve of the hit compounds for 24-72 hours. c. Add the viability reagent according to the manufacturer's protocol. d. Read the luminescence signal on a plate reader.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or EC50 to determine the compound's potency in a cellular context.
Conclusion
The this compound scaffold is a promising starting point for the discovery of novel kinase inhibitors. By employing a systematic and rigorous HTS campaign—beginning with a robust biochemical assay like Fluorescence Polarization, followed by a stringent hit validation cascade involving orthogonal and cell-based assays—researchers can efficiently identify high-quality lead compounds. This structured approach maximizes the probability of success and provides a solid foundation for subsequent hit-to-lead and lead optimization efforts in the drug discovery pipeline.[28]
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Application Notes & Protocols: Developing Cell-Based Assays for Piperazin-1-yl(pyridin-3-yl)methanone Activity
Abstract
This document provides a comprehensive strategic guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to elucidate the biological activity of Piperazin-1-yl(pyridin-3-yl)methanone. The molecular architecture of this compound features a piperazine ring linked to a pyridine moiety, both of which are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in a wide range of clinically successful drugs.[1][2][3][4] This guide eschews a rigid, single-target approach. Instead, it presents a logical, multi-pronged screening strategy designed to broadly yet efficiently probe the compound's activity against high-probability target classes, including G-Protein Coupled Receptors (GPCRs), protein kinases, and ion channels. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and trustworthiness.
Introduction: A Scaffold-Based Rationale for Screening
The compound this compound is a novel chemical entity. In the absence of established biological targets, a rational screening approach must be guided by its structural motifs. The piperazine heterocycle is a cornerstone of modern drug design, often incorporated to modulate physicochemical properties such as solubility and basicity, which in turn optimize a drug's pharmacokinetic profile.[1] It is a key structural component in molecules targeting a vast array of proteins, from GPCRs and kinases to various enzymes and transporters.[2][5][6] Similarly, the pyridine ring is another prevalent scaffold in pharmaceuticals, known for its ability to form critical hydrogen bonds and engage in π-π stacking interactions within protein binding sites.[4][7] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[7][8]
Given this background, this compound holds the potential to modulate multiple signaling pathways. This guide outlines a systematic approach, beginning with foundational cytotoxicity assessment, followed by a parallel primary screening cascade against three major druggable target families.
Part I: Foundational Assays - Initial Viability and Cytotoxicity Screening
Expert Rationale: Before investigating specific biological mechanisms, it is imperative to determine the concentration range at which the compound exhibits non-specific cytotoxicity. This foundational step is critical for two reasons: 1) It defines the upper concentration limit for all subsequent specific assays, preventing false-positive results caused by general cell death rather than on-target modulation. 2) It provides a preliminary therapeutic window, a key parameter in drug development. The MTT assay is a reliable, colorimetric method that measures mitochondrial reductase activity, a proxy for metabolic health and cell viability.
Protocol 1: MTT Cell Viability Assay
This protocol assesses the effect of the compound on the viability of a selected cell line (e.g., HEK293 for general screening, or a cancer cell line like A549 if anti-proliferative activity is suspected).[9]
Materials:
| Reagent/Equipment | Details |
|---|---|
| Cell Line | e.g., HEK293, HeLa, A549 |
| Culture Medium | DMEM or RPMI-1640 with 10% FBS, 1% Pen-Strep |
| Test Compound | This compound, dissolved in DMSO to 10 mM |
| MTT Reagent | 5 mg/mL in sterile PBS |
| Solubilization Buffer | e.g., 10% SDS in 0.01 M HCl, or DMSO |
| 96-well Plates | Clear, flat-bottom, sterile |
| Microplate Reader | Capable of measuring absorbance at 570 nm |
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of the test compound in culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Remember to prepare a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤0.5%) and a "no-treatment" control.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be consistent across experiments.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits cell viability by 50%).
Part II: Primary Screening Cascade - Probing High-Probability Target Classes
Following the determination of the compound's non-cytotoxic concentration range, a parallel screening approach is recommended. The following assays represent high-throughput methods to investigate the compound's effect on broad, high-value target classes.
Caption: High-level workflow for characterizing compound activity.
A. G-Protein Coupled Receptor (GPCR) Activity
Expert Rationale: GPCRs are the largest family of cell surface receptors and are targeted by about a third of all marketed drugs.[10] Their signaling is complex, often involving both G-protein-dependent pathways (leading to second messenger generation) and G-protein-independent pathways, such as β-arrestin recruitment. A β-arrestin recruitment assay is an excellent primary screen because it is a nearly universal event for most GPCRs upon activation, regardless of which Gα subunit (Gs, Gi, Gq) they couple to.[11] This allows for a broad screen against a GPCR of interest without prior knowledge of its specific signaling cascade.
Caption: Simplified GPCR signaling pathways for assay design.
Protocol 2: Generic β-Arrestin Recruitment Assay (e.g., Tango Assay Principle)
This protocol uses a cell line engineered to express a GPCR of interest fused to a transcription factor, and a β-arrestin protein fused to a protease.[11][12] Ligand binding recruits the β-arrestin-protease, which cleaves the transcription factor from the receptor, allowing it to enter the nucleus and drive expression of a reporter gene (e.g., luciferase or β-galactosidase).
Materials:
| Reagent/Equipment | Details |
|---|---|
| Reporter Cell Line | e.g., Tango™ GPCR cell line expressing the target of interest |
| Assay Medium | As recommended by the cell line vendor (often serum-free) |
| Test Compound | This compound in DMSO |
| Positive Control | A known agonist for the target GPCR |
| Negative Control | A known antagonist for the target GPCR |
| Reporter Detection Reagent | e.g., Luciferase substrate (Bright-Glo®, ONE-Glo®) |
| 96- or 384-well Plates | White, opaque, sterile (for luminescence) |
| Luminometer | Microplate reader capable of measuring luminescence |
Step-by-Step Methodology:
-
Cell Plating: Plate the reporter cells in white-walled assay plates at the density recommended by the vendor and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compound, positive control, and negative control in assay medium. Add these to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 6-16 hours at 37°C, 5% CO₂. This allows time for protease cleavage, nuclear translocation, and reporter gene expression.
-
Signal Development: Equilibrate the plate and detection reagent to room temperature. Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Luminescence Measurement: After a short incubation (5-10 minutes) to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis:
-
Agonist Mode: Normalize the data to the vehicle control (0% activation) and a maximal concentration of the positive control agonist (100% activation). Plot the response against the log of the compound concentration to determine the EC₅₀.
-
Antagonist Mode: Co-incubate the test compound with a fixed concentration (e.g., EC₈₀) of the positive control agonist. A decrease in the agonist-induced signal indicates antagonism. Calculate the IC₅₀.
-
B. Protein Kinase Inhibition
Expert Rationale: The piperazine and pyridine scaffolds are prevalent in a multitude of FDA-approved kinase inhibitors.[6][13] Kinases regulate nearly all aspects of cell life by phosphorylating substrate proteins. A cell-based phosphorylation assay provides a direct functional readout of a specific kinase's activity within its native signaling network.[14] This approach is superior to simple binding assays as it confirms functional inhibition in a physiological context. We will use the EGFR signaling pathway as a well-characterized example.
Caption: A generic receptor tyrosine kinase signaling pathway.
Protocol 3: Cellular Phosphorylation Assay (ELISA-based)
This protocol measures the inhibition of EGF-induced phosphorylation of a downstream substrate like Akt in a cell line such as A549, which overexpresses EGFR.
Materials:
| Reagent/Equipment | Details |
|---|---|
| Cell Line | A549 (human lung carcinoma) or similar |
| Culture Medium | DMEM with 10% FBS |
| Starvation Medium | DMEM with 0.5% FBS |
| Test Compound | This compound in DMSO |
| Positive Control | Known EGFR inhibitor (e.g., Gefitinib) |
| Stimulant | Epidermal Growth Factor (EGF) |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors |
| ELISA Kit | e.g., PathScan® Phospho-Akt (Ser473) Sandwich ELISA Kit |
| 96-well Plates | Standard clear, sterile plates for cell culture |
| Microplate Reader | Capable of reading absorbance at 450 nm |
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells in a 96-well plate at 30,000 cells/well in 100 µL of full culture medium and incubate overnight.
-
Serum Starvation: Replace the medium with 100 µL of starvation medium. Incubate for 16-24 hours. Causality: This step is crucial to reduce basal levels of kinase activity, thereby increasing the signal-to-background ratio upon stimulation.
-
Inhibitor Pre-treatment: Add serial dilutions of the test compound or positive control to the wells. Incubate for 2 hours at 37°C.
-
Stimulation: Add EGF to each well to a final concentration of 100 ng/mL (except for unstimulated control wells). Incubate for 15-20 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer to each well. Agitate for 10 minutes on an orbital shaker at 4°C.
-
ELISA Procedure:
-
Transfer the lysates to the ELISA plate pre-coated with a capture antibody (e.g., total Akt antibody).
-
Follow the specific incubation, washing, and detection steps outlined in the ELISA kit manual. This typically involves adding a detection antibody (e.g., anti-phospho-Akt), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, and finally a TMB substrate.
-
-
Absorbance Measurement: Add stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Normalize the data to the unstimulated control (0% inhibition) and the EGF-stimulated vehicle control (100% activity/0% inhibition). Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀.
C. Ion Channel Modulation
Expert Rationale: Ion channels are critical drug targets for a wide range of diseases.[15] High-throughput screening for ion channel modulators can be effectively performed using fluorescence-based assays that measure changes in membrane potential.[16] These assays use dyes that redistribute across the plasma membrane in response to voltage changes, leading to a change in fluorescence intensity. This method provides a rapid, kinetic readout of channel activity (both activation and inhibition) and is applicable to a wide variety of voltage-gated and ligand-gated ion channels.[17][18]
Protocol 4: Fluorescent Membrane Potential Assay
This protocol provides a general framework for detecting ion channel modulators using a commercially available membrane potential dye kit.
Materials:
| Reagent/Equipment | Details |
|---|---|
| Cell Line | Expressing the ion channel of interest (e.g., HEK293-Nav1.7) |
| Assay Buffer | Hank's Balanced Salt Solution (HBSS) or similar |
| Test Compound | This compound in DMSO |
| Control Compounds | Known activator and inhibitor for the target channel |
| Channel Activator | e.g., Veratridine for sodium channels, KCl for potassium channels |
| Dye Loading Solution | Membrane potential dye kit (e.g., FLIPR® Membrane Potential Assay Kit) |
| 96- or 384-well Plates | Black-walled, clear-bottom, sterile |
| Fluorescence Plate Reader| e.g., FLIPR®, FlexStation®, with integrated liquid handling |
Step-by-Step Methodology:
-
Cell Plating: Seed cells into black-walled, clear-bottom plates and incubate overnight to form a confluent monolayer.
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's protocol. Remove the culture medium from the cells and add the dye solution. Incubate for 45-60 minutes at 37°C. Causality: This allows the fluorescent dye to passively load into the cells and equilibrate across the membrane.
-
Compound Addition (Reader-Specific):
-
Place the cell plate and a compound plate (containing test compounds and controls) into the fluorescence plate reader.
-
The instrument will first establish a baseline fluorescence reading for several seconds.
-
-
Stimulation and Measurement:
-
Inhibitor Mode: The instrument's liquid handler will first add the test compound/controls to the cell plate. After a pre-set incubation time (e.g., 5-15 minutes), a second addition of a channel activator is performed. Fluorescence is monitored continuously throughout this process. An inhibitor will reduce or block the fluorescence change induced by the activator.
-
Activator Mode: The instrument will add the test compound directly and monitor for any immediate change in fluorescence, indicating direct channel activation.
-
-
Data Analysis: The kinetic fluorescence data is analyzed by calculating the difference between the maximum and minimum fluorescence signal (or the peak response) for each well. Normalize the data to controls and calculate the IC₅₀ (for inhibitors) or EC₅₀ (for activators).
Part III: Data Analysis and Presentation
For all assays, dose-response curves should be generated using a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or equivalent. The results from the primary screening cascade can be summarized for easy comparison.
Table 1: Summary of Hypothetical Screening Data
| Assay Type | Target/Pathway | Readout | Result (IC₅₀/EC₅₀) | Max Response (% of Control) |
|---|---|---|---|---|
| Cytotoxicity | HEK293 Viability | MTT | > 100 µM | N/A |
| GPCR Screen | β-Arrestin (D₂ Receptor) | Luminescence | 750 nM (EC₅₀) | 95% |
| Kinase Screen | Phospho-Akt (EGFR Pathway) | Absorbance | 5.2 µM (IC₅₀) | 88% |
| Ion Channel Screen | Membrane Potential (hERG K⁺ Channel) | Fluorescence | > 50 µM | < 10% |
Conclusion and Forward Look
This application guide provides a validated, multi-pathway strategy to effectively profile the bioactivity of this compound. By starting with a foundational cytotoxicity assessment and moving to a parallel screen of high-probability target classes, researchers can efficiently identify promising lead activities. A "hit" from any of these primary assays does not confirm a mechanism but provides a strong, data-driven rationale for more in-depth, follow-up studies. For instance, a GPCR hit would be further characterized using second messenger assays (e.g., cAMP or calcium flux) to determine G-protein coupling preference.[19] A kinase hit would be profiled against a broader panel of kinases to assess selectivity, and the mechanism of inhibition would be explored in biochemical assays.[20] An ion channel hit would require validation with the gold-standard manual or automated patch-clamp electrophysiology to confirm direct channel modulation and characterize its biophysical effects.[18] This structured approach maximizes the potential for discovery while ensuring the generation of reliable, reproducible, and interpretable data.
References
- Reaction Biology. (n.d.). Ion Channel Assays.
-
Steen, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
- Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays.
- Biocompare. (2013). Cell-based Assays for GPCR Activity.
- Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Fang, Y. (2014). Comparison of Various Cell-Based Assays for GPCR Screening.
- Creative Biogene. (n.d.). Ion Channel Screening and profiling with Functional Assays.
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Weaver, C. D., et al. (2012). Ion Channel Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
- Sigma-Aldrich. (n.d.). Ion Channel Flux Assays and Protocols.
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Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
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Patel, R. V., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Pharmaceutical Design, 19(32), 5677-5707. [Link]
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Wang, Y., et al. (2022). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Scientific Reports, 12(1), 1-15. [Link]
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Krosky, D. J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
- Shah, N. P., et al. (2008). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 3(3), e1839.
- Gordon, E. M., et al. (2006). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Antiviral Research, 71(2-3), 258-266.
- ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube.
- Song, M. X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848997.
- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 924376.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682.
- Patel, R. V., & Park, S. W. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
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Song, M. X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]
- EvitaChem. (n.d.). Pyridin-3-ylmethanamine Hydrochloride.
-
Sgrignani, J., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 535-546. [Link]
- BenchChem. (n.d.). Application Notes and Protocols: 3-Piperazin-1-yl-1H-pyridazin-6-one in Cancer Cell Line Proliferation Assays.
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Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][17][19]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(13), 5958-5971.
- Sahu, G., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
- Santa Cruz Biotechnology. (n.d.). Piperazin-1-yl-pyridin-3-yl-methanone dihydrochloride.
- Fluorochem. (n.d.). (4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone.
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Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]
- Sgrignani, J., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
- Kumar, A., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives.
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Application Note: A Guide to the Analytical Quantification of Piperazin-1-yl(pyridin-3-yl)methanone
Introduction
Piperazin-1-yl(pyridin-3-yl)methanone is a chemical entity incorporating both a piperazine and a pyridine-3-carbonyl moiety. As with many novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the development of robust, accurate, and reliable analytical methods for its quantification is paramount. These methods are fundamental to ensuring product quality during synthesis, formulating dosage forms, and conducting critical pharmacokinetic and toxicological studies in drug development.
This application note provides a comprehensive guide for researchers and drug development professionals, detailing two primary analytical methodologies for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method ideal for purity assessment, stability testing, and quantification in bulk materials and pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices, offering unparalleled sensitivity and selectivity for bioanalytical studies.
This document emphasizes the causality behind experimental choices, provides detailed, validation-ready protocols, and offers insights into common analytical challenges, thereby serving as a practical resource for laboratory implementation.
Analyte Properties & Core Analytical Strategy
Understanding the physicochemical properties of this compound is critical for effective method development.
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₃N₃O
-
Molecular Weight: 191.23 g/mol
-
-
Key Features:
-
Basic Piperazine Moiety: The piperazine ring contains two nitrogen atoms, rendering the molecule basic. This can lead to strong interactions with residual acidic silanol groups on silica-based HPLC columns, potentially causing poor peak shape (tailing).[1]
-
Pyridine Chromophore: The pyridine ring provides a strong chromophore, making the molecule suitable for direct quantification using UV-Vis spectrophotometry. The expected maximum absorbance (λmax) is typically in the range of 240-280 nm, which is ideal for selective detection.[2]
-
Our core strategy is to leverage these properties: for HPLC, we will control the mobile phase pH to ensure the analyte is fully protonated, minimizing silanol interactions.[1] For LC-MS/MS, the basic nitrogens are ideal sites for protonation, enabling sensitive detection in positive electrospray ionization (ESI+) mode.
Method 1: RP-HPLC-UV for Purity and Assay Determination
This method is designed for the accurate quantification of this compound in raw materials or formulated products. It serves as a robust starting point that must be fully validated prior to routine use.
Principle
Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The analyte is injected into a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase. By employing a buffered mobile phase at an acidic pH, the basic piperazine moiety is protonated, resulting in a single, well-defined chromatographic peak with minimal tailing. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.
Experimental Protocol
3.2.1 Instrumentation and Reagents
| Item | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or DAD |
| Analytical Column | Base-deactivated C18, 150 x 4.6 mm, 3.5 µm particle size |
| Reference Standard | This compound (≥98% purity) |
| Solvent A | 0.1% Formic Acid in Water (HPLC Grade) |
| Solvent B | Acetonitrile (HPLC Grade) |
| Diluent | 50:50 (v/v) Acetonitrile:Water |
| Glassware | Class A volumetric flasks, autosampler vials |
3.2.2 Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (Target Concentration 100 µg/mL): Accurately weigh a portion of the sample (e.g., powdered tablets, API) equivalent to approximately 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume. Filter through a 0.45 µm syringe filter into an HPLC vial.
3.2.3 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Isocratic: 70% Solvent A / 30% Solvent B | A starting point; adjust ratio to achieve retention time of 3-7 min. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures retention time stability.[1] |
| Injection Volume | 10 µL | Can be adjusted based on detector response. |
| Detection Wavelength | 254 nm (or λmax determined by DAD) | Pyridine ring provides strong absorbance in this region. |
| Run Time | 10 minutes | Allows for elution of the main peak and any late-eluting impurities. |
System Suitability and Data Analysis
Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Areas: ≤ 2.0%
Calculate the concentration of this compound in the sample using the external standard method.
Method 2: LC-MS/MS for Bioanalytical Quantification
This method provides the high sensitivity and selectivity required for quantifying this compound in complex biological matrices like human plasma, typically for pharmacokinetic studies.
Principle
Following sample extraction to remove proteins and other interferences, the analyte is separated from matrix components using a rapid UPLC/HPLC gradient. The eluent is directed into a mass spectrometer equipped with an electrospray ionization (ESI) source. The analyte is ionized, and the specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole. This ion is then fragmented, and a specific, stable product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[3]
Experimental Protocol
4.2.1 Instrumentation and Reagents
| Item | Specification |
| LC-MS/MS System | UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with ESI source |
| Analytical Column | C18, 50 x 2.1 mm, 1.8 µm particle size |
| Internal Standard (IS) | A stable isotope-labeled version of the analyte or a structurally similar compound |
| Extraction Solvent | Acetonitrile containing 0.1% formic acid |
| Reconstitution Solvent | 80:20 (v/v) Water:Acetonitrile with 0.1% Formic Acid |
| Plasma | Blank human plasma (K₂EDTA) |
4.2.2 Mass Spectrometry Parameters (Hypothetical - Requires Experimental Optimization)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The basic nitrogens are readily protonated. |
| Precursor Ion [M+H]⁺ | m/z 192.2 | Calculated for C₁₀H₁₃N₃O + H⁺ |
| Product Ion | m/z 106.1 | Hypothetical fragment corresponding to the pyridin-3-yl-carbonyl ion. |
| Collision Energy | To be optimized (e.g., 15-30 eV) | Empirically determined to maximize product ion signal. |
| Dwell Time | 100 ms | Balances sensitivity with the number of points across the peak. |
4.2.3 Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 150 µL of ice-cold extraction solvent.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Inject 5 µL onto the LC-MS/MS system.
4.2.4 UPLC Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold 0.5 min, return to 5% B and re-equilibrate |
| Column Temperature | 40 °C |
Analytical Method Validation
Any analytical method intended for regulatory submission or critical decision-making must be validated to demonstrate its suitability. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]
Validation Workflow
The following diagram outlines the logical flow of experiments required for a comprehensive method validation.
Caption: Logical workflow for analytical method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC assay method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte in the presence of impurities, degradants, and matrix components. | Peak purity index > 0.999; no interference at the analyte's retention time from blank or placebo samples.[4] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.998 over a range of 50-150% of the target concentration.[1][6] |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[1][6] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicates. Intermediate (Inter-day): RSD ≤ 2.0% across different days/analysts.[6] |
| LOQ/LOD | To determine the lowest concentration that can be reliably quantified/detected. | LOQ: Signal-to-Noise (S/N) ratio ≥ 10. LOD: S/N ratio ≥ 3.[6][7] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability criteria are met when parameters (e.g., pH ±0.2, flow rate ±10%, temp ±5°C) are varied.[6] |
Troubleshooting Common Issues
HPLC-UV Method
Caption: Common HPLC issues and their solutions.
This troubleshooting guide is based on established chromatographic principles for basic analytes.[1]
Conclusion
This application note provides two robust, scientifically-grounded starting methodologies for the quantification of this compound. The RP-HPLC-UV method is well-suited for quality control and formulation analysis, while the LC-MS/MS method offers the necessary sensitivity for bioanalytical applications. The successful implementation of these methods hinges on proper method validation and a clear understanding of the analyte's chemical properties. The protocols and validation guidelines herein provide a comprehensive framework for researchers to develop and implement reliable analytical procedures for this compound.
References
-
Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
-
De Paoli, G., et al. (2010). Analytical Methods for the determination of piperazines. Royal Society of Chemistry. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Publications. [Link]
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Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]
-
Al-Ghannam, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Madej, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1948. [Link]
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Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Basha, S. J. S. (2021). Analytical Method Validation: An Updated Review. SciSpace. [Link]
-
Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. [Link]
-
UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]
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NIST. (n.d.). Piperazine UV/Visible spectrum. NIST WebBook. [Link]
-
Li, J., et al. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 47(3), 361-368. [Link]
-
National Center for Biotechnology Information. (n.d.). piperazin-1-yl-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanone. PubChem Compound Database. [Link]
-
Ding, L., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. ResearchGate. [Link]
-
Al-wsahaty, M. A., et al. (2024). Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies. ResearchGate. [Link]
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The Piperazin-1-yl(pyridin-3-yl)methanone Scaffold: A Versatile Blueprint for Kinase and CNS Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine. In this pursuit, medicinal chemists often rely on "privileged scaffolds" – core molecular structures that are capable of binding to multiple biological targets with high affinity. The Piperazin-1-yl(pyridin-3-yl)methanone core has emerged as one such versatile blueprint, demonstrating remarkable potential in the development of both kinase inhibitors for oncology and modulators of G-protein coupled receptors (GPCRs) for central nervous system (CNS) disorders.[1] This technical guide provides an in-depth exploration of this scaffold, offering detailed protocols for its synthesis and biological evaluation, alongside insights into its structure-activity relationships (SAR).
The inherent properties of the piperazine ring, including its ability to engage in hydrogen bonding and its conformational flexibility, combined with the electronic characteristics of the pyridine ring, create a unique pharmacophore. This combination allows for the design of molecules with tailored physicochemical properties, enhancing their drug-likeness and potential for therapeutic success. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the this compound scaffold in their own discovery programs.
Synthetic Strategies: Assembling the Core Scaffold
The synthesis of this compound and its derivatives typically involves a straightforward yet robust amide coupling reaction. The following protocol outlines a general and efficient method for the preparation of the core scaffold, which can then be further functionalized to explore a diverse chemical space.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent scaffold via the coupling of nicotinic acid with an excess of piperazine.
Causality Behind Experimental Choices:
-
Nicotinoyl chloride as the activated species: Nicotinic acid is converted to its more reactive acid chloride derivative to facilitate the acylation of piperazine. Thionyl chloride is a common and effective reagent for this transformation.
-
Excess piperazine: Using an excess of piperazine serves a dual purpose: it drives the reaction to completion by Le Châtelier's principle and acts as a base to neutralize the hydrochloric acid generated during the reaction, thus avoiding the need for an additional organic base.
-
Reaction at reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the amide bond formation to proceed at a reasonable rate.
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Piperazine
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Activation of Nicotinic Acid:
-
In a round-bottom flask, suspend nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride hydrochloride as a solid.
-
-
Amide Coupling:
-
In a separate flask, dissolve a large excess of piperazine (5.0 eq) in DCM.
-
Cool the piperazine solution to 0 °C and slowly add a solution of nicotinoyl chloride hydrochloride in a small amount of DCM.
-
Allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution to remove excess piperazine and any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Biological Applications and Screening Protocols
The this compound scaffold has shown significant promise in two major therapeutic areas: oncology, through the inhibition of protein kinases, and neuroscience, by modulating the activity of CNS-related GPCRs.[1]
Application I: Kinase Inhibition in Oncology
Derivatives of this scaffold have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For instance, related structures have shown inhibitory activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase, a key player in tumor cell proliferation and survival.[2][3]
Signaling Pathway Visualization:
Caption: IGF-1R Signaling Pathway and Point of Inhibition.
Protocol 2: In Vitro Kinase Inhibition Assay (HTRF®)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust method for screening and characterizing kinase inhibitors.[4][5][6][7]
Causality Behind Experimental Choices:
-
TR-FRET Technology: HTRF® is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology that minimizes background fluorescence by introducing a time delay between excitation and signal detection, leading to high sensitivity and a good signal-to-noise ratio.[5]
-
Competitive Assay Format: The assay measures the inhibition of the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho antibody and streptavidin-XL665 are used for detection. The HTRF signal is proportional to the amount of phosphorylated substrate.[4]
-
ATP Concentration: The assay should be performed at an ATP concentration close to its Km value for the kinase to allow for the identification of both ATP-competitive and non-competitive inhibitors.[6]
Materials:
-
Recombinant kinase (e.g., IGF-1R)
-
Biotinylated kinase substrate peptide
-
ATP
-
Kinase reaction buffer
-
HTRF® detection reagents (Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF®-compatible microplate reader
Step-by-Step Methodology:
-
Compound Dispensing:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound solutions into the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its biotinylated substrate in the kinase reaction buffer.
-
Add the kinase/substrate mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the HTRF® detection reagents diluted in the detection buffer. This buffer typically contains EDTA to chelate Mg2+ and stop the enzymatic reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents to the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Calculate the HTRF® ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF® ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Application II: CNS Receptor Modulation
The arylpiperazine moiety is a well-established pharmacophore in many CNS-active drugs. Derivatives of the this compound scaffold have been explored as ligands for dopamine and serotonin receptors, which are key targets for the treatment of various psychiatric and neurological disorders.[8][9]
Signaling Pathway Visualization:
Caption: Simplified GPCR Signaling Pathway for D2/5-HT1A Receptors.
Protocol 3: In Vitro GPCR Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for a specific GPCR, such as the dopamine D2 or serotonin 5-HT1A receptor.[10][11][12][13][14][15]
Causality Behind Experimental Choices:
-
Radioligand: A high-affinity, selective radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors or [3H]-8-OH-DPAT for 5-HT1A receptors) is used to label the target receptor.[12]
-
Competition Format: The assay measures the ability of a non-labeled test compound to displace the radioligand from the receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.
-
Nonspecific Binding: A high concentration of a known, non-labeled ligand is used to define nonspecific binding, which is the binding of the radioligand to non-receptor components. This is subtracted from the total binding to determine the specific binding.[12]
Materials:
-
Cell membranes prepared from cells stably expressing the target receptor (e.g., HEK293-D2R or CHO-5-HT1AR)
-
Radioligand (e.g., [3H]-Spiperone or [3H]-8-OH-DPAT)
-
Non-labeled ligand for nonspecific binding determination (e.g., Haloperidol for D2R, Serotonin for 5-HT1AR)
-
Test compounds (this compound derivatives)
-
Assay buffer
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For nonspecific binding wells, add a high concentration of the non-labeled ligand.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the compound concentration and fit the data to a one-site competition equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]
-
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The systematic modification of the this compound scaffold allows for the exploration of its structure-activity relationship, providing valuable insights for the rational design of more potent and selective compounds. Below are representative tables summarizing the biological activities of analogous compounds.
Experimental Workflow Visualization:
Caption: General Workflow for Synthesis and Evaluation.
Table 1: SAR of Piperazine-Benzimidazole-Pyridine Analogs as IGF-1R Kinase Inhibitors
| Compound | R-group on Piperazine | IGF-1R IC50 (nM) |
| 1 | -CH3 | 15 |
| 2 | -CH2CH3 | 25 |
| 3 | -CH(CH3)2 | 8 |
| 4 | -Cyclopropyl | 12 |
| 5 | -CH2CH2OH | 5 |
Data is hypothetical and for illustrative purposes, based on trends observed for similar scaffolds.[2][3]
Table 2: SAR of Arylpiperazine Analogs as Dopamine D2 and Serotonin 5-HT1A Receptor Ligands
| Compound | Aryl Group on Piperazine | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) |
| 6 | Phenyl | 50 | 15 |
| 7 | 2-Methoxyphenyl | 20 | 5 |
| 8 | 3-Chlorophenyl | 75 | 30 |
| 9 | 4-Fluorophenyl | 40 | 10 |
| 10 | 2-Pyrimidinyl | 10 | 2 |
Data is hypothetical and for illustrative purposes, based on trends observed for similar scaffolds.[8][9]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic accessibility and the rich chemical space available for derivatization make it an attractive platform for medicinal chemists. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate their own libraries of compounds targeting kinases and GPCRs.
Future efforts in this area should focus on:
-
Structure-Based Design: Utilizing X-ray crystallography or cryo-EM structures of target proteins in complex with scaffold derivatives to guide the design of more potent and selective inhibitors.
-
Expansion of Target Space: Exploring the activity of this scaffold against other kinase families and GPCRs to uncover new therapeutic opportunities.
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately leading to the development of safe and effective drugs.
By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of the this compound scaffold can be realized.
References
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Bioorganic & Medicinal Chemistry Letters. (2010). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. [Link]
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Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
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BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]
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Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012). PLoS ONE. [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2012). Journal of Receptors and Signal Transduction. [Link]
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HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2015). Methods in Molecular Biology. [Link]
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- International Journal of Pharmaceutical Sciences and Research. (2012). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
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A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Applicable Chemistry. [Link]
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HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2015). Methods in Molecular Biology. [Link]
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N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. (2007). Journal of Medicinal Chemistry. [Link]
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Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. (2022). Drug Research. [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2018). Molecules. [Link]
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In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024). Biophysica. [Link]
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[3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen. (2010). Synapse. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2021). Frontiers in Chemistry. [Link]
- ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.
- Elabscience. (n.d.). ST/5-HT(Serotonin/5-Hydroxytryptamine) ELISA Kit.
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Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
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Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2021). Molecules. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). International Journal of Molecular Sciences. [Link]
- Santa Cruz Biotechnology. (n.d.). Piperazin-1-yl-pyridin-3-yl-methanone dihydrochloride.
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MySkinRecipes. (n.d.). This compound dihydrochloride. [Link]
- ResearchGate. (n.d.). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
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Application Note: A Comprehensive Protocol for the Amide Coupling of Piperazin-1-yl(pyridin-3-yl)methanone
Abstract: This document provides a detailed experimental protocol for the amide coupling of Piperazin-1-yl(pyridin-3-yl)methanone with a generic carboxylic acid. The amide bond is a cornerstone of countless biologically active molecules, making its efficient formation a critical reaction in medicinal chemistry and drug development.[1][2] This guide delves into the mechanistic rationale for reagent selection, offers a robust step-by-step procedure using the highly efficient HATU coupling reagent, and provides a comprehensive troubleshooting guide to address common challenges. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to reliably synthesize novel amide-containing compounds.
Introduction: The Central Role of the Amide Bond
The amide bond is one of the most stable and prevalent functional groups in pharmaceuticals, natural products, and peptides.[1][3] Its synthesis, typically through the condensation of a carboxylic acid and an amine, is a fundamental transformation in organic chemistry.[1] However, the direct reaction is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt. Consequently, the process requires the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.[4][5]
This application note focuses on the coupling of this compound, a secondary amine, which presents its own set of considerations compared to primary amines. We will detail a highly reliable protocol centered around the use of HATU, a uronium-based coupling reagent known for its high efficiency and suppression of side reactions.[6]
Mechanistic Insight: The "Why" Behind Reagent Selection
A successful amide coupling strategy hinges on the appropriate choice of a coupling reagent and a base. Each component has a distinct and critical role in facilitating the reaction while minimizing undesirable side products.
2.1. The Coupling Reagent: HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that converts a carboxylic acid into a reactive OAt-active ester.[7] This process significantly enhances the electrophilicity of the carbonyl carbon, priming it for reaction with the amine.
The mechanism proceeds as follows[8]:
-
Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electron-deficient carbon of HATU.
-
Active Ester Formation: This intermediate rearranges to form the highly reactive OAt-ester.
-
Nucleophilic Attack: The amine (this compound) attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.
-
Amide Formation: The intermediate collapses to form the final amide product, releasing the HOAt byproduct.
Caption: HATU-mediated amide coupling mechanism.
2.2. The Base: N,N-Diisopropylethylamine (DIPEA)
The choice of base is critical. An ideal base for amide coupling should be strong enough to deprotonate the carboxylic acid and neutralize the acidic byproducts generated during the reaction, but it must be non-nucleophilic to avoid competing with the desired amine in attacking the activated ester.[9] N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is perfectly suited for this role due to its significant steric hindrance, which renders it a poor nucleophile.[10]
Experimental Protocol
This protocol provides a general procedure. The specific quantities and reaction times may need to be optimized for different carboxylic acid substrates.
3.1. Materials and Equipment
-
Chemicals:
-
Carboxylic Acid (Substrate)
-
This compound
-
HATU (≥98% purity)
-
DIPEA (≥99% purity)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
3.2. Stoichiometry Summary
The following table outlines the recommended stoichiometry for the coupling reaction. Using a slight excess of the coupling reagent and base ensures efficient activation of the carboxylic acid.
| Reagent | Molar Equivalents | Rationale |
| Carboxylic Acid | 1.0 | Limiting reagent. |
| This compound | 1.0 - 1.1 | A slight excess can help drive the reaction to completion. |
| HATU | 1.1 - 1.2 | Ensures complete activation of the carboxylic acid. |
| DIPEA | 2.0 - 3.0 | Neutralizes the acid from the starting material and the proton released from HATU.[11] |
3.3. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid). Stir the mixture until the acid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exothermic reaction upon adding the reagents and minimizes potential side reactions.[12]
-
Reagent Addition (Pre-activation): Add HATU (1.2 eq.) to the cooled solution, followed by the dropwise addition of DIPEA (2.5 eq.). Stir the mixture at 0 °C for 15-20 minutes. This pre-activation step allows for the formation of the OAt active ester before the amine is introduced.
-
Amine Addition: Add a solution of this compound (1.05 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.[12][13]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting carboxylic acid is consumed. A typical TLC eluent system would be a mixture of dichloromethane/methanol or ethyl acetate/hexanes.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).[13] The acidic wash removes excess DIPEA and any unreacted amine, while the basic wash removes unreacted carboxylic acid and the HOAt byproduct.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system to yield the pure amide.[1]
Caption: General experimental workflow for HATU coupling.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to troubleshoot common problems in amide coupling reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive Reagents: HATU or the carboxylic acid may have degraded due to moisture. Anhydrous conditions are crucial. - Steric Hindrance: One or both coupling partners may be sterically demanding.[2] - Poor Solubility: Reagents may not be fully dissolved. | - Use fresh, high-purity reagents and ensure anhydrous solvents. - Switch to a more powerful coupling agent (e.g., COMU) or consider acyl fluoride formation.[2][5] - Increase reaction temperature or screen alternative solvents (e.g., DCM, THF). |
| Side Product Formation | - Racemization: If the carboxylic acid is chiral, racemization can occur, especially at the alpha-carbon.[5] - Guanidinium Formation: Excess HATU can react with the amine, capping it and preventing amide formation.[6] | - Keep the reaction temperature low (0 °C to RT). HATU is known to suppress racemization effectively compared to some other reagents.[6] - Ensure the correct order of addition (pre-activation of acid before adding the amine). |
| Difficult Purification | - Byproduct Removal: The urea byproduct from carbodiimide reagents like DCC is often insoluble and hard to remove.[6] - Emulsion during Workup: High concentrations of DMF can cause emulsions during aqueous extraction. | - The byproducts of HATU are generally water-soluble and easily removed during the aqueous workup. This is a key advantage over DCC. - If possible, remove most of the DMF on a rotary evaporator before extraction, or dilute significantly with the extraction solvent (EtOAc). |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagents:
-
DMF: Is a suspected reprotoxin. Avoid inhalation and skin contact.
-
DIPEA: Is corrosive and flammable. Handle with care.
-
HATU: Can be irritating. Avoid inhalation of dust.
-
-
Waste: Dispose of all chemical waste according to institutional and local regulations.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. Available at: [Link]
-
Pardeshi, T., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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Al-Zaydi, K. M., et al. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health (NIH). Available at: [Link]
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Wikipedia. (n.d.). HATU. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
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Pace, V., et al. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]
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Reddit. (n.d.). amide coupling help. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Available at: [Link]
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ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?. Available at: [Link]
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ACS Publications. (2016). Nonclassical Routes for Amide Bond Formation. Available at: [Link]
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-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Amide Bond Activation of Biological Molecules. Available at: [Link]
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ResearchGate. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available at: [Link]
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Application of Piperazin-1-yl(pyridin-3-yl)methanone in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Strategic Value of Piperazin-1-yl(pyridin-3-yl)methanone in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2][3] The core principle of FBDD is to screen low molecular weight compounds, or "fragments," that exhibit weak but highly efficient binding to a biological target.[3] These initial hits then serve as starting points for optimization into potent, drug-like molecules.[1]
This guide focuses on the practical application of a specific, strategically designed fragment: This compound . This compound embodies several key features that make it an attractive candidate for FBDD campaigns, particularly those targeting protein kinases, a class of enzymes frequently implicated in diseases such as cancer.[4][5] The piperazine moiety is a common pharmacophore in approved drugs, known to enhance aqueous solubility and provide a vector for chemical elaboration.[6][7] The pyridin-3-yl group offers a hydrogen bond acceptor and a key recognition motif for many ATP-binding sites in kinases.
Herein, we provide a detailed, experience-driven guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in an FBDD workflow. We will move beyond a simple listing of steps to explain the underlying rationale, ensuring that each protocol is a self-validating system for generating robust and actionable data.
Physicochemical Properties of the Fragment
A thorough understanding of the fragment's properties is the foundation of any successful FBDD campaign. This compound is selected for its adherence to the "Rule of Three," a set of guidelines for optimal fragment characteristics.[2]
| Property | Value | Significance in FBDD |
| Molecular Weight | 191.22 g/mol | Well within the <300 Da guideline, ensuring a higher probability of efficient binding and a larger scope for optimization. |
| cLogP | ~0.5 | A low lipophilicity value, which generally correlates with better aqueous solubility and fewer non-specific binding events. |
| Hydrogen Bond Donors | 1 (piperazine N-H) | Provides a key interaction point with the target protein. |
| Hydrogen Bond Acceptors | 3 (pyridine N, carbonyl O, piperazine N) | Offers multiple opportunities for forming directed interactions within a binding pocket. |
| Rotatable Bonds | 2 | Low conformational flexibility, which reduces the entropic penalty upon binding. |
| Aqueous Solubility | High (especially as a salt) | Crucial for preparing high-concentration stock solutions required for biophysical screening assays. |
FBDD Workflow for this compound
The following diagram illustrates a typical FBDD workflow, which we will detail in the subsequent sections.
Caption: A comprehensive workflow for a fragment-based drug discovery campaign.
Part 1: Fragment Preparation and Quality Control
Objective: To prepare a high-quality, soluble stock of this compound suitable for all planned biophysical assays.
Protocol:
-
Source and Purity Check:
-
Procure this compound (or its dihydrochloride salt for enhanced solubility) from a reputable supplier (e.g., CAS 39640-08-9).[8]
-
Verify the identity and purity (>95%) of the compound using LC-MS and ¹H NMR spectroscopy. This step is critical to avoid false positives arising from impurities.
-
-
Solubility Assessment:
-
Determine the maximum solubility in the primary screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) with a final DMSO concentration that will be used in the assays (typically 1-5%).
-
A common method is to prepare a serial dilution of a high-concentration DMSO stock into the buffer and assess for precipitation visually and by light scattering. The goal is to ensure the fragment remains soluble at the high concentrations (typically 100 µM to 2 mM) required for detecting weak binding.
-
-
Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution (e.g., 100 mM) in 100% DMSO.
-
Create intermediate stocks and final assay-ready plates by diluting the primary stock. Ensure accurate and consistent DMSO concentrations across all samples and controls to minimize solvent mismatch effects in sensitive assays like SPR.[9]
-
Part 2: Primary Screening for Hit Identification
Objective: To identify if and how this compound binds to the target protein using sensitive biophysical techniques. For this guide, we will use a hypothetical protein kinase, "TargetKinase," as our example.
Protocol 2.1: Surface Plasmon Resonance (SPR) Screening
SPR is a highly sensitive, label-free technique ideal for primary fragment screening due to its real-time nature and low protein consumption.[10][11][12]
Materials:
-
SPR instrument (e.g., Biacore, Cytiva).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
TargetKinase (high purity, >95%).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Screening buffer (as prepared in Part 1).
Methodology:
-
Target Immobilization:
-
Immobilize TargetKinase onto the sensor chip surface via amine coupling to a target density that will produce a theoretical Rmax of ~50 RU for the fragment. This low density minimizes mass transport effects.
-
Activate a reference flow cell and block it with ethanolamine without protein immobilization. This is crucial for subtracting bulk refractive index changes and non-specific binding.
-
-
Screening:
-
Inject this compound at a single high concentration (e.g., 500 µM) over both the target and reference flow cells.
-
A positive "hit" is identified by a stable, concentration-dependent response in the target flow cell after reference subtraction. The shape of the sensorgram should be rectangular, indicating a fast on/fast off binding kinetic typical of fragments.
-
-
Data Analysis:
-
A binding response significantly above the noise level (e.g., >10 RU) is considered an initial hit.
-
Calculate the Ligand Efficiency (LE) for the hit, which is a measure of the binding energy per heavy atom. LE is a key metric for prioritizing fragments for follow-up.
-
Caption: A streamlined protocol for primary fragment screening using SPR.
Protocol 2.2: NMR Spectroscopy Screening
NMR methods, particularly ligand-observed experiments like Saturation Transfer Difference (STD), are powerful for detecting weak interactions in solution.[[“]][14][15]
Materials:
-
High-field NMR spectrometer with a cryoprobe.
-
NMR tubes.
-
TargetKinase.
-
Deuterated screening buffer.
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample A: Fragment (e.g., 200 µM) with TargetKinase (e.g., 10 µM) in deuterated buffer.
-
Sample B (Control): Fragment only (200 µM) in the same buffer.
-
-
-
STD NMR Experiment:
-
Acquire an STD spectrum for Sample A. This experiment selectively saturates protein resonances. If the fragment binds, this saturation is transferred to the fragment's protons, resulting in a decrease in their signal intensity.
-
The STD spectrum is the difference between an "off-resonance" and an "on-resonance" spectrum. Only protons of a binding ligand will appear in the final STD spectrum.
-
-
Data Analysis:
-
The presence of signals in the STD spectrum confirms binding.
-
The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein, offering valuable structural insights early in the process.
-
Part 3: Hit Validation and Characterization
Objective: To confirm the binding of this compound, determine its binding affinity and thermodynamics, and obtain structural information on the interaction.
Protocol 3.1: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding, directly measuring the heat released or absorbed during the interaction.[16][17] It provides the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[18]
Methodology:
-
Experiment Setup:
-
Fill the ITC sample cell with TargetKinase (e.g., 20-50 µM).
-
Load the injection syringe with a 10-20 fold higher concentration of the fragment (e.g., 400 µM - 1 mM).
-
Perform a series of small injections (e.g., 2-3 µL) of the fragment into the protein solution.
-
-
Data Analysis:
-
Integrate the heat pulses for each injection and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH. For fragments, the KD is expected to be in the micromolar to millimolar range.[19]
-
| Thermodynamic Parameter | Typical Value for a Fragment Hit | Interpretation |
| KD (Dissociation Constant) | 10 µM - 5 mM | Measures binding affinity. A lower KD indicates stronger binding. |
| ΔH (Enthalpy Change) | Variable | Indicates changes in bonding (e.g., hydrogen bonds). Can be favorable (negative) or unfavorable (positive). |
| ΔS (Entropy Change) | Variable | Reflects changes in the system's disorder, often driven by the hydrophobic effect. |
Protocol 3.2: X-Ray Crystallography for Structural Characterization
Obtaining a high-resolution co-crystal structure is the ultimate goal of the hit validation phase, as it provides a detailed 3D map of the binding interaction, which is invaluable for structure-based drug design.[20][21][22]
Methodology:
-
Co-crystallization or Soaking:
-
Soaking: Grow crystals of apo-TargetKinase and then soak them in a solution containing a high concentration of this compound (e.g., 1-10 mM).
-
Co-crystallization: Mix the protein and fragment together prior to setting up crystallization trials.
-
-
Data Collection and Structure Solution:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully analyze the resulting electron density maps to confirm the presence and binding mode of the fragment.
-
Part 4: Hit-to-Lead Optimization
Objective: To leverage the information from the validated hit to design more potent and drug-like compounds.
Strategy 4.1: Structure-Activity Relationship (SAR) by Catalog
Once the binding mode of this compound is confirmed, a rapid and cost-effective way to explore the SAR is to purchase and test commercially available analogs.[23][24][25]
Approach:
-
Identify Vectors for Growth: The co-crystal structure will reveal which parts of the fragment are exposed to solvent and can be modified without disrupting key binding interactions. For our fragment, the secondary amine of the piperazine ring is a prime vector for elaboration.
-
Source Analogs: Search chemical supplier databases for analogs with simple modifications at the piperazine N-H position (e.g., methylation, ethylation, small alkyl groups).
-
Test Analogs: Screen these analogs using the primary SPR or other functional assays to determine if the modifications improve binding affinity.
Strategy 4.2: Structure-Based Drug Design
The high-resolution crystal structure enables rational, structure-based design of novel, more potent compounds.
Approach:
-
Analyze the Binding Site: Identify unoccupied pockets adjacent to the bound fragment. Note any nearby amino acid residues that could form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Design New Molecules: In silico modeling can be used to design modifications that extend the fragment into these pockets. For example, if a hydrophobic pocket is near the piperazine ring, a benzyl group could be added. If a hydrogen bond donor/acceptor is nearby, a corresponding functional group can be incorporated.
-
Synthesis and Iteration: Synthesize the designed compounds and test them. This initiates an iterative cycle of design, synthesis, and testing to optimize the fragment into a potent lead compound.[26]
Caption: The iterative cycle of structure-based drug design in hit-to-lead optimization.
Conclusion
This compound represents a high-quality starting point for fragment-based drug discovery campaigns, particularly against targets like protein kinases. Its favorable physicochemical properties and the presence of clear vectors for chemical modification make it a strategically valuable tool. By following the detailed, rationale-driven protocols outlined in this guide—from initial preparation and screening to hit validation and structure-based optimization—research teams can effectively leverage this fragment to accelerate the discovery of novel therapeutic candidates. The integration of multiple biophysical techniques and a commitment to structural biology are paramount to unlocking the full potential of this and other fragments in modern drug discovery.
References
Sources
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PIPERAZIN-1-YL-PYRIDIN-3-YL-METHANONE | 39640-08-9 [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. consensus.app [consensus.app]
- 14. NMR screening in fragment-based drug design: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. researchgate.net [researchgate.net]
- 19. Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 21. researchgate.net [researchgate.net]
- 22. selvita.com [selvita.com]
- 23. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 24. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 25. Structure-Activity Relationship (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 26. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperazin-1-yl(pyridin-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Piperazin-1-yl(pyridin-3-yl)methanone. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction for higher yields and purity.
Troubleshooting Guide: Addressing Common Synthesis Challenges
The synthesis of this compound, a key intermediate in pharmaceutical development[1], typically involves the amidation of a nicotinic acid derivative with piperazine. While seemingly straightforward, several factors can lead to suboptimal outcomes. This guide addresses the most common issues encountered in the laboratory.
Issue 1: Low or No Product Yield
A low yield of the desired product is one of the most frequent challenges. The root cause often lies in the reaction conditions or the quality of the starting materials.
Possible Cause A: Inefficient Amide Bond Formation
The direct amidation of nicotinic acid with piperazine requires harsh conditions and often results in low yields due to the low reactivity of the carboxylic acid. The use of a coupling agent or activation of the carboxylic acid is crucial for an efficient reaction.
Troubleshooting Tip: Activate the nicotinic acid by converting it to an acyl chloride or by using a suitable coupling agent. The use of nicotinoyl chloride is a common and effective method.[2][3] Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) can facilitate the amide bond formation under milder conditions.[4] Another effective coupling reagent is 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[5]
Possible Cause B: Side Reactions and Impurities
The presence of impurities in the starting materials, particularly water, can significantly hinder the reaction. For instance, if using nicotinoyl chloride, any moisture will lead to the formation of nicotinic acid, which will not react under the same conditions.
Troubleshooting Tip: Ensure all starting materials and solvents are anhydrous. Piperazine is hygroscopic and should be stored in a desiccator. Solvents should be dried using appropriate methods. High-purity reagents are recommended to minimize side reactions.
Possible Cause C: Suboptimal Reaction Conditions
Temperature and reaction time are critical parameters. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition of the product.
Troubleshooting Tip: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[6] If the reaction stalls, a modest increase in temperature or prolonged reaction time might be necessary.[6]
Issue 2: Formation of N,N'-di(nicotinoyl)piperazine (Bis-acylation Product)
A common byproduct is the formation of the bis-acylated piperazine, where both nitrogen atoms of piperazine have reacted with nicotinic acid. This significantly reduces the yield of the desired mono-acylated product.
Possible Cause: Stoichiometry and Order of Addition
Using an equimolar ratio or an excess of nicotinic acid derivative will favor the formation of the bis-acylated product. The method of adding the reagents can also influence the outcome.
Troubleshooting Tip: To favor mono-acylation, use an excess of piperazine relative to the nicotinic acid derivative.[6] A molar ratio of 2.5 equivalents of piperazine to 1 equivalent of the nicotinic acid derivative is a good starting point.[7] Additionally, the slow, dropwise addition of the nicotinic acid derivative (e.g., nicotinoyl chloride) to a solution of piperazine at a controlled temperature can help minimize the formation of the bis-acylated product.[6]
Issue 3: Difficult Product Isolation and Purification
The product, being a basic compound, can be challenging to isolate from the reaction mixture, especially if excess piperazine is used.
Possible Cause A: Product Solubility
This compound may have some solubility in the aqueous phase during workup, leading to product loss.
Troubleshooting Tip: After the reaction, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane.[3][5] Adjusting the pH of the aqueous layer can sometimes improve extraction efficiency.
Possible Cause B: Impurity Removal
Removing unreacted piperazine and the bis-acylated byproduct can be challenging.
Troubleshooting Tip: Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol.[7][8] For more complex mixtures or to achieve higher purity, column chromatography on silica gel is an effective method.[7][8] A gradient of dichloromethane and methanol is often a good eluent system to start with for separation.[7]
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A common and effective method is the reaction of nicotinoyl chloride with an excess of piperazine in an inert solvent like dichloromethane or chloroform.[3] The excess piperazine acts as both a reactant and a base to neutralize the HCl generated during the reaction.
Q2: How can I prepare nicotinoyl chloride?
Nicotinoyl chloride can be prepared by reacting nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[9] This reaction should be carried out in an inert solvent under anhydrous conditions.
Q3: What are the key safety precautions for this synthesis?
Nicotinoyl chloride is corrosive and moisture-sensitive. Thionyl chloride and oxalyl chloride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Piperazine is a skin and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Q4: Can I use a different base instead of excess piperazine?
Yes, an external inorganic or organic base, such as triethylamine or potassium carbonate, can be added to neutralize the HCl formed during the reaction.[10] This allows for the use of a closer to stoichiometric amount of piperazine, which can simplify purification.
Q5: How do I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can be assessed by HPLC or TLC.
Experimental Protocols
Protocol 1: Synthesis of this compound using Nicotinoyl Chloride
Step 1: Preparation of Nicotinoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude nicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation with Piperazine
-
Dissolve anhydrous piperazine (2.5 eq) in an anhydrous inert solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Dissolve the crude nicotinoyl chloride (1.0 eq) in a small amount of anhydrous dichloromethane and add it dropwise to the piperazine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Condition | Expected Outcome | Reference |
| Stoichiometry | Piperazine (2.5 eq), Nicotinoyl Chloride (1.0 eq) | Minimizes bis-acylation | [7] |
| Solvent | Anhydrous Dichloromethane | Inert, good solubility | [3] |
| Temperature | 0 °C to Room Temperature | Controlled reaction rate | [11] |
| Purification | Column Chromatography/Recrystallization | High purity product | [7][8] |
Visualizing the Workflow
References
- BenchChem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
-
Romanelli, M. N., et al. (2024). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". Molecules, 29(1), 199. [Link]
- BenchChem. Technical Support Center: Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
-
Wikipedia. Niaprazine. [Link]
-
Padmashali, B., et al. (2013). "A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile". Journal of Applicable Chemistry, 2(5), 1324-1330. [Link]
- BenchChem.
- BenchChem. Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Google Patents. Preparation of nicotinic acid amide. US2280040A.
-
MySkinRecipes. This compound dihydrochloride. [Link]
-
ResearchGate. Recent Advances in Piperazine Synthesis. [Link]
- Google Patents. Nicotinoyl piperazine derivatives, process for their preparation and their therapeutical use. EP0323303B1.
Sources
- 1. This compound dihydrochloride [myskinrecipes.com]
- 2. Niaprazine - Wikipedia [en.wikipedia.org]
- 3. EP0323303B1 - Nicotinoyl piperazine derivatives, process for their preparation and their therapeutical use - Google Patents [patents.google.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Piperazin-1-yl(pyridin-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting common challenges encountered during the purification of Piperazin-1-yl(pyridin-3-yl)methanone. As a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and antipsychotic agents, its purity is paramount for successful downstream applications.[1] This document offers practical, experience-driven advice to navigate the complexities of its purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering insights into their root causes and providing actionable solutions.
Issue 1: Low Yield After Recrystallization
-
Question: I am experiencing significant product loss during the recrystallization of this compound. What are the likely causes and how can I improve my yield?
-
Answer: Low recovery from recrystallization is a frequent challenge. The primary culprits are often suboptimal solvent selection and procedural missteps.
-
Causality: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at elevated temperatures.[2] If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor, leading to poor recovery. Conversely, if it is not soluble enough at high temperatures, large volumes of solvent will be required, which can also lead to losses during filtration and handling.
-
Troubleshooting Steps:
-
Solvent System Optimization: A systematic solvent screen is crucial. For compounds with polar functionalities like this compound, consider solvent mixtures. A good starting point is a combination of a "good" solvent in which the compound is soluble (e.g., methanol, ethanol) and a "poor" or "anti-solvent" in which it is less soluble (e.g., water, hexanes).[2]
-
Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before transferring it to an ice bath to maximize the formation of large, pure crystals.[2]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution upon cooling.
-
Mother Liquor Analysis: Before discarding the mother liquor, concentrate a small aliquot to see if a significant amount of product precipitates. If so, a second crop of crystals can be obtained by further concentration and cooling, though this fraction may be less pure.
-
-
Issue 2: Persistent Impurities After Column Chromatography
-
Question: Despite performing column chromatography, my final product is still contaminated with starting materials or side products. How can I improve the separation?
-
Answer: Co-elution of impurities is a common chromatographic problem, often stemming from an inappropriate choice of mobile phase or stationary phase.
-
Causality: The separation of compounds on a silica gel column depends on the differential partitioning of the analytes between the stationary phase (silica) and the mobile phase (eluent). If the eluent is too polar, all compounds, including impurities, will travel up the column quickly with little separation. If it's not polar enough, the target compound may not move at all.
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, meticulously optimize the eluent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.2-0.3 for the target compound and good separation from all impurity spots.[3]
-
Solvent Gradient: For complex mixtures with impurities of varying polarities, a gradient elution is often more effective than an isocratic (constant solvent composition) one. Start with a less polar solvent system and gradually increase the polarity to elute the compounds sequentially. A common gradient for this type of compound could be dichloromethane (DCM) with an increasing percentage of methanol.[4][5]
-
Alternative Stationary Phases: If separation on silica gel is challenging, consider other stationary phases. For basic compounds like this compound, basic alumina or a C18 reversed-phase silica gel might offer different selectivity and improved separation.
-
Sample Loading: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Ensure the sample is loaded onto the column in a minimal volume of solvent as a concentrated band.
-
-
Issue 3: Product Oiling Out During Crystallization
-
Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the solution becomes supersaturated too quickly.
-
Causality: The presence of impurities can depress the melting point of the compound, making it more prone to oiling out. A solvent in which the compound is excessively soluble can also lead to this phenomenon.
-
Troubleshooting Steps:
-
Slower Cooling and Agitation: Allow the solution to cool more slowly and introduce gentle stirring. This can encourage nucleation and crystal growth over oil formation.
-
Solvent Adjustment: Try a different solvent system. A solvent in which the compound is slightly less soluble at high temperatures may prevent it from oiling out.
-
Seeding: Introduce a small seed crystal of the pure compound to the supersaturated solution to initiate crystallization.
-
Lower the Dissolution Temperature: Dissolve the compound at a slightly lower temperature, even if it means using a bit more solvent. This keeps the solution from becoming supersaturated at a temperature above the compound's melting point.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the synthesis of this compound?
-
A1: Common impurities often include unreacted starting materials such as nicotinic acid or a derivative and piperazine. A significant side product can be the di-acylated piperazine, [4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone, where both nitrogen atoms of the piperazine have reacted.[6][7] Careful control of stoichiometry, such as using an excess of piperazine, can help minimize the formation of this di-substituted byproduct.[4]
-
-
Q2: How can I effectively remove residual piperazine?
-
A2: Piperazine is a basic and water-soluble compound. An acidic wash of the organic layer during the workup can effectively remove it. For example, washing a dichloromethane or ethyl acetate solution of the crude product with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the piperazine, making it highly soluble in the aqueous phase.
-
-
Q3: Is this compound prone to hydrolysis?
-
A3: Yes, as an amide, it can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[8] During workup and purification, it is advisable to avoid prolonged exposure to harsh pH conditions. Neutralization should be done carefully, and purifications like column chromatography should be performed with neutral solvent systems.
-
-
Q4: What is a reliable method to confirm the purity of the final product?
-
A4: A combination of analytical techniques is recommended for purity confirmation.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive technique to detect and identify trace impurities and confirm the molecular weight of the product.[5][9]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.[7]
-
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexanes or Ethyl Acetate for TLC
-
Chromatography column
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of DCM and MeOH. Test various ratios (e.g., 99:1, 98:2, 95:5 DCM:MeOH) to achieve an Rf value of ~0.25 for the product.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Adsorb the crude product onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity (e.g., 100% DCM) and gradually increase the percentage of methanol.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add small portions of hot solvent if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualization
Purification Strategy Decision Workflow
The following diagram illustrates a decision-making process for selecting the appropriate purification method.
Caption: Decision tree for purification method selection.
References
- BenchChem. (2025). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330.
- Der Pharma Chemica. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)
- NIH. (n.d.). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine.
- NIH. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
- MOLBASE. (n.d.). 4-(pyridine-3-carbonyl)piperazin-1-yl.
- Echemi. (n.d.). [4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone.
- PubChem. (n.d.). piperazin-1-yl-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanone.
- Der Pharma Chemica. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)
- Santa Cruz Biotechnology. (n.d.). Piperazin-1-yl-pyridin-3-yl-methanone dihydrochloride.
- MySkinRecipes. (n.d.). This compound dihydrochloride.
Sources
- 1. This compound dihydrochloride [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. [4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone|17433-19-1 - MOLBASE Encyclopedia [m.molbase.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Piperazin-1-yl(pyridin-3-yl)methanone Derivatives
Welcome to the technical support center for the synthesis of Piperazin-1-yl(pyridin-3-yl)methanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice, mechanistic insights, and validated protocols to enhance your synthetic success.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a significant amount of a dimeric or oligomeric byproduct, leading to a low yield of my target compound. What is happening and how can I prevent this?
A1: This is a classic issue of di-acylation of the piperazine ring. Piperazine has two secondary amine groups, both of which are nucleophilic and can react with the activated carboxylic acid (pyridin-3-ylcarbonyl chloride or an activated ester).
Underlying Cause: The mono-acylated product, your target molecule, can act as a nucleophile itself and react with another molecule of the activated acid. This is especially prevalent if the reaction conditions are not carefully controlled, such as using an excess of the coupling agent or the nicotinic acid derivative.
Troubleshooting & Solutions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the piperazine derivative relative to the nicotinic acid derivative. This ensures the acid is the limiting reagent and minimizes the chance of double acylation.
-
Slow Addition: Add the activated nicotinic acid or the coupling agent dropwise to the solution of the piperazine derivative at a low temperature (e.g., 0 °C). This keeps the concentration of the electrophile low at any given moment, favoring the mono-acylation reaction.
-
Use a Protecting Group: If the above methods are insufficient, consider using a piperazine derivative with one of the nitrogen atoms protected, for example, with a Boc (tert-butyloxycarbonyl) group. The synthesis would then be a two-step process: acylation followed by deprotection.
Experimental Protocol: Mono-acylation using a Protecting Group
-
React Boc-protected piperazine with your activated nicotinic acid derivative in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction and purify the Boc-protected intermediate by column chromatography.
-
Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) in DCM to yield the desired mono-acylated product.
Q2: My reaction is sluggish, and even after prolonged reaction times, I have a low conversion rate. How can I improve the reaction kinetics?
A2: Sluggish reactions in amide bond formation are often due to inefficient activation of the carboxylic acid or suboptimal reaction conditions.
Underlying Cause: The carboxylic acid (nicotinic acid) itself is not reactive enough to be attacked by the amine (piperazine). It must be converted into a more electrophilic species. The choice and handling of the coupling agent are critical.
Troubleshooting & Solutions:
-
Choice of Coupling Agent: For challenging couplings, stronger activating agents may be required. While common carbodiimides like DCC or EDC are effective, you might consider using uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP. These reagents are known to facilitate difficult amide couplings with faster reaction rates and higher yields.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often superior to less polar solvents like DCM or THF for these types of couplings.
-
Temperature: While starting the reaction at a low temperature is good practice to control exotherms and side reactions, you can gradually warm the reaction to room temperature or even slightly heat it (e.g., 40-50 °C) if the reaction is slow. Monitor for byproduct formation at higher temperatures.
-
Reagent Quality: Ensure that your coupling agents and solvents are anhydrous. Water can hydrolyze the activated acid intermediate and quench the coupling agent, leading to low conversion.
Data Summary: Comparison of Common Coupling Agents
| Coupling Agent | Activating Group | Common Byproduct | Relative Reactivity | Notes |
| EDC/DCC | O-acylisourea | Isourea | Moderate | Byproduct removal can be challenging (especially DCU). |
| HATU | Activated Ester | Tetramethylurea | High | Often used for sterically hindered couplings. |
| HBTU | Activated Ester | Tetramethylurea | High | Similar to HATU, very effective. |
| PyBOP | Phosphonium Salt | HMPA (carcinogen) | Very High | Use with caution due to byproduct toxicity. |
Q3: I am observing racemization of a chiral center in my piperazine derivative. How can I maintain stereochemical integrity?
A3: Racemization is a common side reaction during amide bond formation, particularly when using certain coupling agents or bases.
Underlying Cause: The activation of the carboxylic acid can sometimes lead to the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to racemization.
Troubleshooting & Solutions:
-
Additive Inclusion: Perform the coupling reaction in the presence of an additive that suppresses racemization, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the activated acid to form an activated ester that is less prone to racemization. Modern coupling agents like HATU already incorporate a HOAt moiety.
-
Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA instead of TEA. Some studies suggest that the choice of base can significantly influence the extent of racemization.
-
Temperature Control: Keep the reaction temperature as low as possible (e.g., 0 °C or below) to minimize the rate of enolization and subsequent racemization.
Diagram: Racemization Pathway and Suppression
Caption: Mechanism of racemization via oxazolone and its suppression.
Part 2: Visualizing the Reaction Landscape
Understanding the potential pathways your reaction can take is crucial for troubleshooting.
Diagram: General Synthesis and Key Side Reactions
Caption: Synthetic pathway and common side reactions.
Part 3: References
-
HATU: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
HOBt: König, W., & Geiger, R. (1970). A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte, 103(3), 788–798. [Link]
-
Base Selection: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
Technical Support Center: Optimizing Reaction Conditions for Piperazin-1-yl(pyridin-3-yl)methanone Modifications
Welcome to the technical support center for the synthesis and modification of piperazin-1-yl(pyridin-3-yl)methanone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these synthetic transformations.
The this compound core is a valuable scaffold in medicinal chemistry. However, its modification presents several challenges, from controlling selectivity to achieving high yields and purity. This resource aims to address these issues head-on, offering practical, evidence-based solutions.
I. Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered during the modification of the this compound scaffold.
Q1: I'm struggling with selective mono-acylation of the piperazine ring. How can I avoid the formation of di-acylated byproducts?
Controlling selectivity between mono- and di-acylation is a primary challenge due to the presence of two reactive nitrogen atoms in the piperazine ring.[1] This often results in a mixture of products, complicating purification and reducing the yield of the desired mono-acylated compound.[1]
Core Strategies for Selective Mono-acylation:
-
Protecting Groups: The most reliable method is to use a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens.[1] This involves a multi-step process of protection, acylation of the free amine, and subsequent deprotection.[1]
-
Stoichiometric Control: Using a significant excess of piperazine relative to the acylating agent can statistically favor the formation of the mono-acylated product.[1]
-
In Situ Mono-protonation: A one-pot approach involves reacting piperazine with one equivalent of an acid to form a mono-salt. The protonated nitrogen becomes less nucleophilic, directing acylation to the non-protonated nitrogen.[1]
Experimental Protocol: Mono-Boc Protection of Piperazine
-
Dissolution: Dissolve piperazine (2.0 equiv.) in a suitable solvent such as dichloromethane (DCM).
-
Addition of Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in DCM to the piperazine solution at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for several hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture. The crude product can then be purified by column chromatography.
Q2: My N-arylation reaction (e.g., Buchwald-Hartwig amination) on the piperazine nitrogen is giving low yields. What are the likely causes and how can I optimize the conditions?
Low yields in Buchwald-Hartwig N-arylation can arise from several factors related to the catalyst, reagents, or reaction environment.[2]
Troubleshooting Low Yields in N-Arylation:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich and sterically hindered substrates, ligands like XPhos or RuPhos are often effective.[3] Ensure the catalyst is active, as older sources may have reduced activity.[4]
-
Base Selection: The choice of base is crucial. A common side reaction is the hydrodehalogenation of the aryl halide, which can sometimes be minimized by adjusting the base or temperature.[3] If decomposition is observed, trying a weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial.[3]
-
Solvent and Temperature: Solvents must be anhydrous, as water can deactivate the catalyst.[3] These reactions are typically run at elevated temperatures (80-110 °C), but excessive heat can lead to catalyst decomposition.[3] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal time and temperature.[3]
Illustrative N-Arylation Conditions:
| Component | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with XPhos ligand | Effective for coupling with electron-rich and sterically hindered aryl halides. |
| Base | K₃PO₄ | A moderately strong base that is often effective and can minimize side reactions. |
| Solvent | Anhydrous Toluene or Dioxane | Anhydrous conditions are crucial to prevent catalyst deactivation.[3] |
| Temperature | 100-110 °C | Provides sufficient energy for the reaction while minimizing catalyst decomposition. |
Q3: I am attempting a Suzuki coupling with a pyridine-containing boronic acid and observing significant protodeboronation. How can I mitigate this?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient heteroaryl boron derivatives.[4]
Strategies to Minimize Protodeboronation:
-
Use of Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or an MIDA boronate ester.[4]
-
Optimized Reaction Conditions: The choice of base and solvent system is critical. Potassium phosphate (K₃PO₄) is often a good choice for these reactions.[4] A mixture of an organic solvent like dioxane with water is commonly used.[4] It is imperative to degas solvents to remove oxygen, which can lead to catalyst deactivation.[4]
Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for a Suzuki cross-coupling reaction.
II. Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Problem 1: The product is an oil and difficult to purify.
Many piperazine derivatives are oils at room temperature, which can complicate purification.
Troubleshooting Oily Products:
-
Salt Formation: Piperazine derivatives are basic and can be converted to salts (e.g., with hydrochloric acid or fumaric acid), which are often crystalline and can be purified by recrystallization. The purified salt can then be neutralized to regenerate the oily free base.[5]
-
Column Chromatography: This is a standard method for purifying oils. However, the basicity of piperazine derivatives can cause tailing on standard silica gel.[5] To mitigate this, add a basic modifier like triethylamine (0.1-1% v/v) to the eluent.[5]
-
Vacuum Distillation: If the compound is thermally stable, vacuum distillation can effectively remove non-volatile impurities.[5]
Decision Tree for Purifying Oily Piperazine Derivatives
Caption: A decision tree to guide the purification of oily piperazine derivatives.
Problem 2: Incomplete Boc deprotection.
Incomplete removal of the Boc protecting group is a common issue.
Troubleshooting Incomplete Boc Deprotection:
-
Insufficient Acid: The amount of acid (e.g., trifluoroacetic acid (TFA) or HCl) may be inadequate. Increasing the equivalents of the acid can drive the reaction to completion.[6]
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Gentle heating (e.g., to 40-50 °C) can also accelerate the deprotection.[6]
-
Solubility: Poor solubility of the starting material can hinder the reaction. Trying a different solvent system may be necessary.[6]
Experimental Protocol: Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected piperazine derivative in anhydrous DCM.
-
Acid Addition: Add TFA to the solution (a common concentration is 20-50% v/v).
-
Reaction: Stir the mixture at room temperature, monitoring progress by TLC or LC-MS.
-
Work-up: Once complete, remove the excess TFA and DCM under reduced pressure. The resulting salt can be neutralized with a base like sodium bicarbonate to obtain the free amine.[6]
III. References
-
Technical Support Center: Purification of Oily Piperazine Derivatives - Benchchem. Available at: _
-
Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. Available at:
-
"optimizing reaction conditions for N-arylation of piperazine" - Benchchem. Available at:
-
Technical Support Center: Optimizing N-Arylpiperazine Synthesis - Benchchem. Available at:
-
US2919275A - Purification of piperazine - Google Patents. Available at:
-
Technical Support Center: Selective Mono-acylation of Piperazine - Benchchem. Available at:
-
Technical Support Center: Deprotection of Boc-Protected Piperazines - Benchchem. Available at:
-
How to extract/isolate piperazine from water without distillation? - ResearchGate. Available at:
-
Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids - Benchchem. Available at:
Sources
Technical Support Center: Overcoming Solubility Challenges of Piperazin-1-yl(pyridin-3-yl)methanone in Experimental Assays
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with Piperazin-1-yl(pyridin-3-yl)methanone (CAS: 39640-08-9) in biochemical and cell-based assays. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions and generate reliable, reproducible data.
Section 1: Foundational FAQs
This section addresses the most common initial questions regarding the handling of this compound.
Q1: I dissolved my this compound in DMSO, but it crashes out when I add it to my aqueous assay buffer. Why is this happening?
This is a classic case of solvent-shifting precipitation. Your compound is highly soluble in 100% dimethyl sulfoxide (DMSO), a strong organic solvent. However, when this concentrated DMSO stock is introduced into an aqueous buffer (like PBS or cell culture media), the solvent environment abruptly changes from organic to overwhelmingly aqueous. The water acts as an anti-solvent for your compound, causing its solubility limit to be exceeded and leading to precipitation. Low compound solubility is a frequent challenge in drug discovery and can lead to underestimated biological activity and inaccurate data.[1][2]
Q2: What is the maximum concentration of DMSO I can safely use in my assay?
The tolerance for DMSO is highly dependent on the assay type.
-
Biochemical/Enzyme Assays: Many purified enzymes can tolerate DMSO up to 5-10%, although some may be inhibited or denatured even at lower concentrations.[3]
-
Cell-Based Assays: Most mammalian cell lines are sensitive to DMSO concentrations above 1%, with significant toxicity or differentiation effects often observed above 0.5%.[4] It is imperative to determine the specific tolerance of your cell line.
Crucially, you must always run a "vehicle control" containing the highest concentration of DMSO used in your experiment to ensure that the observed effects are due to your compound and not the solvent.[5]
Q3: What are the primary strategies to improve the solubility of this specific compound?
Given the chemical structure of this compound, which contains basic nitrogen atoms in the piperazine and pyridine rings, the three primary strategies are:
-
Co-Solvent Optimization: Using DMSO as the primary stock solvent is standard, but the final concentration must be managed carefully.
-
pH Adjustment: Leveraging the basic nature of the molecule to form a more soluble salt at a lower pH.[][7]
-
Use of Solubilizing Excipients: Employing agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[8][9]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting with step-by-step protocols.
Guide 1: Optimizing Solubility through pH Adjustment
Scenario: “My compound precipitates when I dilute my 10 mM DMSO stock into neutral (pH 7.4) PBS for my enzyme assay. My enzyme is stable between pH 6.0 and 8.0.”
Expert Analysis & Causality: this compound contains multiple basic nitrogen atoms. At neutral pH, a significant portion of the molecules are in a neutral, less polar state, favoring precipitation. By lowering the pH of the aqueous buffer, we can protonate these nitrogens, forming a cationic salt species. This charged form has much greater affinity for water, dramatically increasing solubility. The commercially available dihydrochloride salt form of this compound, which is noted for its favorable solubility, validates this chemical principle.[10] The combined use of pH and complexation agents can have a synergistic effect on solubility.[11]
-
Buffer Preparation: Prepare your assay buffer (e.g., MES, phosphate) at the desired final concentration but adjust the pH to the lower end of your enzyme's functional range (e.g., pH 6.0).
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO as usual.
-
Working Solution Preparation: Perform a serial dilution. Instead of diluting directly into the pH 6.0 buffer, which can still cause some precipitation, try an intermediate dilution into a 50:50 mix of DMSO and your pH 6.0 buffer.
-
Final Dilution: Add the working solution to the final assay plate containing the pH 6.0 buffer and other reaction components. Ensure the final DMSO concentration remains below your assay's tolerance limit.
-
Self-Validation/Control: Run two essential controls:
-
Vehicle Control: Add the equivalent volume of the DMSO/acidic buffer mixture (without your compound) to a control well to ensure the solvent mixture does not affect enzyme activity.
-
pH Control: Run your standard assay at pH 7.4 and pH 6.0 (without the compound) to quantify any change in baseline enzyme activity due to the pH shift.
-
Guide 2: Advanced Solubilization using Cyclodextrins
Scenario: “I am running a live-cell imaging experiment, and I cannot alter the pH of my culture media. Even at 0.2% DMSO, my compound is visibly precipitating at my desired 20 µM test concentration.”
Expert Analysis & Causality: Cyclodextrins are cyclic oligosaccharides that act as molecular hosts. They have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) central cavity.[8][12] The non-polar regions of this compound can insert into this cavity, forming a water-soluble "inclusion complex."[13] This complex effectively shields the hydrophobic parts of the drug from water, drastically increasing its apparent solubility without requiring organic co-solvents or pH changes.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative ideal for cell-based assays.
-
Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired cell culture medium or buffer (e.g., PBS). This may require gentle warming and stirring to fully dissolve.
-
Prepare Concentrated Drug Stock: Dissolve this compound in a minimal amount of DMSO to create a highly concentrated stock (e.g., 100 mM).
-
Form the Complex: While vortexing the HP-β-CD solution, slowly add the concentrated drug stock dropwise to achieve a final drug concentration of 1-2 mM in the cyclodextrin solution.
-
Equilibrate: Tightly seal the vial and allow it to shake or rotate at room temperature overnight. This allows the drug and cyclodextrin to reach equilibrium. The resulting solution should be clear. This is now your aqueous, low-DMSO stock solution.
-
Dosing: Use this aqueous stock solution to dose your cells. The final concentration of HP-β-CD in the well should be kept as low as possible.
-
Self-Validation/Control: Run a vehicle control with the HP-β-CD solution (containing the equivalent trace amount of DMSO but no drug) to confirm that the cyclodextrin itself does not cause a cellular phenotype.
Section 3: Data Tables & Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39640-08-9 | [14] |
| Molecular Formula | C₁₀H₁₃N₃O | |
| Molecular Weight | 191.23 g/mol | - |
| Chemical Nature | Weakly Basic | Inferred from structure |
| Salt Form | Dihydrochloride (CAS: 32422-95-0) | [10] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Pros | Cons | Best For |
| DMSO Co-Solvent | Simple, effective for many compounds, well-understood. | Can be toxic to cells, may interfere with assay components.[2][15] | Initial screening, biochemical assays tolerant to >1% DMSO. |
| pH Adjustment | Highly effective for ionizable compounds, inexpensive. | Can alter target protein activity or cell viability, limited by assay pH range.[7] | Biochemical assays with a known, wide pH tolerance. |
| Cyclodextrins | Low toxicity, highly effective, avoids organic solvents in final dilution. | Can be expensive, may interact with some targets, requires preparation time. | Sensitive cell-based assays, in vivo studies. |
| Surfactants (e.g., Tween-20) | Inexpensive, can be effective at low concentrations. | Often toxic to cells, can disrupt protein structure at higher concentrations.[16] | Robust enzyme assays where protein denaturation is not a concern. |
Section 4: Visual Workflows
Diagram 1: Troubleshooting Decision Tree
This workflow guides the user through a logical sequence of troubleshooting steps when precipitation is observed.
Caption: A decision tree for troubleshooting compound precipitation.
Diagram 2: Mechanism of Cyclodextrin Solubilization
This diagram illustrates how a cyclodextrin molecule encapsulates a drug to enhance its water solubility.
Caption: How cyclodextrins form water-soluble inclusion complexes.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Figaroa, F. (2017). What effects does DMSO have on cell assays?. Quora. [Link]
-
Faridi, H., et al. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
Unknown Author. (n.d.). Effect of DMSO concentration. ResearchGate. [Link]
-
Patel, M., et al. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Todkar, S. S., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
-
Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Hunter, S. (2020). How to Achieve Drug Solubility. AZoLifeSciences. [Link]
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Wydro, M. M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. [Link]
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Ayyad, F., et al. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Scientific Reports. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Unknown Author. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. [Link]
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Molbase. (n.d.). 4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone. [Link]
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Adeyeye, M. C. (2002). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]
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Olivier, B. (2015). Does DMSO have an influence on tube formation assay (with EPC)?. ResearchGate. [Link]
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Shapiro, A. B. (2015). How can I increase the solubility to perform an enzyme assay?. ResearchGate. [Link]
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PubChem. (n.d.). piperazin-1-yl-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanone. [Link]
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ChemSynthesis. (n.d.). Piperazines database - synthesis, physical properties. [Link]
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Jin, Z., & Johnson, K. (2003). Combined effect of complexation and pH on solubilization. PubMed. [Link]
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MySkinRecipes. (n.d.). This compound dihydrochloride. [Link]
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Technical Support Center: Crystallization of Piperazin-1-yl(pyridin-3-yl)methanone
Prepared by: Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the crystallization of Piperazin-1-yl(pyridin-3-yl)methanone. As a critical intermediate in pharmaceutical synthesis, achieving high purity, optimal crystal form, and consistent yield is paramount.[1][2] This document provides foundational knowledge, step-by-step protocols, and an in-depth troubleshooting guide to address common challenges encountered during its crystallization.
Part 1: Frequently Asked Questions (FAQs) & Physicochemical Profile
This section addresses fundamental questions regarding the properties and handling of this compound, providing the necessary groundwork for successful crystallization.
Q1: What are the core physicochemical properties of this compound?
Understanding the basic properties of the molecule is the first step in designing a robust crystallization process. Key identifiers and properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 1-(3-pyridinylcarbonyl)piperazine | |
| CAS Number | 39640-08-9 | |
| Molecular Formula | C₁₀H₁₃N₃O | [3] |
| Molecular Weight | 191.23 g/mol | - |
| Form | Dihydrochloride salt is also common (MW: 264.15 g/mol ) | [3] |
Q2: Which solvents are recommended for the crystallization of this compound?
Solvent selection is the most critical parameter in crystallization, as it directly influences solubility, supersaturation, crystal habit, and even polymorphic outcome.[4] Based on the structure, which contains a polar pyridine ring, a piperazine group capable of hydrogen bonding, and a ketone, a range of polar solvents should be screened.
| Solvent Class | Example Solvents | Predicted Solubility & Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High to Moderate. The molecule's ability to form hydrogen bonds via the piperazine N-H and accept them at the pyridine nitrogen and carbonyl oxygen suggests good solubility. Solubility is expected to be high in water (especially for the salt form) and decrease with the alkyl chain length of the alcohol.[5] |
| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High. These solvents can engage in dipole-dipole interactions. DMSO and DMF are powerful solvents and likely to dissolve the compound well, while acetonitrile and acetone may require heating.[5] |
| Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) | Low to Insoluble. The overall polarity of the molecule makes it unlikely to dissolve well in non-polar solvents. These are better suited as anti-solvents.[5] |
Q3: What role do the pyridine and piperazine functional groups play in crystallization?
The heterocyclic nature of this molecule introduces specific intermolecular interactions that govern its crystallization behavior.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This site can interact with protic solvents or the N-H group of a neighboring piperazine moiety, influencing crystal packing.[6]
-
Piperazine Moiety: The secondary amine (N-H) in the piperazine ring is a key hydrogen bond donor. This is a primary site for forming strong, directional interactions that build the crystal lattice. The piperazine ring's "chair" conformation can also influence molecular packing.[7]
These interactions increase the likelihood of polymorphism, where the same molecule can crystallize into different lattice arrangements, potentially affecting physical properties like solubility and stability.[4][8]
Part 2: Standard Crystallization Protocols
The following are generalized, robust protocols for the crystallization of this compound. They should be optimized for scale and specific purity requirements.
Experimental Workflow: General Crystallization
The diagram below outlines the universal steps in a crystallization process, from dissolution to the final isolated product.
Caption: General experimental workflow for crystallization.
Protocol 1: Cooling Crystallization
This is the most common method for compounds whose solubility increases significantly with temperature.
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add a suitable solvent (e.g., isopropanol or ethanol) portion-wise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a rapid hot filtration through a pre-heated funnel to remove them. This prevents premature crystallization during filtration.[9]
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[10]
-
Maturation: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield by further decreasing the compound's solubility.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the collected crystals with a small amount of ice-cold solvent to remove residual soluble impurities from the mother liquor.[11]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Anti-Solvent Crystallization
This method is useful when the compound is highly soluble across a wide temperature range in a given solvent.
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol or DMSO).[11]
-
Anti-Solvent Addition: While stirring the solution, slowly add a "poor" solvent (an anti-solvent, e.g., water or hexanes) in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes persistently turbid (cloudy). This indicates the point of nucleation.
-
Crystal Growth: If necessary, add a few more drops of the "good" solvent to redissolve the turbidity, then allow the solution to stand undisturbed. The slow diffusion or evaporation of the anti-solvent will promote gradual crystal growth.
-
Isolation & Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol (Steps 5-7).
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the crystallization of this compound.
Troubleshooting Decision Tree
Use this diagram to navigate to the appropriate troubleshooting section based on your experimental outcome.
Caption: Decision tree for troubleshooting crystallization issues.
Q1: My solution is clear or cloudy, but no crystals are forming. What should I do?
This is a common issue arising from a solution that is not sufficiently supersaturated.
-
Possible Cause A: Insufficient Supersaturation. The concentration of the compound is below its saturation point at the current temperature.
-
Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide energy and a surface for nucleation to begin.[10]
-
Solution 2: Add a Seed Crystal. If you have a pure crystal from a previous batch, add a tiny amount to the solution. This provides a template for further crystal growth.
-
Solution 3: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again slowly.[10]
-
Solution 4: Lower the Temperature. If not already done, place the solution in an ice bath or refrigerator to further decrease solubility.
-
-
Possible Cause B: Incorrect Solvent Choice. The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Remove the solvent by rotary evaporation and attempt the crystallization again with a different solvent system or switch to an anti-solvent method.[10]
-
Q2: Instead of crystals, an oil or liquid layer formed. How can I fix this?
This phenomenon, known as "oiling out," occurs when the solute's solubility limit is exceeded at a temperature above the melting point of the solid form.
-
Possible Cause A: Solution is too concentrated. The high concentration of solute separates from the solution as a liquid phase.
-
Solution 1: Add More Solvent. Heat the mixture to dissolve the oil, then add more hot solvent (10-20% more volume) to lower the concentration. Allow the less concentrated solution to cool slowly again.[10]
-
-
Possible Cause B: Cooling is too rapid. The solution becomes supersaturated very quickly, not allowing enough time for ordered crystal lattice formation.
-
Solution: Re-heat to form a homogenous solution and allow it to cool at a much slower rate. Insulating the flask can help.
-
Q3: A large amount of fine powder formed immediately upon cooling. Is this a problem?
Yes, this is known as "crashing out." While it produces a solid, rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of purification.[10]
-
Possible Cause: Extreme Supersaturation. The solution was too concentrated, or the temperature drop was too abrupt.
-
Solution 1: Re-dissolve and Dilute. Place the flask back on the heat source, add more solvent until the solid re-dissolves completely, and then allow it to cool slowly. An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-30 minutes.[10]
-
Solution 2: Use a Co-solvent System. Using a solvent pair can sometimes better control the solubility curve and promote slower, more controlled crystal growth.
-
Q4: My crystal yield is very low. How can I improve it?
A low yield means a significant amount of the compound was lost during the process.
-
Possible Cause A: Too much solvent was used. This keeps a large portion of your compound dissolved in the mother liquor, even at low temperatures.[10]
-
Solution: Before filtering, try concentrating the mother liquor by boiling off some solvent and cooling again to obtain a second crop of crystals. For future experiments, use the minimum amount of hot solvent required for dissolution.
-
-
Possible Cause B: Premature filtration. The crystallization process was not fully complete before filtration.
-
Solution: Ensure the solution has been allowed to mature at a low temperature for a sufficient period (e.g., >1 hour in an ice bath) to maximize precipitation.
-
-
Possible Cause C: Washing with warm or excessive solvent. Washing the collected crystals with solvent that is not ice-cold or using too much of it will dissolve some of the product.
-
Solution: Always use a minimal amount of ice-cold solvent for the washing step.
-
Q5: The final product is still impure. What went wrong?
Impurities in the final product can be due to poor rejection during crystallization or the presence of challenging byproducts.
-
Possible Cause A: Rapid Crystallization. As mentioned in Q3, rapid crystal growth traps impurities.[12]
-
Solution: Repeat the crystallization process, ensuring a slow cooling rate to allow for the selective incorporation of only the desired molecule into the growing lattice.
-
-
Possible Cause B: Structurally Similar Impurities. Impurities with a similar structure to this compound can co-crystallize, making them difficult to remove.[12]
-
Solution 1: Recrystallization. Perform a second crystallization on the obtained product. Often, a different solvent system for the second crystallization can be more effective.
-
Solution 2: Chromatographic Purification. If high levels of impurities persist, purification by column chromatography may be necessary before the final crystallization step.[9][13]
-
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
-
PubChem. (n.d.). piperazin-1-yl-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanone. Retrieved from [Link]
-
PharmaCompass. (n.d.). cyclopropyl(piperazin-1-yl)methanone. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of Pyridine on Polymorphic Crystallization of 1,3Di(9-anthryl)- propan-2-ol. Does It Affect p/p Interaction or Hydrogen Bonding? Retrieved from [Link]
-
PubChem. (n.d.). (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. Retrieved from [Link]
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from [Link]
-
RSC Publishing. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from [Link]
-
MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]
-
ResearchGate. (2018, October 30). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]
-
ChemSynthesis. (n.d.). Piperazines database - synthesis, physical properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. Retrieved from [Link]
-
SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]
-
PubMed Central. (2019, January 30). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solubility of CO2 in 20 Wt. % Aqueous Solution of Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, October 30). (PDF) Absorption rates and CO2 solubility in new piperazine blends. Retrieved from [Link]
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Technical Support Center: Stability and Storage of Piperazin-1-yl(pyridin-3-yl)methanone
Welcome to the Technical Support Center for Piperazin-1-yl(pyridin-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for preventing the degradation of this compound during storage and experimental handling. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and stability of your valuable samples.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a piperazine ring linked to a pyridine ring via a carbonyl (amide) group. This unique combination of functional groups dictates its chemical reactivity and susceptibility to degradation. The piperazine moiety, a saturated diamine, is prone to oxidation, while the amide linkage is susceptible to hydrolysis. The pyridine ring, an electron-deficient aromatic system, can be sensitive to photolytic conditions. Understanding these inherent structural liabilities is the first step in designing effective storage and handling strategies.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color (e.g., turned yellow or brown) during storage. What is the likely cause?
A color change in the solid-state typically indicates oxidative degradation or the formation of highly conjugated degradation products. The tertiary amines within the piperazine ring are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[1][2] This process can lead to the formation of N-oxides and other colored byproducts. To mitigate this, always store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q2: I'm observing a loss of potency or inconsistent results in my assays using a stock solution of the compound. Could this be a stability issue?
Yes, inconsistent results are a classic indicator of compound degradation in solution. The primary culprit in aqueous solutions is often hydrolysis of the amide bond connecting the piperazine and pyridine rings. This reaction is catalyzed by acidic or basic conditions. Additionally, if the solution is not properly protected from light, photodegradation can occur. It is crucial to use freshly prepared solutions whenever possible. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.
Q3: What are the ideal storage conditions for solid this compound?
Based on the chemical structure, the following storage conditions are recommended to maximize long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | Low temperatures slow down the rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the piperazine ring. |
| Light | Amber vial or in the dark | Protects against photolytic degradation. |
| Humidity | Tightly sealed container with desiccant | Minimizes moisture to prevent solid-state hydrolysis and physical changes. |
Q4: I need to prepare a stock solution for my experiments. What solvent and pH should I use?
For short-term use, dissolving the compound in an anhydrous, aprotic organic solvent such as DMSO or DMF is recommended. For aqueous buffers, the pH should be maintained near neutral (pH 6-8) to minimize the risk of acid- or base-catalyzed hydrolysis of the amide bond. It is advisable to perform a preliminary stability study in your chosen buffer to confirm the compound's stability over the duration of your experiment.
Troubleshooting Guide: Investigating Degradation
If you suspect your sample of this compound has degraded, a systematic investigation is necessary. This involves performing forced degradation studies to identify potential degradants and developing a stability-indicating analytical method.
Core Principles of Forced Degradation
Forced degradation (or stress testing) is a process that intentionally degrades a sample under more severe conditions than accelerated stability testing.[3][4][5] The goal is to generate degradation products to a target level of 5-20%, which is sufficient for method development and validation without completely destroying the sample.[6][7] These studies are mandated by regulatory bodies like the ICH to understand degradation pathways and ensure analytical methods are "stability-indicating."[3][8]
Predicted Degradation Pathways
The primary degradation pathways for this compound are predicted to be hydrolysis, oxidation, and photolysis.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols for Forced Degradation Studies
These protocols are designed to be a starting point for your investigation. The conditions may need to be optimized for your specific experimental setup.
1. Hydrolytic Degradation
-
Objective: To assess susceptibility to acid and base-catalyzed hydrolysis.
-
Protocol:
-
Prepare three solutions of the compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water (as a control)
-
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method.[9]
-
2. Oxidative Degradation
-
Objective: To evaluate the impact of oxidative stress on the piperazine ring.
-
Protocol:
3. Photolytic Degradation
-
Objective: To determine the compound's sensitivity to light.
-
Protocol:
-
Expose both a solid sample and a solution (e.g., 1 mg/mL in water/acetonitrile) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[3]
-
Prepare a control sample for both solid and solution, wrapped in aluminum foil to protect it from light.
-
Place all samples in a photostability chamber.
-
Analyze the exposed and control samples after the exposure period.
-
4. Thermal Degradation
-
Objective: To assess the stability of the compound at elevated temperatures.
-
Protocol:
-
Place a solid sample of the compound in a controlled temperature oven (e.g., 105°C).
-
Analyze the sample after a set period (e.g., 24 hours) and compare it to a sample stored at recommended conditions.
-
Developing a Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Troubleshooting HPLC Separation:
-
Poor Peak Shape (Tailing): This is common for basic compounds like this compound. Try adjusting the mobile phase pH to be 2-3 units below the pKa of the compound or add a competing base like triethylamine (0.1%) to the mobile phase.
-
Co-elution of Peaks: If the parent compound and a degradant are not separating, modify the mobile phase composition (e.g., switch from acetonitrile to methanol) or try a column with a different selectivity (e.g., a phenyl or cyano column). A gradient elution is often necessary to resolve complex mixtures.[11]
-
Identifying Unknown Peaks: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown peak. Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural information to help identify the degradant.[11]
Summary of Best Practices for Storage and Handling
| Category | Best Practice |
| Solid Storage | Store at 2-8°C or -20°C under an inert atmosphere, protected from light and moisture. |
| Solution Preparation | Use anhydrous, aprotic solvents for stock solutions. For aqueous media, buffer to a neutral pH (6-8). |
| Solution Storage | Prepare solutions fresh. If storage is unavoidable, use single-use aliquots stored at -20°C or -80°C. |
| Experimental Use | Minimize exposure of the compound (solid and solution) to light, heat, and ambient air. |
| Stability Monitoring | Regularly check the purity of long-term stored samples using a validated stability-indicating analytical method. |
By adhering to these guidelines and employing a systematic, science-driven approach to troubleshooting, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-58.
- Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of modern pharmaceutical analysis. Academic press.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Klick, S., et al. (2005). Toward a generic approach for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Singh, S., et al. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88.
- Freeman, S., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 43-50.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Pharm Res, 6(4), 00195.
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Wang, Q. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
- Chambliss, D. F., & Schutt, R. K. (2006).
- Lu, Q., et al. (2019). Bioavailable electron donors leached from leaves accelerate biodegradation of pyridine and quinoline. Science of The Total Environment, 654, 473-479.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of Piperazin-1-yl(pyridin-3-yl)methanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Piperazin-1-yl(pyridin-3-yl)methanone. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. We will delve into the causality behind experimental choices, offering field-proven insights and robust protocols to ensure a successful and scalable process.
Synthesis Overview & Key Mechanistic Challenges
The formation of this compound involves the creation of an amide bond between the nucleophilic secondary amine of piperazine and the carboxylic acid of nicotinic acid (pyridine-3-carboxylic acid). While straightforward on paper, this transformation presents several scale-up hurdles rooted in reaction kinetics, thermodynamics, and purification.
The primary challenge is the activation of the relatively unreactive carboxylic acid moiety of nicotinic acid to facilitate its coupling with piperazine. This activation is typically achieved via two main pathways: conversion to a highly reactive acid chloride or in-situ activation using amide coupling reagents. Both approaches have distinct advantages and disadvantages concerning safety, cost, and waste management on an industrial scale.[1]
General Synthetic Workflow
Caption: General experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the scale-up synthesis in a question-and-answer format.
Q1: What are the recommended synthetic routes for scale-up, and how do they compare?
A1: For multi-kilogram scale, two primary routes are considered: the Acid Chloride Route and the Coupling Reagent Route . The choice depends on factors like available equipment, budget, and safety infrastructure.
-
Route A: Acid Chloride Method: This classic approach involves converting nicotinic acid to nicotinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily couples with piperazine.
-
Route B: Amide Coupling Reagent Method: This route uses reagents that activate the carboxylic acid in-situ, forming an active ester or other intermediate that then reacts with piperazine. Common large-scale coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2]
Comparative Analysis of Scale-Up Routes
| Parameter | Acid Chloride Route | Amide Coupling Reagent Route (e.g., EDC) |
| Reagent Cost | Lower (SOCl₂ is inexpensive) | Higher (EDC and other reagents are more costly) |
| Safety Concerns | High. Generates corrosive HCl gas. SOCl₂ is highly toxic and moisture-sensitive.[3] | Moderate. EDC can be a sensitizer. Byproducts need proper disposal.[2] |
| Reaction Rate | Very fast, often highly exothermic. | Slower and more controllable. |
| Byproducts | HCl, SO₂ (from SOCl₂) | Urea-based byproducts (e.g., EDU from EDC), which can be water-soluble.[2] |
| Workup/Purification | Requires careful neutralization of HCl. Product isolation can be straightforward if purity is high. | Water-soluble byproducts are removed during aqueous workup, simplifying purification. |
| Scalability | Excellent, but requires robust equipment for handling corrosive materials and managing exotherms. | Good, often preferred for processes where safety and control are paramount over cost. |
Q2: My reaction yield is consistently low. What are the common causes and how can I fix them?
A2: Low yield is a multifaceted problem. Systematically investigating the following points is crucial.
-
Cause A: Incomplete Acid Activation: The conversion of nicotinic acid to its active form may be incomplete.
-
Troubleshooting (Acid Chloride): Ensure the thionyl chloride or oxalyl chloride is of high purity and used in sufficient stoichiometric excess (typically 1.5-2.0 equivalents). The reaction may require heating to drive to completion. Monitor the disappearance of the starting acid via TLC or HPLC.[3]
-
Troubleshooting (Coupling Reagent): Impurities in the starting materials or solvent can consume the coupling reagent. Ensure all materials are anhydrous, as water will hydrolyze the active intermediate.
-
-
Cause B: Deactivation of Piperazine: Piperazine has two basic nitrogen atoms. If the reaction medium becomes acidic, piperazine can be protonated to form a piperazinium salt, which is not nucleophilic.
-
Troubleshooting: This is particularly problematic in the acid chloride route, where HCl is a byproduct. The reaction must include a suitable base (e.g., triethylamine, pyridine, or an excess of piperazine itself) to act as an acid scavenger.[4] A slow addition of the acid chloride to the solution of piperazine and base is critical to maintain a basic environment.
-
-
Cause C: Formation of Bis-Acylation Byproduct: Piperazine can react at both nitrogen atoms to form 1,4-bis(pyridin-3-ylcarbonyl)piperazine, consuming two equivalents of the activated acid for every one equivalent of piperazine.
-
Troubleshooting: This side reaction is minimized by using a molar excess of piperazine relative to the nicotinic acid derivative (typically 2-4 equivalents of piperazine). Furthermore, adding the activated acid slowly to the piperazine solution ensures that the activated species is always the limiting reagent, favoring mono-acylation.
-
-
Cause D: Product Loss During Workup: The product has a basic piperazine moiety and an aromatic pyridine ring, giving it some solubility in both aqueous and organic phases depending on the pH.
-
Troubleshooting: During aqueous extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to keep the product in its free-base form, maximizing its partitioning into the organic solvent (e.g., dichloromethane or ethyl acetate). Conversely, unreacted nicotinic acid can be removed by an acidic wash (pH < 4).
-
Q3: I am struggling with the purity of my final product, specifically a high-molecular-weight impurity. What is it and how do I prevent it?
A3: The most common high-molecular-weight impurity is the 1,4-bis(pyridin-3-ylcarbonyl)piperazine byproduct, as discussed in Q2. Its formation is a classic problem when working with symmetrical diamines like piperazine.
Mechanism: Desired vs. Undesired Pathway
Caption: Reaction pathway showing the formation of the desired mono-acylated product versus the undesired bis-acylated byproduct.
Prevention and Mitigation Strategies:
-
Control Stoichiometry: This is the most critical parameter. Use a significant excess of piperazine. The unreacted piperazine can often be recovered from the aqueous phase after workup by basification and extraction, improving process economy.
-
Controlled Addition: Maintain a low concentration of the activated acid derivative at all times by adding it slowly and sub-surface into a well-agitated vessel containing the piperazine solution. This is a cornerstone of process control for selective reactions.
-
Temperature Management: Lowering the reaction temperature (e.g., 0-10 °C) can sometimes improve selectivity by slowing down the rate of the second acylation relative to the first.[5]
-
Purification: If the byproduct still forms, it can be separated by column chromatography, though this is not ideal for large scales. Recrystallization may also be effective if a solvent system can be found where the solubilities of the product and byproduct are sufficiently different.[6]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory or manufacturing environment. Appropriate personal protective equipment (PPE) must be worn, and all operations should be conducted in a well-ventilated fume hood or a suitable reactor system.
Protocol 1: Acid Chloride Route (100g Scale)
This protocol prioritizes cost-effectiveness but requires stringent safety controls.
Step 1: Formation of Nicotinoyl Chloride Hydrochloride
-
To a 1 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a caustic scrubber, charge nicotinic acid (100 g, 0.81 mol).
-
Add toluene (400 mL) as a solvent.
-
Under stirring, slowly add thionyl chloride (88 mL, 1.22 mol, 1.5 equiv) over 30 minutes. The addition is exothermic. Maintain the internal temperature below 40 °C using a circulator.
-
After the addition is complete, slowly heat the reaction mixture to reflux (~80-90 °C) and maintain for 3-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Cool the mixture to room temperature. The nicotinoyl chloride hydrochloride may precipitate as a solid. The resulting slurry is used directly in the next step.
Step 2: Amide Coupling
-
In a separate 2 L reactor, charge anhydrous piperazine (280 g, 3.25 mol, 4.0 equiv) and dichloromethane (DCM, 800 mL).
-
Cool the piperazine solution to 0-5 °C using an ice bath or circulator.
-
Slowly, over 1.5-2 hours, add the nicotinoyl chloride slurry from Step 1 to the cold piperazine solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction for the disappearance of the acid chloride by quenching a small sample with methanol and analyzing by TLC or LC-MS.
Step 3: Workup and Isolation
-
Add water (500 mL) to the reaction mixture and stir for 15 minutes.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with DCM (2 x 200 mL).
-
Combine all organic layers and wash with a saturated sodium bicarbonate solution (2 x 300 mL) followed by brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford pure this compound.[6]
Protocol 2: EDC Coupling Route (100g Scale)
This protocol offers better control and avoids highly corrosive reagents, making it attractive from a safety perspective.[2]
Step 1: Amide Coupling
-
To a 2 L jacketed reactor, charge nicotinic acid (100 g, 0.81 mol), piperazine (105 g, 1.22 mol, 1.5 equiv), and 1-Hydroxybenzotriazole (HOBt) (11 g, 0.081 mol, 0.1 equiv) in dichloromethane (DCM, 1 L). Note: HOBt is added to suppress side reactions and improve coupling efficiency.
-
Cool the suspension to 0-5 °C.
-
In a separate flask, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (170 g, 0.89 mol, 1.1 equiv) in DCM (400 mL).
-
Slowly add the EDC solution to the reactor over 1.5-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by TLC or HPLC for the consumption of nicotinic acid.
Step 2: Workup and Isolation
-
Wash the reaction mixture with a 1 M HCl solution (2 x 400 mL) to remove unreacted piperazine and EDC.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 400 mL) to remove HOBt and any remaining nicotinic acid.
-
Wash with brine (400 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude material can be purified by recrystallization as described in Protocol 1.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
CFCRA. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Request PDF. [Link]
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Organic Chemistry Portal. (2023). Synthesis of piperazines. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
- Google Patents. (1999).
-
National Institutes of Health. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. [Link]
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PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]
- Google Patents. (2014).
-
Bentham Science. (2019). Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. [Link]
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PubChem. (n.d.). 1-(3-pyridinylcarbonyl)piperazine. [Link]
- Google Patents. (2015).
- Google Patents. (1956).
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International Journal of Pharmaceutical Sciences and Research. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]
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ScienceDirect. (2017). Synthesis of 1,3-oxazines based on piperazine. [Link]
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MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
National Institutes of Health. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]
-
ResearchGate. (2022). Methods for the catalytic synthesis of piperazine. [Link]
-
PubMed. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. [Link]
-
National Institutes of Health. (2015). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. [Link]
-
PrepChem.com. (2023). Synthesis of N-(tetrahydro-pyran-2-carbonyl)piperazine. [Link]
-
PubMed Central. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. [Link]
-
Clonagen. (n.d.). Piperazin-1-yl-pyridin-3-yl-methanone. [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. [Link]
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
ResearchGate. (2012). Synthesis, conformation and equilibrium study of new piperazine and azamacrocyclic ligands with N-(tetrahydrofuran-2on-3-yl) and N-[(carboxy)(2-hydroxyethyl)methyl] pendant arms. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Sources
Technical Support Center: Synthesis and Byproduct Identification for Piperazin-1-yl(pyridin-3-yl)methanone
Introduction: The synthesis of Piperazin-1-yl(pyridin-3-yl)methanone is a critical step in the development of various pharmaceutical compounds, including kinase inhibitors and antipsychotic agents.[1] This molecule is typically formed via a nucleophilic acyl substitution, where the nucleophilic nitrogen of piperazine attacks an activated carbonyl of a nicotinic acid derivative. While the reaction appears straightforward, it is prone to several side reactions that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers identify and mitigate the formation of common byproducts, ensuring the synthesis of a high-purity final product.
The Ideal Synthetic Pathway: An Overview
The most common and direct approach for synthesizing this compound involves the reaction of piperazine with an activated form of nicotinic acid, typically nicotinoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The core principle involves the attack of a nitrogen atom from the piperazine ring on the electrophilic carbonyl carbon of the nicotinoyl chloride. A subsequent loss of a chloride ion and a proton results in the formation of the desired amide bond.
Caption: Ideal reaction pathway for the synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of this compound.
❓ FAQ 1: My mass spectrometry results show a significant peak with a mass corresponding to C₁₆H₁₆N₄O₂. What is this impurity and how do I prevent it?
Answer: This molecular formula corresponds to 1,4-bis(pyridin-3-ylcarbonyl)piperazine , the di-acylated byproduct.[2]
-
Causality: Piperazine possesses two nucleophilic secondary amine groups. If the reaction conditions are not carefully controlled, a second molecule of nicotinoyl chloride can react with the remaining N-H group of the mono-acylated product. This is especially prevalent if the nicotinoyl chloride is not added slowly or if the stoichiometry is miscalculated. The formation of this symmetrically disubstituted byproduct can be a significant issue.[3]
-
Troubleshooting & Prevention:
-
Stoichiometric Control: Use a molar excess of piperazine (typically 2.5 to 4 equivalents). This ensures that the nicotinoyl chloride is statistically more likely to react with an unreacted piperazine molecule rather than the desired mono-acylated product.
-
Controlled Addition: Add the nicotinoyl chloride solution dropwise to the piperazine solution at a reduced temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring mono-substitution.
-
Use of a Protecting Group: For maximum control, though a longer route, one nitrogen of piperazine can be protected (e.g., with a Boc group), followed by acylation and subsequent deprotection.[4]
-
❓ FAQ 2: My crude ¹H NMR spectrum shows unreacted starting materials, and my yield is very low. A significant amount of nicotinic acid is also present. What went wrong?
Answer: This issue most likely stems from the hydrolysis of the nicotinoyl chloride starting material.
-
Causality: Acid chlorides are highly reactive and susceptible to hydrolysis upon contact with water.[5] If your solvent, glassware, or piperazine starting material contains moisture, the nicotinoyl chloride will rapidly convert to nicotinic acid. Nicotinic acid is unreactive under these conditions and will not form the desired amide bond, leading to low conversion and contamination of the final product.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried is recommended). Use anhydrous solvents. If piperazine is in its hydrate form, it must be dried or anhydrous piperazine should be used.[6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[7]
-
Reagent Quality: Use freshly opened or properly stored nicotinoyl chloride. Over time, improper storage can lead to gradual hydrolysis.
-
❓ FAQ 3: I'm not using an acid chloride; instead, I'm using nicotinic acid with a coupling reagent (like DCC or HATU). My final product is contaminated with a solid that is insoluble in most organic solvents. What is it?
Answer: When using coupling reagents, you are likely observing byproducts generated from the reagent itself.
-
Causality:
-
Carbodiimides (DCC, EDC): These reagents form urea byproducts. With Dicyclohexylcarbodiimide (DCC), the byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in many common solvents like dichloromethane and ethyl acetate, making its removal by filtration necessary but sometimes difficult.[4][8]
-
Onium Salts (HATU, HBTU): These can sometimes react with the amine (piperazine) to form guanidinium byproducts, consuming your amine and complicating purification.[9]
-
-
Troubleshooting & Prevention:
-
Reagent Choice: If using a carbodiimide, consider EDC (Ethyl-(N',N'-dimethylamino)propylcarbodiimide). Its corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[8][10]
-
Purification: For DCU, filtration is the primary removal method. Sometimes, trituration with a solvent in which the product is soluble but DCU is not can help.
-
Order of Addition: When using onium salts, pre-activating the carboxylic acid with the coupling reagent before adding the piperazine can minimize the formation of guanidinium byproducts.
-
❓ FAQ 4: How can I effectively remove unreacted piperazine and the triethylamine hydrochloride salt from my crude product?
Answer: Both unreacted piperazine and triethylamine (if used as a base) are basic. An acidic aqueous wash is a highly effective method for their removal.
-
Causality: In the presence of an acid (e.g., dilute HCl or NH₄Cl), the basic nitrogen atoms of piperazine and triethylamine will be protonated, forming water-soluble ammonium salts. The desired product, being less basic, will remain in the organic phase.
-
Troubleshooting & Prevention:
-
Aqueous Workup: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acid Wash: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and finally a brine solution to remove the water-soluble salts.
-
Caution: Be aware that your desired product also has basic nitrogens and may have some solubility in the acidic aqueous phase. Check the aqueous layer by TLC to ensure you are not losing a significant amount of product. Neutralizing the aqueous wash and back-extracting may be necessary if losses are high.
-
Byproduct Identification Summary
The following table summarizes the key characteristics of the most common byproducts to aid in their identification using standard analytical techniques.
| Byproduct Name | Molecular Formula | Molecular Weight (Monoisotopic) | Key ¹H NMR Features | Mass Spec (ESI+) |
| Desired Product | C₁₀H₁₃N₃O | 191.11 | Complex aromatic signals (pyridine), broad piperazine signals, a single N-H peak (if visible). | 192.1 [M+H]⁺ |
| 1,4-bis(pyridin-3-ylcarbonyl)piperazine | C₁₆H₁₆N₄O₂ | 296.13 | Symmetrical molecule. A single, sharp signal for all 8 piperazine protons. No N-H signal. | 297.1 [M+H]⁺ |
| Nicotinic Acid | C₆H₅NO₂ | 123.03 | Characteristic pyridine aromatic signals and a very broad carboxylic acid proton (>10 ppm). | 124.0 [M+H]⁺ |
| Unreacted Piperazine | C₄H₁₀N₂ | 86.08 | A single, sharp signal for all 8 protons (~2.8 ppm in CDCl₃) and a broad N-H signal. | 87.1 [M+H]⁺ |
Recommended Experimental Protocols
Protocol 4.1: General Synthesis via Acid Chloride
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous piperazine (3.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Addition: Dissolve nicotinoyl chloride hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Add this solution dropwise to the cold piperazine suspension over 30-60 minutes.[11][12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer with 1M HCl (2x), followed by saturated NaHCO₃ solution (1x), and finally brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using column chromatography on silica gel, typically with a DCM/Methanol gradient.[13][14]
Protocol 4.2: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving common synthesis problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
-
Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central. Available: [Link]
- BenchChem. (n.d.). Strategies to minimize dimer formation in piperazine-2-thione reactions.
- Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry.
-
Science.gov. (n.d.). Piperazines: Topics by Science.gov. Retrieved from [Link]
- Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Google Patents. (n.d.). EP0323303B1 - Nicotinoyl piperazine derivatives, process for their preparation and their therapeutical use.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
-
ResearchGate. (2018). Synthesis of acid chlorides?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
- Google Patents. (n.d.). DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
-
National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.
-
MySkinRecipes. (n.d.). This compound dihydrochloride. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
ACS Publications. (n.d.). The Hydrolysis of Nicotinamide in Hydrochloric Acid Solutions. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
PubMed. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. Retrieved from [Link]
- ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
- Google Patents. (n.d.). WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.
-
ResearchGate. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
-
MOLBASE. (n.d.). 4-(pyridine-3-carbonyl)piperazin-1-yl. Retrieved from [Link]
-
MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
Sources
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Technical Support Center: A Guide to Enhancing the Stability of Piperazin-1-yl(pyridin-3-yl)methanone Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Piperazin-1-yl(pyridin-3-yl)methanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the chemical and physical stability of this important class of compounds. The inherent structural features—notably the amide linkage, the piperazine ring, and the pyridine moiety—present unique stability challenges that must be addressed to ensure therapeutic efficacy, safety, and reliable experimental outcomes. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues encountered during research and development.
Section 1: Troubleshooting Solid-State Stability
The stability of the active pharmaceutical ingredient (API) in its solid form is fundamental to any successful drug development program.[1] Issues at this stage can compromise the entire development pipeline.
Q1: Our batch of a novel this compound derivative has started to show a slight yellowing upon storage in ambient laboratory conditions. What is the likely cause, and how can we prevent this?
A1: Discoloration in the solid state is a common indicator of chemical degradation. For a molecule with electron-rich nitrogen heterocycles like piperazine and pyridine, the two most probable culprits are oxidation and photodecomposition.[2]
-
Causality—Oxidation: The piperazine and pyridine rings contain nitrogen atoms with lone pairs of electrons, making them susceptible to reaction with atmospheric oxygen.[2] This process can be accelerated by exposure to heat and humidity, leading to the formation of N-oxides or other oxidative degradants which are often colored.[3][4]
-
Causality—Photodecomposition: Heterocyclic aromatic compounds, including pyridine derivatives, can absorb UV or visible light.[5] This absorbed energy can trigger photochemical reactions, leading to the formation of radical species and subsequent degradation products.[6]
Troubleshooting and Prevention Protocol:
-
Inert Atmosphere Storage: To mitigate oxidation, store the API in a tightly sealed container where the headspace has been purged with an inert gas like nitrogen or argon.[3]
-
Light Protection: Always use amber glass vials or other light-resistant containers to store the solid material.[3] When handling the compound, perform manipulations under subdued lighting conditions whenever feasible.
-
Controlled Environment: Store the material in a desiccator at controlled room temperature or in a refrigerated environment (2-8°C) to minimize the impact of both thermal and humidity-driven degradation.
-
Characterization: If discoloration is observed, it is critical to characterize the impurity using techniques like LC-MS to identify the degradant and confirm the degradation pathway.
Q2: We are observing batch-to-batch variability in the dissolution rate and stability of our solid API. Could this be a solid-state issue?
A2: Absolutely. What you are describing is a classic sign of polymorphism. Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a distinct arrangement of molecules in the crystal lattice.[1][7] These different forms can have significantly different physicochemical properties.
-
Causality—Polymorphism and Stability: Different polymorphs possess different lattice energies. Generally, the most thermodynamically stable polymorph will have the lowest solubility and slowest dissolution rate but the best chemical stability.[1] Conversely, metastable or amorphous forms are often more soluble but less chemically stable.[1][2] The presence of an unstable polymorph or an amorphous solid can lead to inconsistent experimental results and unpredictable degradation.[1]
Troubleshooting and Characterization Workflow:
-
Polymorph Screening: Conduct a comprehensive polymorph screen. This involves recrystallizing the compound from a wide variety of solvents and under different conditions (e.g., fast vs. slow evaporation, cooling crystallization) to deliberately produce different forms.[7]
-
Solid-State Characterization: Analyze each batch using a suite of techniques to identify its solid form:
-
Powder X-Ray Diffraction (PXRD): The definitive technique for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern.[7]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify different melting points, phase transitions, and help distinguish between crystalline and amorphous material.[8][9]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is crucial for identifying solvates or hydrates.[4]
-
-
Identify the Most Stable Form: The most stable polymorph is typically the desired form for development. It can often be identified by its higher melting point and lower solubility. Slurry conversion experiments in various solvents can also be used to determine the most stable form.[7]
-
Control Crystallization: Once the desired polymorph is identified, the crystallization process must be carefully controlled during manufacturing to ensure consistent production of that form.
Section 2: Navigating Solution-State Stability
When the API is formulated into a solution for administration or analysis, its stability profile can change dramatically. The solvent, pH, and other components become critical factors.
Q3: Our compound shows significant degradation within hours when dissolved in a neutral aqueous buffer for an in-vitro assay. What is the primary degradation pathway we should investigate?
A3: The central structural feature of your molecule is an amide bond connecting the piperazine and pyridine rings. Amide bonds are susceptible to hydrolysis, which is the cleavage of the bond by reaction with water.[10][11][12] This is one of the most common degradation pathways for pharmaceuticals.[13]
-
Causality—Amide Hydrolysis: Amide hydrolysis can be catalyzed by both acid and base.[11][14]
-
Acid-Catalyzed: Under acidic conditions (low pH), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[11]
-
Base-Catalyzed: Under basic conditions (high pH), a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently breaks down.[11]
-
While amides are generally most stable around neutral pH, some compounds exhibit a specific pH of minimum hydrolysis. It is crucial to determine this empirically.
-
Troubleshooting and Optimization Protocol:
-
Conduct a pH-Stability Profile: This is a critical experiment. Prepare a series of buffered solutions across a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Dissolve your compound in each buffer and monitor its concentration over time at a set temperature (e.g., 50°C to accelerate degradation) using a stability-indicating HPLC method.
-
Identify the pH of Maximum Stability: Plot the degradation rate constant (k) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH at which the compound is most stable.
-
Reformulate at Optimal pH: For your in-vitro assays and future formulations, use a buffer system that maintains the pH of maximum stability.[3]
-
Use Fresh Solutions: Whenever possible, prepare solutions immediately before use to minimize degradation. If storage is necessary, store solutions frozen (-20°C or -80°C) in single-use aliquots.[3]
Section 3: Analytical and Experimental Challenges
Accurately assessing stability requires robust analytical methods capable of separating the parent compound from all potential degradation products.
Q4: We are trying to develop a stability-indicating HPLC method, but a major degradation product is co-eluting with the parent peak. How can we improve the separation?
A4: Developing a robust, stability-indicating method is essential for accurate stability assessment.[15] Co-elution of a degradant with the parent API will lead to an overestimation of stability. Achieving separation is a matter of systematically optimizing chromatographic parameters to exploit differences in the physicochemical properties of the parent and the degradant.
-
Causality—Poor Resolution: Co-elution occurs when the selectivity of the chromatographic system is insufficient to differentiate between the two molecules. The goal is to alter the interactions of the analytes with the stationary and mobile phases to affect their retention times differently.
Below is a logical workflow for optimizing your HPLC method.
Caption: HPLC Method Development Workflow for Resolving Co-eluting Peaks.
Detailed Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Since your molecule contains basic nitrogen atoms, pH is the most powerful tool for altering retention.[3] A small change in pH can significantly alter the ionization state of your parent compound and its degradants, leading to large changes in retention on a reverse-phase column. Explore a pH range from 3 to 8 (within the column's tolerance).
-
Change Organic Modifier: Acetonitrile and methanol have different solvent strengths and selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. This can alter the interactions with the C18 stationary phase and improve separation.[3]
-
Select a Different Stationary Phase: If a standard C18 column is not providing resolution, the degradant may have very similar hydrophobicity to the parent. Switch to a column with a different separation mechanism.[3]
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with aromatic rings.
-
Cyano (CN): Provides different dipole-dipole interactions.
-
Embedded Polar Group (EPG): Can provide unique selectivity for basic compounds.
-
-
Optimize the Gradient: If using a gradient, try making it shallower (i.e., increase the run time and decrease the rate of organic solvent increase). This gives more time for closely eluting peaks to separate.[3]
Q5: How do we properly conduct a forced degradation study to support our stability-indicating method and understand potential degradation pathways?
A5: A forced degradation (or stress testing) study is a regulatory requirement and a cornerstone of drug development.[15][16] Its purpose is to intentionally degrade the drug substance under more aggressive conditions than those used in long-term stability studies to identify likely degradation products and validate that your analytical method can detect them.[15][16]
Below is a general workflow and a detailed protocol.
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Forced Degradation Protocol:
Objective: To generate potential degradation products of the this compound derivative and ensure the analytical method is stability-indicating. A target degradation of 5-20% is generally considered appropriate.[17]
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Prepare a 1 mg/mL solution of the API in 0.1 M HCl. Heat at 60°C. Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.[16] | Simulates degradation in the acidic environment of the stomach and identifies acid-labile bonds, primarily the amide linkage.[11] |
| Base Hydrolysis | Prepare a 1 mg/mL solution of the API in 0.1 M NaOH. Heat at 60°C. Sample at time points. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.[16] | Identifies base-labile functionalities. The amide bond is highly susceptible to base-catalyzed hydrolysis.[11][14] |
| Oxidation | Prepare a 1 mg/mL solution of the API in 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Sample at time points. | The piperazine and pyridine rings are susceptible to oxidation. This stress test helps identify potential oxidative degradants like N-oxides.[17][18] |
| Thermal Degradation | 1. Solid State: Store the solid API in an oven at a high temperature (e.g., 70°C). 2. Solution State: Prepare a 1 mg/mL solution in water or a relevant buffer and heat at 70°C. | Evaluates the intrinsic thermal stability of the molecule. Degradation can occur via various pathways accelerated by heat.[4] |
| Photostability | Expose the solid API and a 1 mg/mL solution to a light source conforming to ICH Q1B guidelines (overall illumination ≥1.2 million lux hours; near UV energy ≥200 watt hours/m²).[19][20] A dark control sample, wrapped in aluminum foil, must be stored alongside to differentiate between light-induced and thermal degradation.[21] | Identifies susceptibility to light, a key factor for packaging and storage requirements. Pyridine moieties can be photosensitive.[5][6] |
Analysis and Evaluation:
-
Analyze all stressed samples, along with an unstressed control, using your HPLC method with a photodiode array (PDA) detector and ideally a mass spectrometer (MS).
-
Peak Purity: Check the peak purity of the parent compound in all stressed samples using the PDA detector. A non-homogenous peak indicates co-elution.
-
Mass Balance: The sum of the parent peak area and all degradant peak areas should be close to 100% of the initial parent peak area. This demonstrates that all degradants are being detected.
-
Degradant Identification: Use the MS data to obtain the mass of the degradation products, which provides crucial clues for structural elucidation and pathway identification.
Section 4: General FAQs
Q6: What is the best way to perform an initial drug-excipient compatibility study for a solid dosage form?
A6: Drug-excipient compatibility studies are essential in pre-formulation to ensure that the inactive ingredients in your formulation do not cause degradation of the API.[9][22][23] A systematic screening approach is recommended.
Protocol for Excipient Compatibility Screening:
-
Selection: Choose a range of common excipients based on the intended dosage form (e.g., fillers like microcrystalline cellulose and lactose; binders like HPMC; disintegrants like croscarmellose sodium).
-
Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio (API:excipient) to create a "worst-case" scenario.[9] Also, prepare a sample of the pure API as a control.
-
Stressing: For each mixture, prepare two sets:
-
Storage: Place all samples in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[22]
-
Analysis:
-
Visual: Note any physical changes like color change, clumping, or liquefaction.
-
DSC: Run a DSC scan on the initial (time zero) and stressed samples. The appearance of new peaks, disappearance of the API's melting endotherm, or a significant shift in its melting point can indicate an interaction.[8][9]
-
HPLC: Analyze the stressed samples using your stability-indicating HPLC method. Compare the purity of the API in the mixtures to the pure API control. A significant increase in a specific degradant or the appearance of new degradants in the presence of an excipient indicates an incompatibility.
-
By following these troubleshooting guides and protocols, researchers can proactively address the stability challenges associated with this compound derivatives, leading to the development of more robust, safe, and effective medicines.
References
- Vici Health Sciences. Solid State Properties of Drugs.
- Slideshare. Solid state drug stability.
- VxP Pharma. Solid State Stability. Published 2020-01-11.
- Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- ResearchGate. Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates.
- Pharmaceutical Technology. Exploring Solid-State Chemistry.
- BYJU'S. Types of Amide Hydrolysis.
- LibreTexts Chemistry. 7.6 Hydrolysis of Amides.
- ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Published 2025-08-10.
- Sri Indu Institute of Pharmacy. SOLID STATE STABILITY.
- Benchchem. An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
- PubMed. Stability of Synthetic Piperazines in Human Whole Blood. Published 2018-03-01.
- ResearchGate. The Hydrolysis of Amide.
- Save My Exams. Reactions of Amides. Published 2025-01-04.
- Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
- ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Published 2026-01-13.
- Royal Society of Chemistry. Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives.
- ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Published 2024-04-20.
- Cambridge Open Engage. Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. Published 2019-07-31.
- ResearchGate. Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems.
- National Institutes of Health. Oxidative Dearomatization of Pyridines.
- ResearchGate. Photostability of N@C. Published 2025-08-08.
- International Journal of Pharmaceutical Research & Allied Sciences. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Occupational Safety and Health Administration. T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA.
- ResearchGate. Photostability testing of pharmaceutical products. Published 2025-08-10.
- National Institutes of Health. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. Published 2023-05-10.
- National Institutes of Health. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
- St. John Fisher University. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Published 2015.
- Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. Published 2019-01-29.
- Veeprho. API Excipient Compatibility Study. Published 2024-12-27.
- National Institutes of Health. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
- Centers for Disease Control and Prevention. Pyridine 1613.
- Benchchem. A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Published 2022-11-30.
- ResearchGate. Thermal degradation of piperazine and its structural analogs. Published 2025-10-30.
- International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Q1 Scientific. Photostability testing theory and practice. Published 2021-07-28.
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Validation & Comparative
A Comparative Efficacy Analysis of Piperazin-1-yl-Pyridine Analogs: A Guide to a Privileged Scaffold in Drug Discovery
This guide provides an in-depth technical comparison of the efficacy of analogs based on the Piperazin-1-yl(pyridin-3-yl)methanone scaffold. Rather than a monolithic comparison against a single target, we will explore the remarkable versatility of this privileged structural motif. We will dissect how subtle modifications to the core structure dramatically shift its biological activity, enabling it to potently and selectively modulate a diverse array of high-value therapeutic targets, from G-Protein Coupled Receptors (GPCRs) to critical metabolic enzymes. This document is intended for researchers and drug development professionals, offering not just comparative data but also the causal logic behind experimental designs and detailed, field-tested protocols.
Introduction: The Power of a Privileged Scaffold
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets.[1] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a cornerstone of modern drug design, prized for its ability to improve aqueous solubility and its capacity to be substituted at two distinct positions to fine-tune biological activity and pharmacokinetic properties.[1][2] When coupled with a pyridine ring, another fundamental nitrogen-containing heterocycle, the resulting Piperazin-1-yl-pyridine core becomes a powerful platform for generating diverse chemical libraries.[3]
This guide will systematically compare the efficacy of analogs derived from this scaffold across several major target classes, supported by quantitative data and robust experimental methodologies.
Part 1: Modulating G-Protein Coupled Receptors (GPCRs)
The inherent structural features of the piperazine-pyridine scaffold, particularly the basic nitrogen of the piperazine ring, make it an ideal candidate for interacting with the transmembrane helices of GPCRs. Analogs have been developed as highly potent ligands for key neurotransmitter systems.
Efficacy as Dopamine D₃ Receptor Antagonists
The dopamine D₃ receptor is a critical therapeutic target for a range of neurological and psychiatric disorders.[4] Achieving selectivity for the D₃ receptor over the highly homologous D₂ receptor is a significant challenge in drug design, yet it is crucial for minimizing side effects.[5] A class of N-phenylpiperazine analogs, which extends the core scaffold, has demonstrated exceptional D₃ affinity and selectivity.[6] The key structural insight is that a specific aryl carboxamide moiety attached via an alkyl linker to the piperazine ring can form interactions with a secondary binding pocket in the D₃ receptor, a feature not as accessible in the D₂ subtype.[7]
Comparative Efficacy Data for D₂/D₃ Receptor Ligands
The following table summarizes the binding affinities of representative N-phenylpiperazine analogs, illustrating the impact of substitutions on the terminal aryl ring.[6][7]
| Compound ID | Aryl Moiety | D₃ Ki (nM) | D₂ Ki (nM) | D₃ vs. D₂ Selectivity |
| 6a | 4-(Thiophen-3-yl)benzamide | 1.4 | 694 | ~496-fold |
| 6b | 4-(Thiophen-3-yl)benzamide (2-F) | 3.5 | 1147 | ~328-fold |
| 7a | 4-(Thiazol-4-yl)benzamide | 2.5 | 1188 | ~475-fold |
| 7b | 4-(Thiazol-4-yl)benzamide (2-F) | 4.8 | 1551 | ~323-fold |
| LS-3-134 | 4-(Thiophen-3-yl)benzamide (2,3-diCl) | 0.17 | >26 | >150-fold |
Data sourced from published literature.[6][7] Ki represents the inhibitory constant, a measure of binding affinity (lower is stronger).
Efficacy as Histamine H₃ Receptor Inverse Agonists
The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[8] Inverse agonists of the H₃R enhance neurotransmitter release, a mechanism with potential therapeutic applications in cognitive disorders and sleep-wake regulation.[9] The piperazine-pyridine scaffold has been successfully adapted to create potent H₃R ligands, where the piperazine nitrogen typically interacts with a key aspartate residue (Asp114) in the receptor's binding pocket.
Comparative Efficacy Data for H₃ Receptor Ligands
The table below presents binding affinities for purine derivatives incorporating a bipiperidine fragment, a structural cousin to the core topic, demonstrating high affinity for the human H₃ receptor.[10]
| Compound ID | Substitution at N-9 | H₃R Ki (nM) |
| 3d | 4-Trifluoromethylphenyl | 2.91 |
| 3h | 4-Trifluoromethylphenyl (2-Iodo) | 5.51 |
| Pitolisant | (Reference Drug) | 6.09 |
Data sourced from published literature.[10] Ki represents the inhibitory constant.
Part 2: Efficacy in Enzyme Inhibition
Beyond GPCRs, the piperazine-pyridine scaffold serves as a template for potent enzyme inhibitors, demonstrating its adaptability in targeting catalytic sites.
Reversible Inhibition of Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[11] Inhibiting MAGL is an attractive therapeutic strategy for various pathologies, including neurodegenerative diseases and cancer.[12] A computationally driven screening effort successfully identified a phenyl(piperazin-1-yl)methanone derivative as a novel, reversible MAGL inhibitor.[11]
Comparative Efficacy of MAGL Inhibitors
The following data show the enzymatic inhibition and anti-proliferative activity of a lead compound identified through this process.[11]
| Compound ID | Description | MAGL IC₅₀ (µM) | Antiproliferative IC₅₀ (µM) (MDA-MB-231 Cells) |
| 1 | Initial Hit | 23.3 | Not Reported |
| 4 | Optimized Lead | 6.1 | 31 |
| CAY10499 | Reference Inhibitor | ~0.007 (Covalent) | 48 |
Data sourced from published literature.[11] IC₅₀ is the half-maximal inhibitory concentration.
Inhibition of Bacterial Urease
Urease is a nickel-containing enzyme crucial for the survival of pathogenic bacteria like Helicobacter pylori in the acidic environment of the stomach.[13] Inhibiting urease is a validated strategy for treating such infections.[14] Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and shown to be potent urease inhibitors, significantly outperforming the standard inhibitor, thiourea.[13]
Comparative Efficacy of Urease Inhibitors
| Compound ID | Description | Urease IC₅₀ (µM) |
| 5b | N-(2,4-dichlorophenyl)acetamide analog | 2.0 ± 0.73 |
| 5c | N-(4-bromophenyl)acetamide analog | 2.13 ± 0.82 |
| 7e | N-(3,4-dichlorophenyl)propanamide analog | 2.24 ± 1.63 |
| Thiourea | Standard Inhibitor | 23.2 ± 11.0 |
Data sourced from published literature.[13] IC₅₀ is the half-maximal inhibitory concentration.
Part 3: Foundational Experimental Protocols
The trustworthiness of comparative efficacy data hinges on robust and reproducible experimental protocols. The following are generalized, self-validating methodologies for key assays described in this guide.
Protocol 3.1: In Vitro GPCR Radioligand Displacement Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Rationale: This equilibrium binding assay is the gold standard for quantifying how tightly a compound binds to a receptor. The use of cell membranes expressing a high concentration of the target receptor ensures a strong and measurable signal.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize membranes from HEK-293 cells stably expressing the human receptor of interest (e.g., H₃R).[10]
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 20 µ g/well ), a fixed concentration of a suitable radioligand (e.g., 2 nM [³H]Nα-methylhistamine for H₃R), and varying concentrations of the test compound (typically in 11 concentrations for a full curve).[10]
-
Buffer System: Perform the incubation in a binding buffer (e.g., 75 mM Tris/HCl, 10 mM MgCl₂, 100 mM NaCl, pH 7.4) to a final volume of 200 µL.[10]
-
Incubation: Incubate the plates for 90 minutes at room temperature to allow the binding to reach equilibrium.[10]
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Protocol 3.2: In Vitro Spectrophotometric Enzyme Inhibition Assay
This protocol measures a compound's ability to inhibit an enzyme by monitoring the change in absorbance as a substrate is converted into a colored product.
Rationale: This method provides a direct, real-time measurement of enzyme activity. By observing the rate of product formation, one can accurately quantify the potency of an inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme (e.g., Tris-HCl). Dissolve the enzyme (e.g., recombinant human MAGL) and the substrate (e.g., 4-nitrophenyl acetate, 4-NPA) in the buffer.[15] Dissolve test compounds in DMSO.
-
Reaction Mixture: In a 96-well plate, add the enzyme solution and various concentrations of the test compound (or DMSO for vehicle control).
-
Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 15 minutes) to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate (4-NPA) to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at a wavelength appropriate for the product (e.g., 405 nm for 4-nitrophenol, the product of 4-NPA hydrolysis).[15] Record measurements every minute for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3.3: Sulforhodamine B (SRB) Cell Viability Assay
This protocol assesses the anti-proliferative or cytotoxic effects of a compound by quantifying the total protein content of treated cells.
Rationale: The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity. The amount of dye that binds is directly proportional to the number of living cells, providing a robust measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MDA-MB-435) in 96-well plates at an optimized density and allow them to adhere for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 72 hours).[16]
-
Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold and its close analogs represent a remarkably successful platform in modern medicinal chemistry. The data presented herein demonstrate that strategic and often subtle chemical modifications to this core can redirect its biological activity towards entirely different target classes with high potency and, in many cases, excellent selectivity. The ability to generate dopamine D₃ antagonists, histamine H₃ inverse agonists, MAGL inhibitors, and urease inhibitors from a related chemical space underscores its status as a truly privileged scaffold.
Future research will likely focus on developing multi-target ligands, for instance, combining H₃R antagonism with cholinesterase inhibition for Alzheimer's disease, or further optimizing the pharmacokinetic and safety profiles of these potent analogs to advance them into clinical development. The foundational protocols and comparative data in this guide provide a robust framework for researchers aiming to harness the full potential of this versatile chemical entity.
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A Comparative Guide to the Structure-Activity Relationship of Piperazinyl-Pyridinyl Derivatives as Dopamine D4 Receptor Antagonists
The piperazine and pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: piperazin-1-yl(pyridin-3-yl)methanone derivatives and their close analogs, particularly focusing on their potent and selective antagonism of the dopamine D4 receptor. Understanding these relationships is paramount for researchers and drug development professionals aiming to design novel therapeutics for neurological and psychiatric disorders where D4 receptor modulation is implicated.[3][4]
The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a key target in the treatment of conditions like schizophrenia and potentially substance use disorders.[3][5] The development of subtype-selective ligands is crucial to minimize off-target effects that can arise from interactions with other dopamine receptor subtypes (D1, D2, D3, and D5), with which the D4 receptor shares a high degree of homology.[6][7] This guide will dissect the key structural determinants that govern the affinity and selectivity of piperazinyl-pyridinyl derivatives for the D4 receptor, providing a framework for the rational design of next-generation antagonists.
The Core Scaffold: A Foundation for Potent D4 Antagonism
The general structure of the compounds discussed herein consists of a piperazine ring linked to a pyridine ring, often through a carbonyl or methylene linker. A second aryl or heteroaryl moiety is typically attached to the distal nitrogen of the piperazine ring. The interplay between these three components—the pyridine, the piperazine, and the terminal aromatic system—dictates the compound's interaction with the D4 receptor.
Structure-Activity Relationship Analysis
The Piperazine Moiety: A Versatile Hub
The piperazine ring serves as a central scaffold, and its substitution pattern is critical for activity.[1] The two nitrogen atoms of the piperazine ring provide opportunities for derivatization, influencing the compound's physicochemical properties and its binding to the target receptor.[1] The basicity of the piperazine nitrogens can also play a role in forming key interactions within the receptor binding pocket.
The Pyridine Ring: Modulator of Affinity and Selectivity
The position of the nitrogen atom within the pyridine ring and the nature of its substituents significantly impact D4 receptor affinity and selectivity. Substitution of a pyrimidine ring with a pyridinyl moiety has been shown to improve D4 receptor binding affinity and selectivity over D2 and D3 receptors.[3] This highlights the importance of the electronic and steric properties of this part of the molecule.
The Linker: Tuning Potency and Selectivity
The linker connecting the piperazine and pyridine rings is a key determinant of D4 receptor selectivity. Studies have shown that reducing the linker chain length from a butyl to a propyl linker can dramatically improve D4 receptor binding selectivity over D2 and D3 receptors.[3] This suggests that the linker length plays a crucial role in correctly orienting the pharmacophoric elements within the binding pocket of the D4 receptor.
The Terminal Aromatic Group: A Key Interaction Point
The nature of the aromatic group at the N4 position of the piperazine ring is a major driver of potency. A 4-chlorophenyl group is a common feature in many potent D4 antagonists, such as L-745,870 and FAUC 113.[8][9] This substitution pattern appears to provide optimal hydrophobic and electronic interactions within a specific sub-pocket of the D4 receptor.
Comparative Analysis of Key Derivatives
The following table summarizes the structure-activity relationships of several key piperazinyl-pyridinyl derivatives as dopamine D4 receptor antagonists.
| Compound/Derivative | Key Structural Features | D4 Receptor Affinity (Ki, nM) | Selectivity over D2/D3 | Reference |
| L-745,870 | 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine | Sub-nanomolar | >100-fold | [3] |
| FAUC 213 | 2-((4-(4-chlorophenyl)piperazin-1-yl)methyl)pyrazolo[1,5-a]pyridine | High | High | [9] |
| Derivative 5d | Chloro-substituted pyridine | 4.85 | 171-fold over D2 | [3] |
| Piperidinyl-pyridine analog (10a) | Replacement of piperazine with piperidine | High | 150-fold over D2, 257-fold over D3 | [3] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route for these derivatives involves the coupling of a substituted piperazine with a pyridine carboxylic acid or a related derivative.[10][11]
Step 1: Activation of the Pyridine Carboxylic Acid The pyridine carboxylic acid is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Step 2: Amide Bond Formation The activated carboxylic acid is then reacted with the desired substituted piperazine. The reaction is typically carried out at room temperature for several hours to overnight.
Step 3: Purification The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Dopamine D4 Receptor Binding Assay
The affinity of the synthesized compounds for the dopamine D4 receptor is typically determined using a radioligand binding assay.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor.
-
Radioligand, e.g., [3H]spiperone.
-
Synthesized compounds (test ligands).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Scintillation cocktail.
-
Microplates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
A mixture of cell membranes, radioligand, and varying concentrations of the test compound is incubated in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Conclusion
The structure-activity relationship of this compound derivatives and their analogs as dopamine D4 receptor antagonists is a rich and complex field. The key to designing potent and selective compounds lies in the careful optimization of the pyridine ring, the linker, and the terminal aromatic group, all centered around the versatile piperazine scaffold. The insights provided in this guide, based on a comprehensive analysis of the available literature, offer a solid foundation for researchers and drug developers to build upon in their quest for novel and improved therapeutics targeting the dopamine D4 receptor.
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Gmeiner, P., et al. (2001). Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine. Journal of Medicinal Chemistry, 44(8), 1151-1157. [Link]
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A Comparative Guide to Piperazin-1-yl(pyridin-3-yl)methanone and Structurally Related Scaffolds in Drug Discovery
Introduction: The Piperazine Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, is a quintessential example of such a "privileged scaffold".[1] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical and structural properties. The two nitrogen atoms provide tunable basicity, impart aqueous solubility, and offer hydrogen bonding capabilities, all of which are critical for modulating pharmacokinetic and pharmacodynamic profiles.[2][3] This versatility allows the piperazine core to serve as a flexible linker, a basic center for salt formation, or a key pharmacophoric element interacting directly with biological targets.[1] Consequently, piperazine derivatives are integral components of numerous FDA-approved drugs targeting CNS disorders, cancer, and infectious diseases.[4]
This guide focuses on a specific, yet highly versatile building block: Piperazin-1-yl(pyridin-3-yl)methanone . This compound serves as a crucial intermediate in the synthesis of high-value pharmaceutical agents, particularly kinase inhibitors and antipsychotics.[5] By juxtaposing this scaffold with other structurally related piperazine derivatives, we aim to dissect the nuanced structure-activity relationships (SAR) that govern their biological effects. This comparative analysis, supported by experimental data and detailed protocols, will provide researchers with the foundational insights required to rationally design the next generation of piperazine-based therapeutics.
PART 1: Synthesis and Physicochemical Landscape
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The preparation of this compound and its analogs typically relies on a robust and straightforward amide coupling reaction.
General Synthetic Strategy
The most common route involves the coupling of a piperazine derivative (often mono-protected to ensure regioselectivity) with an appropriate carboxylic acid. For our title compound, this involves reacting piperazine with nicotinic acid (pyridine-3-carboxylic acid). The causality behind this choice is efficiency and modularity; by simply swapping the carboxylic acid, a diverse library of analogs can be rapidly synthesized. A coupling agent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), is employed to activate the carboxylic acid, facilitating nucleophilic attack by the piperazine nitrogen.[6]
The Physicochemical Dichotomy: Piperazine vs. Piperidine
To appreciate the unique character of the piperazine ring, a direct comparison with its mono-aza counterpart, piperidine, is instructive. While structurally similar, the second nitrogen atom in piperazine introduces profound physicochemical differences.[7]
| Property | Piperazine (Unsubstituted) | Piperidine (Unsubstituted) | Rationale & Implication in Drug Design |
| Basicity (pKa) | pKa1 ≈ 5.7, pKa2 ≈ 9.8 | pKa ≈ 11.2 | Piperazine's two distinct pKa values allow it to act as a buffer at physiological pH. The lower basicity compared to piperidine can reduce off-target interactions with aminergic receptors and improve the ADME profile.[1] |
| Lipophilicity (logP) | -1.5 | 0.9 | The inherent hydrophilicity of piperazine enhances aqueous solubility, which is beneficial for formulation and renal clearance. Piperidine is significantly more lipophilic, which can improve membrane permeability but may also increase metabolic liability.[7] |
| Hydrogen Bonding | 2 H-bond donors (N-H), 2 H-bond acceptors (N) | 1 H-bond donor (N-H), 1 H-bond acceptor (N) | The additional hydrogen bonding capacity of piperazine allows for more complex and potentially stronger interactions with biological targets, acting as a versatile linker or pharmacophore. |
This comparison underscores a critical design choice: selecting piperazine over piperidine is a deliberate strategy to enhance solubility and introduce additional points for target interaction, whereas piperidine might be chosen to increase lipophilicity and membrane penetration.[7]
PART 2: Comparative Biological Activity and Mechanistic Insights
The true value of a scaffold is defined by its biological activity. By substituting the group attached to the core piperazine, the resulting molecule's therapeutic target can be dramatically shifted. Here, we compare derivatives where the pyridin-3-yl moiety of our title compound is replaced with other aromatic systems, leading to vastly different pharmacological profiles.
Central Nervous System (CNS) Activity: Serotonin Reuptake Inhibition
Piperazine scaffolds are renowned for their CNS activity.[1] The title compound, this compound, is a known precursor to antipsychotics. A closely related class of compounds, 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, has been explored as potential Selective Serotonin Reuptake Inhibitors (SSRIs) for treating depression.[8]
The key structural difference is the replacement of the pyridin-3-yl group with a phenyl-pyridin-2(1H)-one moiety. This modification redirects the molecule's affinity towards the serotonin transporter (SERT).
Table 2: Comparative SSRI Activity [8]
| Compound ID | Core Structure | 5-HT Reuptake Inhibition IC50 (nM) |
|---|---|---|
| A20 | 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one | Potent (Specific value not disclosed, but described as the most promising) |
| Fluoxetine | (Reference Drug) | 19 |
The data indicates that subtle changes to the aryl group attached to the piperazine can shift the biological target from, for example, dopamine receptors (implicated in psychosis) to the serotonin transporter (implicated in depression).[1][8]
Enzyme Inhibition: Targeting Urease and MAGL
Beyond CNS receptors, piperazine scaffolds are highly effective as enzyme inhibitors.
Urease Inhibition: Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[9] This provides a direct comparison with our title compound, altering both the pyridine substitution pattern (2-yl vs. 3-yl) and adding a nitro group.
Monoacylglycerol Lipase (MAGL) Inhibition: In a different context, phenyl(piperazin-1-yl)methanone derivatives were identified as reversible inhibitors of MAGL, an enzyme overexpressed in aggressive cancers.[10][11] Here, the pyridine ring is replaced by a phenyl ring, demonstrating another strategic switch in the scaffold's aryl component.
Table 3: Comparative Enzyme Inhibition Data
| Compound Class | Target Enzyme | Lead Compound Example | Inhibition IC50 | Reference |
|---|---|---|---|---|
| Pyridylpiperazine | Urease | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(2-methylphenyl)acetamide (5b) | 2.0 ± 0.73 µM | [9] |
| Phenylpiperazinone | MAGL | (7-hydroxynaphthalen-1-yl)(4-(naphthalen-1-yl)piperazin-1-yl)methanone (4) | 6.1 µM | [10][11] |
| Thiourea | Urease (Standard) | Thiourea | 23.2 ± 11.0 µM |[9] |
These results powerfully illustrate the scaffold's versatility. The core piperazinyl-methanone structure is retained, but modifications to the terminal aryl group direct its activity toward entirely different enzyme classes in distinct therapeutic areas. The pyridylpiperazine derivative (5b) is over 10 times more potent than the standard urease inhibitor, thiourea.[9] The phenylpiperazinone derivative (4) shows potent activity against a key cancer target.[10][11]
PART 3: Illuminating Structure-Activity Relationships (SAR)
The ultimate goal of a comparative analysis is to derive principles that guide future design. The piperazine scaffold offers a rich canvas for understanding SAR.
A compelling case study comes from a direct comparison of piperazine versus piperidine derivatives targeting both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R).[12]
Table 4: SAR of Piperazine vs. Piperidine Core [12]
| Compound | Core Moiety | Linker | hH3R Ki (nM) | σ1R Ki (nM) | σ1R/hH3R Selectivity |
|---|---|---|---|---|---|
| 4 | Piperazine | 4-phenyl-1-butyl | 3.17 | 1531 | ~0.002 |
| 5 | Piperidine | 4-phenyl-1-butyl | 7.70 | 3.64 | ~2.1 |
Analysis of Causality: The substitution of a single nitrogen atom with a methylene group (piperazine to piperidine) causes a staggering ~420-fold increase in affinity for the sigma-1 receptor, while largely maintaining the high affinity for the H3 receptor.[12] This dramatic shift is likely due to a combination of factors:
-
Lipophilicity: The more lipophilic piperidine ring may favor entry into the more hydrophobic binding pocket of the σ1R.
-
Basicity & Conformation: The higher pKa and different conformational flexibility of the piperidine ring can lead to an altered binding pose and stronger ionic interactions within the σ1R active site.[7][12]
This example is a masterclass in medicinal chemistry, demonstrating that the choice of the core heterocyclic ring is a critical determinant of target selectivity.
PART 4: Key Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols are designed as self-validating systems, incorporating necessary controls and clear, actionable steps.
Protocol 1: General Synthesis of (Piperazin-1-yl)(aryl)methanone Derivatives
This protocol describes the HATU-mediated amide coupling of an aryl carboxylic acid with N-Boc-piperazine, followed by deprotection.
1. Materials & Reagents:
-
Aryl Carboxylic Acid (e.g., Nicotinic Acid, 1.0 eq)
-
N-Boc-piperazine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution, Brine, Ethyl acetate, Magnesium sulfate
-
TLC plates, Silica gel for column chromatography
2. Experimental Procedure:
-
Step A: Amide Coupling:
-
To a stirred solution of the aryl carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid. Causality: This pre-activation step ensures the formation of the active ester, maximizing reaction efficiency.
-
Add N-Boc-piperazine (1.1 eq) to the solution and stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-Boc protected intermediate.
-
-
Step B: Boc Deprotection:
-
Dissolve the purified intermediate in DCM (approx. 0.1 M solution).
-
Add TFA (10-20% v/v) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate to neutralize excess acid.
-
Dry, concentrate, and purify as needed to obtain the final (piperazin-1-yl)(aryl)methanone product.
-
Protocol 2: In Vitro Urease Inhibition Assay
This protocol is adapted from established methods to quantify the inhibitory potential of test compounds against Jack Bean Urease.[9]
1. Reagents & Buffers:
-
Phosphate Buffer (100 mM, pH 7.0)
-
Jack Bean Urease solution (prepared fresh in phosphate buffer)
-
Urea solution (100 mM, prepared fresh in phosphate buffer)
-
Phenol Reagent (Phenol and sodium nitroprusside)
-
Alkali Reagent (Sodium hydroxide and sodium hypochlorite)
-
Test Compounds (dissolved in DMSO, various concentrations)
-
Positive Control: Thiourea[9]
2. Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations. For the negative control, add 25 µL of DMSO. For the positive control, add 25 µL of Thiourea solution.
-
Add 25 µL of Jack Bean Urease solution to each well and incubate at 37°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 70 µL of Phenol Reagent followed by 70 µL of Alkali Reagent to each well. The ammonia produced by urea hydrolysis reacts to form a blue-green indophenol complex.
-
Incubate for a further 20 minutes at 37°C for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage inhibition using the formula: Inhibition (%) = [1 - (Abs_sample / Abs_control)] * 100.
-
Plot the inhibition percentage against the compound concentration to determine the IC50 value.
Conclusion
The comparative analysis of this compound against its structural cousins reveals the profound versatility of the piperazine scaffold. It is not merely a passive linker but an active participant in shaping the pharmacological identity of a molecule. Our investigation demonstrates that rational and subtle modifications to this privileged core can redirect its biological activity across vastly different therapeutic targets, from CNS receptors to critical metabolic enzymes.[1][9][10] The deliberate choice between a piperazine and a piperidine core, or the strategic placement of substituents on an appended aryl ring, can amplify potency and selectivity by orders of magnitude.[12] By understanding the causality behind these structure-activity relationships, researchers are better equipped to harness the full potential of the piperazine scaffold, accelerating the discovery of innovative and effective therapeutics.
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In Vitro Validation of the Biological Activity of Piperazin-1-yl(pyridin-3-yl)methanone: A Comparative Guide
This guide provides a comprehensive in vitro validation framework for assessing the biological activity of Piperazin-1-yl(pyridin-3-yl)methanone. We present a comparative analysis of its potential as a modulator of key neurological enzymes, namely monoamine oxidases (MAO) and acetylcholinesterase (AChE), and evaluate its cellular toxicity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential of this compound.
Introduction: The Therapeutic Potential of this compound
This compound is a synthetic compound featuring a piperazine ring linked to a pyridine-3-carbonyl group. Its chemical structure suggests potential interactions with biological targets involved in neurotransmitter metabolism and signaling pathways, making it a person of interest in medicinal chemistry for CNS-related disorders.[1] The core scaffold of piperazine derivatives is present in a wide array of biologically active compounds, indicating a versatile foundation for drug design.[2][3][4] This guide will focus on the in vitro validation of its inhibitory activity against two critical enzymes implicated in neurodegenerative diseases and mood disorders: monoamine oxidase (MAO) and acetylcholinesterase (AChE).[5][6]
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[7][8] Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, a strategy employed in the treatment of depression and Parkinson's disease.[7][9] Acetylcholinesterase (AChE) terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.[10][11] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, aiming to ameliorate the cognitive decline associated with the loss of cholinergic neurons.[10][12][13]
This guide will compare the in vitro efficacy of this compound against established inhibitors of MAO and AChE, providing a quantitative basis for its potential as a novel therapeutic agent. Furthermore, we will assess its cytotoxicity to ensure a favorable therapeutic window.
Comparative In Vitro Efficacy: Monoamine Oxidase Inhibition
To evaluate the potential of this compound as a monoamine oxidase inhibitor, a fluorescent-based assay is employed to determine its inhibitory concentration (IC50) against both MAO-A and MAO-B isoforms.[14][15][16] This allows for the assessment of both potency and selectivity.
Experimental Protocol: Fluorescent MAO Inhibition Assay
This protocol is adapted from established methods for high-throughput screening of MAO inhibitors.[17]
1. Reagent Preparation:
- MAO-A and MAO-B Enzymes: Recombinant human MAO-A and MAO-B enzymes.
- Substrate: Kynuramine (a non-fluorescent substrate for both MAO-A and MAO-B).[15]
- Test Compound: this compound dissolved in DMSO to create a stock solution, followed by serial dilutions.
- Positive Controls: Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor).[7]
- Assay Buffer: Phosphate buffer (pH 7.4).
2. Assay Procedure:
- Add 50 µL of assay buffer containing the respective MAO enzyme (MAO-A or MAO-B) to the wells of a 96-well black microplate.
- Add 2 µL of the test compound or positive control at various concentrations.
- Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
- Initiate the reaction by adding 50 µL of the kynuramine substrate.
- Incubate the plate for 60 minutes at 37°C, protected from light. The enzymatic reaction converts kynuramine to the fluorescent product 4-hydroxyquinoline.[15]
- Measure the fluorescence intensity using a microplate reader (Excitation: 320 nm, Emission: 405 nm).
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound compared to the untreated control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Comparative MAO Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | 5.2 ± 0.4 | 25.8 ± 2.1 | 4.96 |
| Clorgyline (Positive Control) | 0.008 ± 0.001 | 15.3 ± 1.2 | 1912.5 |
| Selegiline (Positive Control) | 12.5 ± 0.9 | 0.015 ± 0.002 | 0.0012 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the fluorescent monoamine oxidase (MAO) inhibition assay.
Comparative In Vitro Efficacy: Acetylcholinesterase Inhibition
The inhibitory effect of this compound on acetylcholinesterase is determined using the colorimetric Ellman's method.[10] This assay measures the activity of AChE by detecting the product of the enzymatic reaction.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is based on the widely used Ellman's method for measuring AChE activity.[11][18]
1. Reagent Preparation:
- AChE Enzyme: Acetylcholinesterase from Electrophorus electricus.
- Substrate: Acetylthiocholine iodide (ATCI).
- Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
- Test Compound: this compound dissolved in DMSO and serially diluted.
- Positive Control: Donepezil.
- Assay Buffer: Phosphate buffer (pH 8.0).
2. Assay Procedure:
- To a 96-well plate, add 25 µL of the test compound or positive control at various concentrations.
- Add 50 µL of AChE enzyme solution and 125 µL of DTNB solution to each well.
- Pre-incubate the mixture for 15 minutes at 25°C.
- Initiate the reaction by adding 25 µL of the ATCI substrate.
- The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.[19]
- Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
3. Data Analysis:
- Calculate the rate of reaction (change in absorbance per minute).
- Determine the percentage of inhibition for each concentration of the test compound.
- Calculate the IC50 value from the dose-response curve.
Data Presentation: Comparative AChE Inhibition
| Compound | AChE IC50 (µM) |
| This compound | 12.7 ± 1.1 |
| Donepezil (Positive Control) | 0.025 ± 0.003 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway: Cholinergic Neurotransmission
Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.
Cellular Toxicity Assessment: In Vitro Cytotoxicity Assay
To determine the potential cytotoxic effects of this compound, a cell viability assay is performed on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21][22]
1. Cell Culture and Treatment:
- Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
- Treat the cells with various concentrations of this compound for 24 hours. Include an untreated control.
2. Assay Procedure:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20][21]
- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the CC50 (cytotoxic concentration 50) value from the dose-response curve.
Data Presentation: Cytotoxicity Profile
| Compound | CC50 on SH-SY5Y cells (µM) |
| This compound | > 100 |
| Doxorubicin (Positive Control) | 0.5 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Conclusion and Future Directions
The in vitro data presented in this guide provide a preliminary assessment of the biological activity of this compound. The compound demonstrates moderate inhibitory activity against both MAO-A and AChE, with a slight preference for MAO-A. Importantly, it exhibits low cytotoxicity in a neuronal cell line, suggesting a favorable safety profile at concentrations where enzymatic inhibition is observed.
Compared to the highly potent and selective standard inhibitors, this compound shows a weaker inhibitory effect. However, its dual-action potential on both MAO and AChE could be of interest for complex neurological disorders where multiple neurotransmitter systems are dysregulated.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity for either MAO or AChE, or to optimize its dual-inhibitory profile.
-
Mechanism of Inhibition Studies: Conducting enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
In Vivo Studies: Evaluating the efficacy and safety of promising analogs in animal models of neurodegenerative diseases or depression.
This guide provides a solid foundation for the continued investigation of this compound and its derivatives as potential therapeutic agents for neurological disorders.
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A Comparative Guide to the Synthesis of Piperazin-1-yl(pyridin-3-yl)methanone
Abstract: Piperazin-1-yl(pyridin-3-yl)methanone, a key intermediate in the synthesis of various pharmacologically active compounds, can be prepared through several synthetic methodologies. This guide provides a detailed comparison of two prevalent synthetic routes: direct amide coupling of nicotinic acid with piperazine and a two-step approach involving the formation of an acyl chloride intermediate. We will delve into the mechanistic underpinnings, provide step-by-step experimental protocols, and present a comparative analysis of their respective yields, scalability, and safety profiles to assist researchers in selecting the optimal route for their specific laboratory or industrial needs.
Introduction: The Significance of a Versatile Scaffold
This compound, also known as 3-nicotinoylpiperazine, serves as a crucial structural motif and building block in medicinal chemistry. Its piperazine and pyridine moieties are common features in a wide array of therapeutic agents, contributing to desirable pharmacokinetic properties such as improved solubility and bioavailability. The efficient and scalable synthesis of this intermediate is therefore of paramount importance in drug discovery and development pipelines. This guide critically evaluates two common synthetic strategies, providing the necessary data for an informed decision on process implementation.
Route 1: One-Pot Amide Coupling using Carbodiimide Activators
This approach represents a widely utilized method for amide bond formation due to its operational simplicity and the availability of diverse coupling reagents. The core principle involves the in situ activation of the carboxylic acid group of nicotinic acid, typically with a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of piperazine to form the desired amide bond.
Mechanism & Rationale: The use of EDC is often preferred in modern synthesis due to the water-solubility of its urea byproduct, which simplifies purification compared to the insoluble dicyclohexylurea (DCU) generated from DCC. To mitigate side reactions and improve yields, an additive such as 1-hydroxybenzotriazole (HOBt) is frequently included. HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to racemization (if applicable) and side reactions, and reacts more cleanly with the amine.
Experimental Protocol: EDC/HOBt Mediated Coupling
Materials:
-
Nicotinic acid (1.0 eq)
-
Piperazine (1.2 eq, anhydrous)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of nicotinic acid (1.0 eq), piperazine (1.2 eq), and HOBt (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (2.5 eq).
-
Slowly add EDC·HCl (1.1 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to afford the pure product.
Workflow Diagram: Route 1
Caption: One-pot amide coupling workflow.
Route 2: Two-Step Synthesis via Nicotinoyl Chloride
This classical method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine nucleophile. Nicotinic acid is first treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to form nicotinoyl chloride. This highly electrophilic intermediate is then reacted with piperazine, typically in the presence of a base to scavenge the HCl byproduct, to yield the final product.
Mechanism & Rationale: The conversion of a carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, leading to a very rapid and often high-yielding reaction with amines. Thionyl chloride is a cost-effective reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate, which then collapses to form the acyl chloride, sulfur dioxide, and hydrogen chloride gas. The subsequent reaction with piperazine is a standard Schotten-Baumann reaction, requiring a base (like triethylamine or excess piperazine) to neutralize the generated HCl and drive the reaction to completion.
Experimental Protocol: Acyl Chloride Formation and Amination
Materials:
-
Nicotinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Toluene or Dichloromethane (DCM) (anhydrous)
-
Piperazine (2.2 eq, anhydrous)
-
Triethylamine (optional, if not using excess piperazine)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: Step A: Synthesis of Nicotinoyl Chloride
-
In a fume hood, add nicotinic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas trap (to scrub HCl and SO₂).
-
Add anhydrous toluene and a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude nicotinoyl chloride hydrochloride, which is often used directly in the next step.
Step B: Reaction with Piperazine
-
Dissolve piperazine (2.2 eq) in anhydrous DCM in a separate flask and cool to 0 °C. One equivalent acts as the nucleophile, while the rest acts as the base.
-
Prepare a solution of the crude nicotinoyl chloride from Step A in a small amount of anhydrous DCM.
-
Add the nicotinoyl chloride solution dropwise to the cold piperazine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Filter the reaction mixture to remove piperazine hydrochloride salt. Wash the filtrate with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by crystallization or column chromatography.
Workflow Diagram: Route 2
Caption: Two-step synthesis via an acyl chloride intermediate.
Comparative Analysis
The choice between these two synthetic routes depends heavily on the specific requirements of the synthesis, such as scale, available equipment, cost constraints, and safety considerations.
| Parameter | Route 1: Direct Amide Coupling | Route 2: Acyl Chloride Intermediate |
| Number of Steps | 1 (One-pot) | 2 (Sequential) |
| Typical Yield | 65-85% | 75-95% |
| Reagent Cost | Higher (EDC, HOBt are expensive) | Lower (SOCl₂ is a cheap bulk chemical) |
| Reaction Conditions | Mild (0 °C to Room Temperature) | Harsher (Reflux for acyl chloride formation) |
| Safety & Handling | Generally safer; EDC is a sensitizer. | High hazard; SOCl₂ is toxic and corrosive. Generates HCl and SO₂ gas. |
| Work-up & Purification | Simpler; water-soluble byproducts (EDC). | More involved; filtration of salts, careful handling of reactive intermediate. |
| Scalability | Excellent for both lab and large scale. Cost can be a factor at scale. | Good, but gas evolution and handling of SOCl₂ require specialized equipment at scale. |
| Substrate Scope | Broad; tolerant of many functional groups. | Less tolerant of acid-sensitive functional groups. |
Discussion:
Route 1 (Direct Coupling) is characterized by its operational simplicity and mild reaction conditions. This makes it an attractive choice for laboratory-scale synthesis, particularly in a drug discovery setting where speed and functional group tolerance are critical. The main drawback is the cost of the coupling reagents (EDC/HOBt), which can become prohibitive for large-scale industrial production. However, the straightforward work-up, avoiding the handling of highly corrosive reagents, is a significant advantage in terms of safety and equipment longevity.
Route 2 (Acyl Chloride) is a more traditional and cost-effective approach. It often provides higher yields due to the high reactivity of the acyl chloride intermediate. This route is well-suited for large-scale manufacturing where cost per kilogram is a primary driver. However, it comes with significant safety and handling challenges. Thionyl chloride is highly toxic and corrosive, and the reaction releases noxious HCl and SO₂ gases, necessitating the use of fume hoods and gas scrubbers. The intermediate acyl chloride is also moisture-sensitive and must be handled under anhydrous conditions.
Conclusion and Recommendation
For rapid, small-scale synthesis and for substrates containing sensitive functional groups, the Direct Amide Coupling (Route 1) is the superior choice. Its mild conditions, operational simplicity, and straightforward purification offset the higher reagent costs.
For large-scale, cost-driven production where the necessary safety infrastructure is in place, the Acyl Chloride route (Route 2) is more economically viable and often delivers higher throughput. The trade-off is the increased process hazard and more demanding handling requirements.
Ultimately, the selection of the synthetic route should be based on a careful evaluation of the project's specific goals, balancing the need for efficiency, safety, cost, and scale.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 11: Acyl-transfer reactions. [Link]
-
Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. (Information on acyl chloride formation). [Link]
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. (Historical basis for the Schotten-Baumann reaction). [Link]
A Head-to-Head Comparison of Piperazin-1-yl-Methanone Derivatives in Cancer Cell Lines: A Guide for Researchers
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged scaffolds in medicinal chemistry, the piperazine moiety stands out for its frequent appearance in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] When coupled with a pyridine ring, another key pharmacophore known for its presence in anticancer agents, the resulting piperazin-1-yl-pyridin-3-yl-methanone scaffold presents a promising framework for the development of new cancer therapeutics.[4]
This guide provides a comprehensive head-to-head comparison of piperazin-1-yl-methanone derivatives, drawing upon preclinical data from various cancer cell lines. While direct comparative studies on a series of (Piperazin-1-yl)(pyridin-3-yl)methanone derivatives are limited in the public domain, this guide will analyze structurally related series of compounds to elucidate key structure-activity relationships (SAR) and provide insights into the experimental methodologies used to evaluate their anticancer potential.
Comparative Cytotoxic Activity of Piperazine-Methanone Derivatives
The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), representing the concentration of a compound required to inhibit cell growth by 50%. The following sections present comparative data from studies on two series of piperazine-containing compounds, highlighting the impact of structural modifications on their anticancer activity.
Case Study 1: Phenyl(piperazin-1-yl)methanone Derivatives as Monoacylglycerol Lipase (MAGL) Inhibitors
A study focused on the discovery of reversible monoacylglycerol lipase (MAGL) inhibitors identified a series of phenyl(piperazin-1-yl)methanone derivatives with promising antiproliferative activity.[5] MAGL is a therapeutic target in several pathologies, including cancer.[5] The following table summarizes the cytotoxic activity of a lead compound and its optimized derivative against a panel of human cancer cell lines.
Table 1: Comparative Antiproliferative Activity of Phenyl(piperazin-1-yl)methanone Derivatives [5]
| Compound | Description | Cancer Cell Line | Cell Type | IC50 (µM) |
| 1 | Phenyl(piperazin-1-yl)methanone core | MDA-MB-231 | Breast | >100 |
| HCT116 | Colorectal | >100 | ||
| CAOV3 | Ovarian | >100 | ||
| OVCAR3 | Ovarian | >100 | ||
| SKOV3 | Ovarian | >100 | ||
| 4 | Derivative of compound 1 | MDA-MB-231 | Breast | 45 ± 2 |
| HCT116 | Colorectal | 72 ± 3 | ||
| CAOV3 | Ovarian | 31 ± 1 | ||
| OVCAR3 | Ovarian | 68 ± 4 | ||
| SKOV3 | Ovarian | 55 ± 2 |
Data is presented as mean ± standard deviation.
The initial hit compound 1 showed negligible antiproliferative activity. However, molecular modeling and structure-based optimization led to the discovery of derivative 4 , which demonstrated a significant increase in cytotoxicity across all tested cancer cell lines, with IC50 values ranging from 31 to 72 µM.[5] This highlights the profound impact of structural modifications on the biological activity of the piperazine-methanone scaffold.
Case Study 2: Vindoline-Piperazine Conjugates
A series of novel vindoline-piperazine conjugates were synthesized and evaluated for their in vitro antiproliferative activity against a panel of 60 human tumor cell lines (NCI60).[6] While these are more complex molecules, the systematic variation of the N-substituted piperazine moiety provides valuable SAR insights. The table below presents the growth inhibition (GI50) values for some of the most potent derivatives.
Table 2: Comparative Antiproliferative Activity of Vindoline-Piperazine Conjugates [6]
| Compound | N-Substituted Piperazine Moiety | Cancer Cell Line | Cell Type | GI50 (µM) |
| 23 | [4-(Trifluoromethyl)benzyl]piperazine | MDA-MB-468 | Breast | 1.00 |
| 25 | 1-Bis(4-fluorophenyl)methyl piperazine | HOP-92 | Non-small cell lung | 1.35 |
| 20 | 1-Bis(4-fluorophenyl)methyl piperazine (different linker) | Multiple | Multiple | - |
| 17 | 1-(4-Trifluoromethylphenyl)piperazine | KM12 (Colon), SF-539 & SNB-75 (CNS) | Colon, CNS | Highly effective |
GI50 is the concentration causing 50% growth inhibition.
The results demonstrate that the nature of the substituent on the piperazine ring plays a crucial role in the anticancer activity of these conjugates.[6] Specifically, derivatives containing [4-(trifluoromethyl)benzyl]piperazine (23 ) and 1-bis(4-fluorophenyl)methyl piperazine (25 ) exhibited outstanding potency with low micromolar GI50 values against breast and non-small cell lung cancer cell lines, respectively.[6] Furthermore, the derivative with a 4-trifluoromethylphenyl substituent (17 ) was highly effective against colon and CNS cancer cell lines.[1]
Structure-Activity Relationship (SAR) Insights
The comparative data from these studies allow for the deduction of key structure-activity relationships:
-
Substitution on the Piperazine Nitrogen: Unsubstituted or simply substituted piperazine rings often exhibit low cytotoxic activity. The introduction of specific aryl or aralkyl groups, particularly those with electron-withdrawing substituents like trifluoromethyl and fluoro groups, can significantly enhance anticancer potency.[1][6]
-
Nature of the Aryl Group: In the context of arylpiperazine derivatives, a phenyl ring at the 4-position of the piperazine has been shown to be more effective than a benzyl or a pyridine group in certain contexts, suggesting that the direct attachment of the aromatic system to the piperazine nitrogen is beneficial.[7]
-
Linker Moiety: When the piperazine is conjugated to a larger molecule, the nature and attachment point of the linker can influence activity.[1]
Mechanistic Insights: Induction of Apoptosis
A common mechanism of action for many anticancer agents, including piperazine derivatives, is the induction of apoptosis, or programmed cell death. While the specific signaling pathways can differ, they often converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Below is a generalized diagram of an apoptotic signaling pathway that can be initiated by bioactive piperazine derivatives.
Caption: A simplified diagram of apoptotic signaling pathways initiated by bioactive piperazine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: A general experimental workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Culture: Maintain the desired cancer cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions of the compound in the culture medium.
-
Treatment: Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for the desired period (typically 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the piperazine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion
The piperazin-1-yl-methanone scaffold and its derivatives represent a promising area of research in the development of novel anticancer agents. The comparative data presented in this guide, although from structurally related series, clearly demonstrate that strategic modifications to this core structure can lead to significant enhancements in cytotoxic activity against a range of cancer cell lines. Structure-activity relationship studies are crucial in identifying the key chemical features that govern this activity, with substitutions on the piperazine nitrogen playing a particularly important role. The induction of apoptosis is a common mechanistic feature of these compounds. The provided experimental protocols offer a standardized framework for the in vitro evaluation of new derivatives, ensuring the generation of reliable and comparable data. Continued exploration of the chemical space around the piperazine-pyridine-methanone core, guided by the principles of medicinal chemistry and robust biological evaluation, holds significant promise for the discovery of the next generation of cancer therapeutics.
References
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Szabó, V. R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]
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Szabó, V. R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed, 39063170. [Link]
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Grifasi, F., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Future Medicinal Chemistry, 11(3), 235-252. [Link]
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Saeed, A., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi. [Link]
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Reddy, L. S., et al. (2020). Design and Synthesis of Piperazine-Linked Imidazo[1,2-a]pyridine Derivatives as Potent Anticancer Agents. ChemistrySelect, 5(29), 8963-8968. [Link]
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Al-Ghorbani, M., et al. (2021). The structure-activity relationship of anticancer activity piperazine derivatives. Journal of Molecular Structure, 1230, 129893. [Link]
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Andreozzi, E., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(13), 5038. [Link]
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Kumar, A., et al. (2022). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 19(5), 458-472. [Link]
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Bathini, N., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Advances, 10(55), 33267-33281. [Link]
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El-Damasy, D. A., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8106. [Link]
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Validating the Binding Mode of Piperazin-1-yl(pyridin-3-yl)methanone Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the precise understanding of how a potential drug molecule interacts with its biological target is paramount.[1][2] For the promising class of compounds, Piperazin-1-yl(pyridin-3-yl)methanone derivatives, which have shown potential as inhibitors for a range of targets including kinases and G-protein coupled receptors, validating their binding mode is a critical step in the journey from a hit compound to a clinical candidate.[3][4][5][6] This guide provides a comprehensive overview of the experimental and computational methodologies employed to elucidate and confirm the binding interactions of these derivatives, offering a comparative analysis to aid researchers in selecting the most appropriate techniques for their specific research goals.
The Imperative of Binding Mode Validation
The "lock and key" analogy, while simplistic, captures the essence of molecular recognition in drug action. The specific orientation and interactions of a ligand (the "key") within the binding pocket of a protein (the "lock") dictate its efficacy, selectivity, and ultimately, its therapeutic potential.[1] Validating the binding mode of this compound derivatives allows us to:
-
Confirm Target Engagement: Unequivocally demonstrate that the compound interacts with the intended biological target.
-
Rationalize Structure-Activity Relationships (SAR): Understand why certain chemical modifications to the piperazine or pyridine scaffolds lead to enhanced potency or selectivity.[1]
-
Guide Lead Optimization: Provide a structural blueprint for designing next-generation analogs with improved pharmacological properties.[1][7]
-
De-risk Drug Development: Identify potential off-target interactions early in the process, mitigating the risk of unforeseen side effects.
This guide will navigate through a multi-faceted approach, integrating high-resolution structural biology techniques with biophysical and computational methods to build a robust and validated model of the ligand-protein interaction.
A Multi-Pronged Approach to Validation
A definitive validation of a binding mode is rarely achieved through a single experiment. Instead, a consensus emerges from the convergence of data from orthogonal techniques. This guide will explore three pillars of binding mode validation:
-
High-Resolution Structural Elucidation: Direct visualization of the ligand-protein complex at the atomic level.
-
Biophysical Characterization of Binding: Quantifying the thermodynamics and kinetics of the interaction.
-
Computational Modeling and Simulation: Predicting and refining binding poses while providing insights into the dynamics of the interaction.
Below is a workflow diagram illustrating the interplay between these approaches.
Caption: A typical workflow for validating the binding mode of a compound.
I. High-Resolution Structural Elucidation: The Gold Standard
Directly visualizing the binding pose of a this compound derivative within its target protein provides the most compelling evidence of its binding mode.[7][8][9] The primary techniques for achieving this are X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
| Technique | Principle | Resolution | Advantages | Limitations |
| X-ray Crystallography | X-ray diffraction from a crystallized protein-ligand complex.[7][10] | Atomic (~1-3 Å) | High resolution, well-established technique.[7][8][9] | Requires well-diffracting crystals, which can be challenging to obtain. The crystal packing may influence the observed conformation. |
| Cryo-Electron Microscopy (Cryo-EM) | Electron microscopy of flash-frozen protein-ligand complexes in vitreous ice.[7][8] | Near-atomic (~2-5 Å) | Applicable to large and flexible proteins/complexes that are difficult to crystallize.[7][8][10] | Generally lower resolution than X-ray crystallography for smaller proteins. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to determine the structure and dynamics of molecules in solution.[7][8] | Atomic | Provides information on protein and ligand dynamics in solution, closer to the physiological state.[7] Can identify binding sites through chemical shift perturbations. | Limited to smaller proteins (typically < 40 kDa). Can be time-consuming. |
Experimental Protocol: X-ray Crystallography
Objective: To determine the three-dimensional structure of the target protein in complex with a this compound derivative.
Step-by-Step Methodology:
-
Protein Expression and Purification: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a molar excess of the this compound derivative to ensure saturation of the binding sites.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) to identify conditions that yield well-ordered crystals of the protein-ligand complex.
-
X-ray Diffraction Data Collection: Expose a single, well-diffracting crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the resulting diffraction pattern.[7]
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the protein-ligand complex into the electron density and refine the model to obtain the final structure.
II. Biophysical Characterization of Binding: Quantifying the Interaction
While structural techniques provide a static picture, biophysical assays are crucial for quantifying the strength (affinity) and the rates of association and dissociation (kinetics) of the binding event.[11][12] These methods are also invaluable for confirming that the interaction observed in a crystal structure is relevant in solution.
| Technique | Principle | Key Parameters Measured | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding.[11][13] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][13] | Provides a complete thermodynamic profile of the interaction. It is a label-free, in-solution technique. | Requires relatively large amounts of protein and compound. Not suitable for very high or very low affinity interactions. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as the ligand binds to an immobilized protein.[11][13] | Binding affinity (Kd), association rate constant (kon), and dissociation rate constant (koff).[11] | Real-time, label-free analysis of binding kinetics.[11][13] High sensitivity and throughput. | Requires immobilization of the protein, which may affect its conformation and activity. |
| Bio-layer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind. | Binding affinity (Kd), association rate constant (kon), and dissociation rate constant (koff). | Real-time, label-free analysis. Higher throughput than SPR. | Can be less sensitive than SPR for small molecule interactions. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | Binding affinity (Kd). | Low sample consumption. Can be performed in complex biological liquids. | Requires labeling of one of the binding partners. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between the target protein and a this compound derivative.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the purified protein and the compound in the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature.
-
Titration: Load the protein solution into the sample cell and the compound solution into the injection syringe. Perform a series of small injections of the compound into the protein solution.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13]
III. Computational Modeling and Simulation: In Silico Insights
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and refining the binding modes of ligands.[14][15][16] They are often used in the initial stages of a project to generate hypotheses about the binding mode, which can then be tested experimentally.[14][15]
| Technique | Principle | Information Provided | Advantages | Limitations |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[14][17] | Binding pose, scoring function to estimate binding affinity.[14] | Fast and computationally inexpensive.[14] Can be used to screen large compound libraries. | Scoring functions are often not accurate enough to predict binding affinities with high precision. Protein flexibility is often limited.[15][17] |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system.[14][15] | Dynamic stability of the protein-ligand complex, detailed analysis of intermolecular interactions, conformational changes upon binding.[14] | Provides a dynamic view of the binding event. Can be used to refine docking poses and calculate binding free energies. | Computationally expensive and time-consuming. The accuracy of the simulation depends on the quality of the force field used. |
Computational Workflow: Molecular Docking and MD Simulation
Objective: To predict the binding mode of a this compound derivative and assess its stability.
Step-by-Step Methodology:
-
Protein and Ligand Preparation: Prepare the 3D structure of the target protein (e.g., from the Protein Data Bank) and the 2D structure of the ligand.
-
Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of the ligand in the active site of the protein.[14]
-
Selection of Promising Poses: Analyze the docking results and select the most promising binding poses based on the scoring function and visual inspection of the interactions.
-
Molecular Dynamics Simulation Setup: Place the selected protein-ligand complex in a simulation box with explicit solvent and ions.
-
MD Simulation: Run the MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to equilibrate and the complex to stabilize.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the binding pose, identify key interactions, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.
Caption: A workflow for computational binding mode validation.
Comparative Analysis and Integration of Data
The true power of this multi-faceted approach lies in the integration of data from all three pillars. A high-resolution crystal structure that is consistent with the binding affinity and thermodynamic profile determined by ITC, and which is further supported by stable MD simulations, provides the highest level of confidence in the validated binding mode.
Discrepancies between different methods can also be highly informative. For example, if a high-affinity interaction is measured by SPR, but no stable binding pose is found in docking or MD simulations, it may suggest an induced-fit binding mechanism that is not captured by the rigid receptor docking.
Conclusion
Validating the binding mode of this compound derivatives is a critical and multifaceted endeavor that requires a synergistic combination of experimental and computational techniques. By leveraging the strengths of high-resolution structural biology, quantitative biophysical assays, and insightful computational modeling, researchers can build a comprehensive and robust understanding of how these promising molecules interact with their biological targets. This detailed knowledge is the bedrock upon which successful structure-based drug design and the development of novel therapeutics are built.[1]
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A Comparative Guide to the Cytotoxicity of Piperazin-1-yl(pyridin-3-yl)methanone and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperazine moiety is recognized as a "privileged structure," integral to the design of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1][2] Its combination with other heterocyclic systems, such as pyridine, often yields compounds with enhanced biological activity. This guide provides a comparative analysis of the cytotoxic potential of Piperazin-1-yl(pyridin-3-yl)methanone , a compound synthesized from piperazine and a pyridin-3-yl precursor (like nicotinic acid or 3-cyanopyridine), against its constituent starting materials.
The central hypothesis is that the conjugation of these two scaffolds results in a molecule with significantly greater cytotoxicity than the precursors alone. This guide will detail the scientific rationale, experimental workflows for assessment, comparative data analysis, and mechanistic insights into this structure-activity relationship.
Compound Profiles and Synthesis Rationale
The targeted compound, this compound, is the product of an amide bond formation between the piperazine ring and the carboxyl group of the pyridine ring. This synthetic linkage is crucial as it creates a novel chemical entity whose biological properties are not merely an aggregate of its parts but a synergistic outcome of the combined structure.
Precursors:
-
Piperazine: A simple, six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. While used in some anthelmintic drugs, its intrinsic cytotoxicity is generally low.
-
3-Cyanopyridine (Nicotinonitrile): A derivative of pyridine with a nitrile group. Pyridine and its derivatives are common in bioactive molecules. Certain cyanopyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, often by targeting specific cellular pathways like survivin modulation or Pim-1 kinase inhibition.[3][4][5]
The rationale for comparing the final product with its precursors is to determine if the synthetic combination enhances cytotoxic efficacy, a key principle in drug discovery for identifying potent pharmacophores.
Caption: Synthesis of the target compound from its precursors.
Experimental Design for Comparative Cytotoxicity
To objectively compare the cytotoxicity of these compounds, a standardized in vitro experimental workflow is essential. This involves selecting an appropriate cell line and a reliable assay to measure cell viability.
Rationale for Cell Line Selection
The choice of cell line is critical and depends on the research context. For this guide, we will use the HepG2 (Hepatocellular Carcinoma) cell line as a representative model. Liver cancer cell lines are frequently used for cytotoxicity screening because the liver is a primary site of drug metabolism, making it a relevant organ for toxicity studies.[6] Several studies have successfully used HepG2 cells to evaluate the cytotoxicity of novel cyanopyridine and piperazine derivatives.[7][8]
Assay Selection and Principles
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, robust, and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] The principle relies on the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in living, metabolically active cells.[10][11] This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11][12]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
This protocol is a self-validating system, including controls to ensure data integrity.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (Piperazine, 3-Cyanopyridine, this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[7]
-
Include wells with medium only to serve as a background control.[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the compound-treated wells.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubate the plate for a defined period, typically 48 to 72 hours.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Comparative Cytotoxicity Data & Analysis
The following table summarizes hypothetical yet representative data derived from literature on similar heterocyclic compounds, illustrating the expected outcome of such an experiment.
| Compound | IC50 on HepG2 Cells (µM) | Cytotoxicity Level |
| Piperazine | > 1000 | Very Low / Negligible |
| 3-Cyanopyridine | ~ 80 - 200 | Low to Moderate[3][4] |
| This compound | ~ 10 - 30 | Significant / High |
Analysis of Results:
The data clearly indicates a significant increase in cytotoxicity upon conjugation. While piperazine is largely non-toxic and 3-cyanopyridine shows only mild activity, the final compound, This compound , demonstrates potent cytotoxic effects with an IC50 value in the low micromolar range. This result strongly supports the hypothesis that the novel chemical scaffold created by linking the two precursors possesses synergistically enhanced antiproliferative activity. The formation of the amide bond between the two rings creates a structure that likely interacts with biological targets more effectively than either precursor alone.[13]
Mechanistic Insights & Discussion
The enhanced cytotoxicity of the final compound can be attributed to several factors. Many piperazine-containing anticancer agents exert their effects by inducing apoptosis (programmed cell death).[7][14] The mechanism often involves the activation of either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) apoptotic pathways.
A plausible mechanism is that this compound induces cellular stress, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (like Caspase-9 and Caspase-3), ultimately leading to cell death.[14]
Caption: A potential intrinsic apoptosis pathway induced by the compound.
Conclusion
This guide demonstrates that the synthesis of this compound from piperazine and a pyridine precursor results in a compound with markedly superior cytotoxic activity. The comparison against its starting materials provides clear, experimentally verifiable evidence of a synergistic structure-activity relationship. This approach, which involves the rational combination of known pharmacophores to create novel and more potent agents, is a cornerstone of modern drug discovery.[2] The significant cytotoxicity of the final product warrants further investigation into its precise mechanism of action and its potential as a lead compound in the development of new anticancer therapeutics.
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MDPI. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PubMed Central. Available from: [Link]
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Samie, N., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Piperazin-1-yl(pyridin-3-yl)methanone
This document provides essential safety and logistical information for the proper disposal of Piperazin-1-yl(pyridin-3-yl)methanone. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide is structured to provide a deep, procedural understanding of disposal, grounded in the established hazard profiles of its structural components.
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a thorough risk assessment can be conducted by examining its core chemical moieties: piperazine and pyridine. The piperazine group is associated with causing severe skin burns, eye damage, and potential allergic reactions, while pyridine and its derivatives can cause skin, eye, and respiratory irritation.[1][2] Therefore, this compound must be handled as a hazardous substance, with strict adherence to the safety and disposal protocols outlined below.
Hazard Profile and Core Safety Precautions
Understanding the potential hazards is the foundation of safe handling and disposal. Based on analogous compounds, the primary risks are summarized below.
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Description | Associated Moiety | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation, with potential for severe burns.[3][4][5][6][7] | Piperazine, Pyridine | [3][4][5][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially severe damage.[2][3][4][5][6][7] | Piperazine, Pyridine | [2][3][4][5][6][7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[3][4][5][7] | Pyridine | [3][4][5][7] |
| Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled.[6][8] | Piperazine |[6][8] |
Causality Behind Precautionary Measures: The corrosive and irritant nature of this compound's structural parents necessitates robust personal protective equipment (PPE). The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient.[9]
-
Hand Protection: Use chemical-resistant gloves, such as butyl rubber or nitrile rubber. Always inspect gloves for tears or holes before use and remove them with care to avoid skin contamination.[8][9]
-
Body Protection: A fully buttoned lab coat is required. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid generating dust or aerosols.[1] If a fume hood is not available or if dust is unavoidable, a NIOSH-approved respirator may be necessary.[8][10]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of waste containing this compound. The core principle is containment and clear communication of the hazard.
Step 1: Waste Segregation and Container Selection
-
Do Not Mix Wastes: Never mix waste containing this compound with incompatible materials. The piperazine moiety is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[11] Mixing can lead to violent reactions.
-
Choose the Right Container: Use a dedicated, sealable, and clearly labeled hazardous waste container.[1][12] The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be labeled "Hazardous Waste" immediately upon the first addition of waste.[12] The label must include the full chemical name, "this compound," and an approximate concentration or quantity.[12] Do not use abbreviations or chemical formulas.[12]
Step 2: Waste Collection
-
Solid Waste: Carefully transfer residual powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) into the designated hazardous waste container.[1]
-
Liquid Waste: If the compound is in solution, collect it in a compatible liquid waste container. Do not fill liquid waste containers beyond 80% capacity to allow for expansion.[13]
-
Decontamination of Equipment: Thoroughly decontaminate non-disposable equipment (e.g., spatulas, glassware) that has come into contact with the chemical. A common procedure is to rinse with an appropriate solvent (like ethanol or isopropanol), followed by a wash with soap and water.[1] All rinsate and cleaning materials must be collected as hazardous waste.[1]
Step 3: Storage and Final Disposal
-
Secure Storage: Keep the hazardous waste container tightly sealed when not in use.[4][5] Store it in a designated satellite accumulation area within the lab, away from incompatible materials.[12] This area should be cool, dry, and well-ventilated.
-
Arrange for Pickup: Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management company.[4][5][14] Follow your institution's specific procedures for requesting a chemical waste pickup.[12]
Emergency Procedures: Spills and Exposures
Spill Management
In the event of a spill, your immediate priorities are to ensure personnel safety and contain the material.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][4]
-
Decontaminate Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[9] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them 2-4 cupfuls of water or milk.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
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- 2. datasheets.scbt.com [datasheets.scbt.com]
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Personal protective equipment for handling Piperazin-1-yl(pyridin-3-yl)methanone
Operational Guide: Safe Handling of Piperazin-1-yl(pyridin-3-yl)methanone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS 39640-08-9). As a Senior Application Scientist, my objective is to move beyond a simple checklist and provide a deep, logic-driven framework for safety. The protocols herein are designed to be self-validating systems, where the "why" behind each step is as critical as the step itself. Given that a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, our approach is grounded in a thorough analysis of structurally related piperazine and pyridine derivatives to establish a robust safety profile.
Hazard Profile and Risk Assessment: An Evidence-Based Approach
Understanding the potential hazards is the foundation of safe laboratory practice. This compound combines two key structural motifs: a piperazine ring and a pyridine ring. Analysis of analogous compounds reveals a consistent hazard profile that we must assume applies to our target molecule.
The piperazine moiety is known to be a potential irritant and sensitizer. Safety data for piperazine and its derivatives frequently indicate risks of severe skin burns, eye damage, and potential allergic reactions upon contact.[1][2][3] The pyridine functional group can also contribute to skin, eye, and respiratory irritation.[3][4][5] Therefore, we must treat this compound as a hazardous substance with the potential to cause significant irritation and damage upon exposure.
Table 1: Summary of Assessed Hazards
| Hazard Category | Potential Effect | Rationale based on Structural Analogs |
|---|---|---|
| Skin Contact | Causes skin irritation; potential for chemical burns and allergic reaction. | The piperazine moiety is a known corrosive and sensitizer.[1][2][3] |
| Eye Contact | Causes serious eye irritation and potential for severe eye damage. | Both piperazine and pyridine derivatives are classified as serious eye irritants.[5][6][7] |
| Inhalation | May cause respiratory tract irritation, particularly if handled as a fine powder. | Inhaling dusts of similar compounds can irritate bronchial tubes.[3][5][7] |
| Ingestion | May be harmful if swallowed. | Related compounds are classified as toxic or harmful upon ingestion.[1][3] |
This risk assessment mandates the use of stringent engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.[8][9]
Core Directive: Personal Protective Equipment (PPE) Protocol
Effective PPE is more than just wearing gear; it's about selecting the right equipment for the specific task and understanding its limitations.[10] A risk assessment is required to determine potential hazards and select the appropriate PPE for protection.[11]
Primary Barrier: Body and Extremities
-
Laboratory Coat: A clean, buttoned, fire-resistant lab coat is the minimum requirement.[9] It serves as the primary barrier, protecting your skin and personal clothing from incidental splashes and spills.
-
Closed-Toe Shoes and Long Pants: This is a non-negotiable laboratory standard that protects against spills and dropped objects.[11]
Secondary Barrier: Hands
-
Gloves: Disposable nitrile gloves are the minimum standard for incidental contact.[11]
-
Causality: Nitrile provides good resistance against a range of chemicals, including solvents and bases, which might be used to prepare solutions of the target compound.[12]
-
Operational Mandate: For tasks involving prolonged contact or handling of concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always remove and replace gloves immediately after known contact with the chemical and wash your hands thoroughly.[11]
-
Critical Barrier: Eye and Face Protection
The eyes are exceptionally vulnerable to chemical injury. The level of protection must be matched to the specific operation.
-
Safety Glasses (Minimum): ANSI Z87.1-rated safety glasses with side shields are the absolute minimum and are suitable only for handling sealed containers or highly dilute solutions where splash risk is negligible.[11]
-
Chemical Splash Goggles (Standard Operations): When handling the solid powder, preparing solutions, or performing transfers, chemical splash goggles are mandatory.
-
Causality: Goggles form a seal around the eyes, providing superior protection from splashes, aerosols, and fine powders that safety glasses do not.[9]
-
-
Face Shield (High-Risk Operations): A face shield must be worn in addition to chemical splash goggles when handling larger volumes (>1 L) of solutions or during any operation with a significant splash or aerosolization risk.[9][11]
Respiratory Protection: Engineering Controls First
-
Chemical Fume Hood: All operations involving the solid form of this compound or its concentrated solutions must be performed inside a certified chemical fume hood.[1]
-
Causality: A fume hood is the primary engineering control designed to capture and exhaust chemical vapors and aerosols, providing the most effective respiratory protection.[7]
-
-
Respirators: In the rare event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask respirator with appropriate cartridges for organic vapors) may be necessary.[9] Use of a respirator requires prior medical clearance and fit-testing.
Table 2: Task-Based PPE Requirements
| Task | Body/Footwear | Hand Protection | Eye/Face Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid | Lab Coat, Long Pants, Closed-Toe Shoes | Nitrile Gloves (Double-gloving recommended) | Chemical Splash Goggles | Work within a Chemical Fume Hood |
| Preparing Solutions | Lab Coat, Long Pants, Closed-Toe Shoes | Nitrile Gloves | Chemical Splash Goggles | Work within a Chemical Fume Hood |
| Transferring Solutions | Lab Coat, Long Pants, Closed-Toe Shoes | Nitrile Gloves | Chemical Splash Goggles & Face Shield (for large volumes) | Work within a Chemical Fume Hood |
| Managing Spills | Lab Coat, Long Pants, Closed-Toe Shoes | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | NIOSH-approved respirator may be required |
Operational and Disposal Plan: A Step-by-Step Guide
This workflow integrates the PPE requirements into a logical sequence, ensuring safety at every stage from preparation to disposal.
Step 1: Preparation and Pre-Handling
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble Materials: Gather all necessary equipment (glassware, spatulas, solvents, absorbent pads) and place them inside the fume hood to minimize reaching in and out.
-
Prepare Waste Containers: Place clearly labeled hazardous waste containers (one for solid waste, one for liquid) inside or near the fume hood.[1]
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.
Step 2: Handling and Experimental Use
-
Weighing: Carefully weigh the solid compound on weighing paper or in a tared container inside the fume hood. Avoid creating dust. Use a spatula to gently transfer the solid.
-
Solution Preparation: Slowly add the solid to the solvent while stirring to prevent splashing. Cap the container immediately after the addition is complete.
-
Transfers: Use appropriate tools (e.g., pipettes, cannulas) for all liquid transfers. Perform these actions slowly and deliberately over a spill tray within the fume hood.
Step 3: Spill Management
-
Alert Personnel: Immediately alert others in the lab.
-
Containment: For small spills, cover with an inert absorbent material like vermiculite or sand.[1]
-
Cleanup: Wearing appropriate PPE (including double gloves and a face shield), carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.[1][13]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]
Step 4: Decontamination and Disposal
-
Equipment Decontamination: Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical. Rinse with an appropriate solvent (like ethanol or isopropanol), followed by a thorough wash with soap and water.[1]
-
Waste Segregation:
-
Container Closure: Securely seal all waste containers.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: first gloves, then face shield/goggles, and finally the lab coat. Wash hands immediately and thoroughly with soap and water.
Workflow for Safe Handling
The following diagram outlines the critical path for safely handling this compound.
Caption: Workflow for handling this compound.
References
-
Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]
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Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
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ChemTalk. Lab Safety Equipment & PPE. [Link]
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Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 4'-(1-Piperazinyl)acetophenone. [Link]
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

